molecular formula C4H5ClO4S2 B040197 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide CAS No. 112161-61-2

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

Cat. No.: B040197
CAS No.: 112161-61-2
M. Wt: 216.7 g/mol
InChI Key: CMQNDSUSUMJBLH-UHFFFAOYSA-N
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Description

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a highly reactive and versatile sulfonyl chloride derivative, specifically engineered for chemical biology and drug discovery research. Its core value lies in its application as a key sulfonation reagent for introducing the cyclic sulfone moiety into target molecules. The compound features a reactive sulfonyl chloride group (-SO₂Cl) attached to a 2,5-dihydrothiophene ring, which is pre-oxidized to the 1,1-dioxide (sulfone) state. This configuration makes it an excellent electrophile for nucleophilic substitution reactions, primarily with amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively.

Properties

IUPAC Name

1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQNDSUSUMJBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378202
Record name 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112161-61-2
Record name 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS No. 112161-61-2). This sulfonyl chloride is a valuable reagent and building block in medicinal chemistry and drug development, serving as a precursor for a variety of sulfonamide derivatives and other complex molecules. This document offers a detailed, field-proven perspective on its preparation via the electrophilic chlorosulfonation of 3-sulfolene. It includes a step-by-step synthetic protocol, an in-depth discussion of the reaction mechanism, a complete guide to its characterization by modern analytical techniques, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this important chemical entity.

Introduction and Strategic Importance

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a bifunctional molecule of significant interest in synthetic organic chemistry. The presence of a highly reactive sulfonyl chloride group, combined with the latent reactivity of the dihydrothiophene sulfone core, makes it a versatile intermediate. The sulfonyl chloride moiety is a cornerstone for the synthesis of sulfonamides, a privileged functional group in medicinal chemistry known for its wide range of biological activities, including antimicrobial and anti-tumor effects.[1]

The synthesis of this compound starts from the readily available and stable crystalline solid, 3-sulfolene (also known as 2,5-dihydrothiophene 1,1-dioxide).[2] 3-Sulfolene is most famous as a solid, safe source of gaseous 1,3-butadiene for Diels-Alder reactions.[3][4] However, its own chemical reactivity, particularly the susceptibility of its electron-deficient double bond to electrophilic attack, is key to the synthesis described herein. This guide will focus on the direct chlorosulfonation of 3-sulfolene, a robust and scalable method for producing the title compound.

Table 1: Physicochemical Properties of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

PropertyValueSource
CAS Number 112161-61-2[5][6][7]
Molecular Formula C₄H₅ClO₄S₂[5]
Molecular Weight 216.66 g/mol [5]
Appearance Expected to be a solidInferred
Purity Commercially available at ≥95%[5]
Primary Hazard Skin and eye irritantInferred from safety data

Synthetic Strategy and Reaction Mechanism

The preparation of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is achieved through the electrophilic substitution reaction on the double bond of 3-sulfolene using chlorosulfonic acid. This reaction is analogous to the well-established methods of preparing aryl sulfonyl chlorides from aromatic compounds.[8]

The Underlying Causality: Mechanism of Chlorosulfonation

The reaction proceeds via an electrophilic substitution pathway. The key mechanistic steps are outlined below:

  • Generation of the Electrophile: In neat chlorosulfonic acid, an equilibrium exists that generates the highly electrophilic species, chlorosulfonium cation (SO₂Cl⁺). This is the active agent that attacks the electron-rich double bond.[9]

    3 ClSO₃H ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺

  • Electrophilic Attack: The π-bond of the 3-sulfolene acts as a nucleophile, attacking the SO₂Cl⁺ electrophile. This attack forms a resonance-stabilized carbocation intermediate. The powerful electron-withdrawing nature of the adjacent sulfone group (SO₂) deactivates the double bond, making harsh reaction conditions (i.e., neat chlorosulfonic acid) necessary. The substitution occurs at the 3-position.

  • Deprotonation/Re-aromatization Analogue: A base, likely the chlorosulfate anion (SO₃Cl⁻), abstracts the proton from the carbon that was attacked, leading to the reformation of the double bond and yielding the final product.

The overall transformation is a direct and efficient conversion of a C-H bond to a C-S bond.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation CSA1 3 ClSO₃H E+ SO₂Cl⁺ + 2SO₃Cl⁻ + H₃O⁺ CSA1->E+ Sulfolene 3-Sulfolene Carbocation Carbocation Intermediate Sulfolene->Carbocation + SO₂Cl⁺ Product Target Sulfonyl Chloride Carbocation->Product - H⁺

Figure 1: Simplified reaction mechanism for the chlorosulfonation of 3-sulfolene.

Detailed Experimental Protocol

This protocol is a robust, self-validating system based on established procedures for chlorosulfonation.[10] Extreme caution must be exercised as chlorosulfonic acid is highly corrosive and reacts violently with water. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

Materials and Reagents
  • 3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide), ≥98%

  • Chlorosulfonic acid (ClSO₃H), ≥99%

  • Crushed ice

  • Deionized water

Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a bubbler with a dilute sodium hydroxide solution). Ensure all glassware is thoroughly dried.

  • Charging the Reagent: In the fume hood, carefully charge the reaction flask with chlorosulfonic acid (4.0 molar equivalents). Begin stirring and cool the flask to 0-5 °C using an ice-water bath.

  • Substrate Addition: Add 3-sulfolene (1.0 molar equivalent) portion-wise to the cold, stirring chlorosulfonic acid over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by taking a small aliquot, carefully quenching it in ice, extracting with an organic solvent (e.g., dichloromethane), and analyzing by TLC or GC-MS if a standard is available.

  • Work-up (Quenching): Prepare a large beaker containing a stirred slurry of crushed ice (approximately 10-15 times the weight of the reaction mixture). Slowly and carefully , pour the reaction mixture onto the crushed ice with efficient stirring. This step is highly exothermic and will generate large amounts of HCl gas.

  • Isolation: The product, being a solid, will precipitate out of the acidic aqueous solution. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.

  • Drying: Dry the product under vacuum to a constant weight. The yield and purity can be determined at this stage. Further purification, if necessary, can be achieved by recrystallization.

G Start Start Setup 1. Assemble Dry Glassware in Fume Hood Start->Setup Charge 2. Charge Chlorosulfonic Acid and Cool to 0-5 °C Setup->Charge Add 3. Add 3-Sulfolene (Keep T < 10 °C) Charge->Add React 4. Stir at Room Temp (2-4 hours) Add->React Quench 5. Pour Reaction Mixture onto Crushed Ice React->Quench Filter 6. Isolate Product by Vacuum Filtration Quench->Filter Wash 7. Wash with Cold Water until Neutral Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry End Final Product Dry->End

Figure 2: Experimental workflow for the synthesis of the target compound.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. The following techniques are recommended.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data for Product Characterization

TechniqueFunctional GroupExpected Chemical Shift / FrequencyRationale / Notes
¹H NMR Vinylic Proton (C4-H)δ 6.5 - 7.5 ppmDeshielded by the adjacent sulfonyl chloride and the ring sulfone group. Expected to be a multiplet.
Allylic Protons (C2-H₂, C5-H₂)δ 3.5 - 4.5 ppmDeshielded by the adjacent double bond and the sulfone group. Likely two distinct signals.
¹³C NMR Olefinic Carbons (C3, C4)δ 120 - 150 ppmThe carbon bearing the SO₂Cl group (C3) will be significantly downfield.
Aliphatic Carbons (C2, C5)δ 50 - 70 ppmInfluenced by the electron-withdrawing sulfone group.
FT-IR Sulfonyl Chloride (SO₂Cl)1370-1390 cm⁻¹ (asym) 1170-1190 cm⁻¹ (sym)Strong, characteristic stretches for the sulfonyl chloride functional group.
Sulfone (SO₂)1300-1350 cm⁻¹ (asym) 1120-1160 cm⁻¹ (sym)Strong stretches from the sulfone in the ring. May overlap with SO₂Cl signals.
C=C Stretch~1620-1680 cm⁻¹Weak to medium intensity, characteristic of the double bond.
Mass Spec. Molecular Ion (M⁺)m/z ~216 & ~218Isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approx. 3:1) is a key diagnostic feature.
Physical Properties
  • Melting Point: A sharp melting point is indicative of high purity. The value should be compared with literature or supplier data if available.

  • Elemental Analysis: Provides the elemental composition (C, H, Cl, S) and is a definitive measure of purity. Calculated for C₄H₅ClO₄S₂: C, 22.17%; H, 2.33%; Cl, 16.36%; S, 29.60%.

Safety and Handling

  • Chlorosulfonic Acid: Is extremely corrosive and reacts violently with water, releasing large quantities of heat and toxic HCl gas. Always handle in a fume hood with appropriate PPE. Ensure no water is present in the reaction setup.

  • Hydrogen Chloride: The reaction and quenching steps evolve significant amounts of corrosive HCl gas. An efficient fume hood and acid gas trap are mandatory.

  • Product: The final sulfonyl chloride is expected to be an irritant and moisture-sensitive. Store in a tightly sealed container in a desiccator. Hydrolysis will convert it to the corresponding sulfonic acid.

Conclusion

The synthesis of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide from 3-sulfolene via electrophilic chlorosulfonation is a direct and effective method for accessing this valuable synthetic intermediate. The protocol described in this guide, rooted in well-established chemical principles, provides a reliable pathway for its preparation on a laboratory scale. Careful execution with strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. The detailed characterization plan ensures the identity and purity of the final product, providing researchers and drug development professionals with the confidence needed for its application in further synthetic endeavors.

References

  • AA Blocks. (2020). Match-Making Reactors to Chemistry: A Continuous Manufacturing-Enabled Sequence to a Key Benzoxazole Pharmaceutical Intermediate. Available at: [Link]

  • Vertex Pharmaceuticals. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906.
  • ronzlo. (2020, December 30). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene... [Online forum post]. Reddit. Available at: [Link]

  • AA Blocks. (n.d.). 2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide | 112161-61-2. Available at: [Link]

  • Synthesis. (Year not available). Issue 4, pp. 507-510.
  • Wikipedia. (n.d.). Sulfolene. Available at: [Link]

  • Fandos, R., et al. (n.d.). On the synthesis of 2,5-dihydrothiophene.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • European Patent Office. (1995).
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  • user55119. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. Available at: [Link]

  • Google Patents. (n.d.). General preparation method of sulfonyl chloride (CN103351315A).
  • CORE. (n.d.).
  • MDPI. (n.d.).
  • Google Patents. (n.d.). Process for producing sulfonyl chloride compound (CN101253175A).
  • Google Patents. (n.d.). Process for production of aromatic sulfonyl chloride compound (WO2011058915A1).
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of rivaroxaban (WO 2013/164833 A1).
  • Johnson, S. (2021). Experiment #4 Diels-Alder Reaction. Edubirdie.
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  • Kadrowski, B. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. Available at: [Link]

  • University of Wisconsin/ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Photoinduced Synthesis of Sulfonyl-Containing Phosphorothioates via a Three-Component Reaction. PubMed Central.
  • Weiss, R., et al. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Magnetic Resonance in Chemistry, 60(1), 108-120.
  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.

Sources

Spectroscopic and Synthetic Elucidation of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. Intended for researchers, scientists, and professionals in drug development, this document delves into the expected spectroscopic data (NMR, IR, MS), outlines a robust synthetic protocol, and offers insights into the experimental rationale, ensuring scientific integrity and practical applicability.

Introduction

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a bifunctional molecule of significant interest in synthetic chemistry. The presence of a reactive sulfonyl chloride group and a sulfolene ring system offers versatile handles for a variety of chemical transformations. Accurate characterization of this compound is paramount for its effective utilization in research and development. This guide provides a detailed protocol for its synthesis and a thorough analysis of its expected spectroscopic signature.

Synthesis of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

The synthesis of the target molecule can be approached through a two-step process starting from the commercially available 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide)[1][2]. The initial step involves chlorosulfonation of the allylic position, a reaction that requires careful control of conditions to achieve the desired regioselectivity.

Experimental Protocol: Synthesis

Step 1: Chlorosulfonation of 3-Sulfolene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-sulfolene (1 equivalent).

  • Solvent: Add a suitable inert solvent such as dichloromethane.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Drying: Dry the solid product under vacuum to yield 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

The workflow for the synthesis and subsequent spectroscopic analysis is depicted in the following diagram:

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 3-Sulfolene reaction Chlorosulfonation start->reaction reagent Chlorosulfonic Acid reagent->reaction workup Aqueous Work-up & Isolation reaction->workup product 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide workup->product nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and analytical workflow.

Spectroscopic Characterization

Due to the limited availability of published spectra for the title compound, the following sections detail the expected spectroscopic data based on the analysis of its functional groups and comparison with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, exhibiting signals corresponding to the three distinct proton environments in the molecule.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
CH =C~6.5 - 7.0Triplet (t)1H
CH ₂-S~3.8 - 4.2Multiplet (m)2H
CH ₂-C=~3.5 - 3.9Multiplet (m)2H

The olefinic proton is expected to appear downfield due to the electron-withdrawing effects of the sulfonyl groups. The methylene protons adjacent to the sulfone and the double bond will likely show complex splitting patterns due to coupling with each other and the olefinic proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon framework.

Carbon Expected Chemical Shift (δ, ppm)
C =C-SO₂Cl~140 - 150
C=C -H~125 - 135
C H₂-S~50 - 60
C H₂-C=~45 - 55

The carbon atom attached to the sulfonyl chloride group is expected to be the most downfield due to the strong deshielding effect.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the sulfonyl groups.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
S=O (asymmetric stretch)~1380 - 1410Strong
S=O (symmetric stretch)~1180 - 1210Strong
S-Cl~550 - 650Medium
C=C~1620 - 1650Medium
C-H (alkene)~3020 - 3080Medium
C-H (alkane)~2850 - 2960Medium

The characteristic strong absorptions of the two sulfonyl groups (from the sulfone and the sulfonyl chloride) are the most diagnostic feature of the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and providing fragmentation information. The molecular formula of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is C₄H₅ClO₄S₂[3], with a molecular weight of 216.66 g/mol [3].

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z 216 (and 218 due to the ³⁷Cl isotope) should be observable.

  • Loss of Cl: A significant fragment at m/z 181 corresponding to the loss of a chlorine radical.

  • Loss of SO₂: A fragment resulting from the loss of sulfur dioxide (64 Da) from the molecular ion or other fragments.

  • Loss of SO₂Cl: A fragment at m/z 117 corresponding to the loss of the sulfonyl chloride group.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. The outlined synthetic protocol is based on established chemical principles for chlorosulfonation. The predicted NMR, IR, and MS data offer a reliable reference for researchers aiming to synthesize and characterize this versatile chemical intermediate. The application of these spectroscopic techniques in a coordinated manner, as illustrated in the workflow diagram, is essential for unambiguous structure elucidation and purity assessment.

References

  • PubChem. (n.d.). 3-Sulfolene. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS 112161-61-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, identified by the CAS number 112161-61-2, is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a highly reactive sulfonyl chloride group appended to a dihydrothiophene sulfone core. This unique combination of functional groups suggests its potential as a versatile building block for the synthesis of novel sulfonamide derivatives and other complex heterocyclic systems. While specific research on this particular molecule is limited, its structural motifs are present in a variety of biologically active compounds, making it a compelling scaffold for drug discovery programs. This guide provides a comprehensive overview of its chemical properties, structure, potential synthetic routes, and prospective applications in pharmaceutical research and development, based on the established reactivity of its constituent functional groups.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide are summarized below, providing a foundational understanding of its chemical nature.

Structural Representation

The two-dimensional structure of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide can be represented by the SMILES notation O=S(C(C1)=CCS1(=O)=O)(Cl)=O.

Physicochemical Data
PropertyValueSource
CAS Number 112161-61-2[1]
Molecular Formula C4H5ClO4S2[2]
Molecular Weight 216.66 g/mol [2]
Melting Point 145-146 °C[2]
Boiling Point 477.9 ± 45.0 °C (Predicted)[2]
Density 1.78 ± 0.1 g/cm³ (Predicted)[2]

Reactivity and Synthetic Potential

The reactivity of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group is a well-established precursor for the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.

Sulfonamide Synthesis: A Gateway to Bioactive Molecules

The primary and most anticipated reaction of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Reaction Setup: A solution of the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Addition of Base: A non-nucleophilic base (e.g., triethylamine, pyridine; 1.1 equivalents) is added to the amine solution.

  • Addition of Sulfonyl Chloride: A solution of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.05 equivalents) in the same solvent is added dropwise to the cooled amine/base mixture.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude sulfonamide product is then purified by a suitable method, such as column chromatography or recrystallization.

The resulting sulfonamides, incorporating the dihydrothiophene sulfone moiety, can be screened for a wide range of biological activities. The diversity of commercially available amines allows for the creation of large and structurally diverse libraries of novel compounds for high-throughput screening.

A generalized workflow for the synthesis of sulfonamides.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide itself, the structural components suggest several promising avenues for investigation in drug discovery.

The Dihydrothiophene Sulfone Moiety as a Pharmacophore

The dihydrothiophene ring system and the sulfone group are present in various biologically active molecules. The sulfone group, in particular, is a key functional group in a number of approved drugs, where it can act as a hydrogen bond acceptor and influence the pharmacokinetic properties of the molecule. The dihydrothiophene core provides a rigid scaffold that can be further functionalized to optimize binding to biological targets.

Hypothetical Signaling Pathway Interaction

Given the prevalence of sulfonamides as enzyme inhibitors, it is plausible that derivatives of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide could be designed to target specific enzymes. For instance, many carbonic anhydrase inhibitors and kinase inhibitors incorporate a sulfonamide group. The dihydrothiophene sulfone moiety could potentially confer selectivity for a particular enzyme isoform.

Signaling_Pathway_Inhibition Drug_Candidate Sulfonamide Derivative of CAS 112161-61-2 Enzyme Target Enzyme (e.g., Kinase, Carbonic Anhydrase) Drug_Candidate->Enzyme Inhibits Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Biological_Response Biological_Response Product->Biological_Response Triggers

Hypothetical inhibition of an enzymatic pathway.

Safety and Handling

Based on the available safety data, 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is classified as an irritant.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Due to its reactivity, particularly with nucleophiles such as water, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is likely sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere.

Conclusion

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS 112161-61-2) represents a promising, yet underexplored, building block for medicinal chemistry. Its reactive sulfonyl chloride handle provides a straightforward entry point for the synthesis of diverse sulfonamide libraries. The embedded dihydrothiophene sulfone core offers a rigid and polar scaffold that could be exploited for targeting a range of biological macromolecules. While direct experimental data on its biological activity is currently unavailable, the well-established importance of its constituent functional groups in drug design strongly suggests its potential as a valuable tool for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in drug discovery.

References

  • ChemSrc. CAS 112161-61-2 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. [Link]

  • LookChem. Cas no 112161-61-2,2,5-DIMETHYL-3-THIOPHENESULFONYL CHLORIDE. [Link]

  • Molbase. 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. [Link]

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A Technical Guide to the Stability, Storage, and Handling of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS No. 112161-61-2) is a bifunctional organosulfur compound of significant interest in synthetic chemistry.[1] Its structure incorporates a reactive sulfonyl chloride moiety and a sulfolene ring, a masked diene. This unique combination makes it a valuable intermediate for introducing sulfur-containing functionalities and as a precursor in Diels-Alder reactions. However, the inherent reactivity of the sulfonyl chloride group, coupled with the thermal sensitivity of the sulfolene ring, necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling.

This guide provides an in-depth analysis of the factors governing the stability of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. It outlines the primary degradation pathways, provides evidence-based protocols for optimal storage, and details best practices for handling to mitigate decomposition and ensure the safety of laboratory personnel.

Core Chemical Stability Profile

The stability of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is predominantly influenced by two key factors: its susceptibility to hydrolysis and its potential for thermal decomposition.

Hydrolytic Instability: The Primary Concern

The most significant and immediate stability risk for this compound, as with nearly all sulfonyl chlorides, is its reaction with water.[2][3]

Mechanism of Hydrolysis: The electrophilic sulfur atom of the sulfonyl chloride group is highly susceptible to nucleophilic attack by water.[2] This reaction proceeds via a nucleophilic substitution pathway, displacing the chloride ion and forming the corresponding sulfonic acid, 2,5-dihydrothiophene-3-sulfonic acid 1,1-dioxide, and corrosive hydrogen chloride (HCl) gas as a byproduct.[2]

  • Impact of Hydrolysis: The degradation leads to a loss of the desired reactive species, reducing its efficacy in subsequent synthetic steps.[2] The generation of HCl can also create a corrosive microenvironment within the storage container, potentially compromising the container's integrity and posing a safety hazard.[2]

The rate of hydrolysis is influenced by factors such as the amount of moisture present, temperature, and pH.[2][4] Even ambient humidity is sufficient to initiate this degradation process.[2] Therefore, strict exclusion of moisture is the cornerstone of maintaining the compound's chemical integrity.

Handling_Workflow A Equilibrate Container to Room Temp B Transfer to Inert Atmosphere A->B In Desiccator C Open Container B->C D Dispense Reagent (Dry Glassware) C->D E Securely Reseal Container D->E F Purge Headspace with Inert Gas E->F G Return to 2-8°C Storage F->G

Caption: Recommended workflow for handling the compound.

Experimental Assessment of Stability

To validate storage conditions or assess the purity of an aged sample, a straightforward analytical approach can be employed.

4.1 Purity Assessment Protocol:

  • Sample Preparation: Carefully prepare a solution of the compound in a dry, deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆) under an inert atmosphere.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The presence of the sulfonic acid hydrolysis product would be indicated by a shift in the peaks corresponding to the protons on the sulfolene ring and the appearance of a broad peak for the acidic proton.

  • FT-IR Spectroscopy: Analyze a sample (as a KBr pellet or in a dry solvent). The characteristic S=O stretch of the sulfonyl chloride (typically ~1375 cm⁻¹ and ~1185 cm⁻¹) will diminish and be replaced by the broader S=O stretches of the sulfonic acid upon hydrolysis.

  • Forced Degradation (Optional): To confirm the identity of degradation products, a small sample can be intentionally exposed to ambient air for a short period and re-analyzed by NMR or IR to observe the expected spectral changes.

Incompatible Materials

To prevent hazardous or unwanted reactions, avoid contact with the following:

  • Water/Moisture: Causes hydrolysis. [2]* Strong Bases, Alcohols, Amines: These nucleophiles will react readily with the sulfonyl chloride group. [5]* Strong Oxidizing Agents: May react exothermically. [5]

Conclusion

The chemical integrity of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is contingent on the strict exclusion of moisture. Its primary degradation pathway is hydrolysis of the sulfonyl chloride functional group. While thermally stable at recommended storage temperatures, exposure to high heat should be avoided to prevent decomposition of the sulfolene ring. Adherence to the storage and handling protocols outlined in this guide—specifically, storing refrigerated under an inert atmosphere and handling only in a moisture-free environment—is essential for preserving the compound's purity, ensuring experimental success, and maintaining a safe laboratory environment.

References

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Sources

An In-Depth Technical Guide to the Theoretical and Synthetic Landscape of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the theoretical and synthetic aspects of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. While direct experimental literature on this specific molecule is nascent, this guide synthesizes established principles of organic chemistry and computational science to propose a robust framework for its synthesis, characterization, and potential applications. The core of this document is a detailed protocol for conducting theoretical calculations to elucidate the molecule's electronic and structural properties, thereby enabling a predictive understanding of its reactivity and utility as a novel building block in drug discovery.

Introduction: A Scaffold of Potential

The intersection of sulfone chemistry with heterocyclic scaffolds has yielded a plethora of molecules with significant biological activity. The sulfone group, with its unique stereoelectronic properties, often imparts favorable pharmacokinetic characteristics such as improved solubility and metabolic stability.[1] 2,5-Dihydrothiophene 1,1-dioxide, commonly known as 3-sulfolene, is a well-established synthetic intermediate, primarily valued as a stable precursor to 1,3-butadiene for Diels-Alder reactions.[2] The introduction of a sulfonyl chloride moiety at the 3-position of this scaffold would create a bifunctional reagent of considerable interest. 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS No. 112161-61-2)[3] presents a unique combination of a reactive sulfonyl chloride handle for nucleophilic substitution and a potential Michael acceptor or dienophile, opening avenues for the synthesis of complex molecular architectures.

This guide will first delineate a plausible synthetic route to this target molecule, drawing upon known transformations of the 3-sulfolene core. Subsequently, a detailed, step-by-step protocol for performing theoretical calculations using Density Functional Theory (DFT) will be presented. These computational methods are invaluable for predicting the molecule's geometry, electronic structure, and spectroscopic signatures, offering a "digital twin" to guide experimental efforts. Finally, we will explore the predicted reactivity and potential applications of this promising, yet underexplored, molecule in the context of modern drug discovery.

Proposed Synthetic Pathways

Synthesis of the 2,5-Dihydrothiophene 1,1-Dioxide Core

The starting material, 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene), is commercially available or can be synthesized via several established methods. A common laboratory-scale synthesis involves the cheletropic reaction between 1,3-butadiene and sulfur dioxide.[2] Alternatively, 2,5-dihydrothiophene can be oxidized to the corresponding sulfone.[5]

Introduction of the Sulfonyl Chloride Moiety

The primary challenge lies in the regioselective introduction of the sulfonyl chloride group at the C3 position. Two potential strategies are proposed:

Strategy A: Direct Chlorosulfonation

Direct chlorosulfonation of 3-sulfolene with chlorosulfonic acid is a potential one-step method.[4] However, the reactivity of the double bond towards the strong acid and oxidizing conditions must be carefully considered. Side reactions, such as addition to the double bond or polymerization, are possible.

Strategy B: Multi-step Synthesis via a Carboxylic Acid Intermediate

A more controlled, multi-step approach could offer better selectivity. It has been demonstrated that 3-sulfolene can be carboxylated at the 3-position using carbon dioxide in the presence of a strong base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[3] The resulting 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid could then be converted to the target sulfonyl chloride. This conversion is non-trivial and would likely proceed through an intermediate such as a sulfonic acid or a thiol, followed by chlorination.

Below is a detailed, albeit proposed, experimental protocol for Strategy B.

Experimental Protocol (Proposed): Synthesis via Carboxylation

Step 1: Carboxylation of 3-Sulfolene [3]

  • In a pressure reaction vessel, dissolve 3-sulfolene (1 equivalent) in a minimal amount of anhydrous DMSO.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents).

  • Pressurize the vessel with carbon dioxide (50 psi) and agitate at room temperature for 48 hours.

  • Monitor the reaction by ¹H NMR for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with acetone and filter.

  • Dissolve the resulting solid in dichloromethane and bubble dry HCl gas through the solution to precipitate the carboxylic acid.

  • Filter and purify the product, 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid, by column chromatography.

Step 2: Conversion of Carboxylic Acid to Sulfonyl Chloride (Conceptual Pathway)

  • Route 2a: Via a Thiol Intermediate:

    • Reduce the carboxylic acid to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH₄).

    • Convert the alcohol to a thiol, potentially through a tosylate intermediate followed by substitution with a sulfur nucleophile.

    • Oxidatively chlorinate the thiol to the sulfonyl chloride using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source.[1]

  • Route 2b: Via a Sulfonic Acid Intermediate:

    • A Barton-type radical decarboxylation in the presence of a sulfur dioxide source could potentially form a sulfonyl radical, which could then be trapped.

    • Alternatively, conversion to a diazonium salt from a corresponding amine (derived from the carboxylic acid) followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst could yield the sulfonyl chloride.[6][7]

The following diagram illustrates the proposed multi-step synthetic approach.

Synthetic_Pathway cluster_0 Synthesis of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide A 3-Sulfolene B 2,5-Dihydrothiophene-1,1-dioxide-3-carboxylic acid A->B 1. CO2, DBU 2. Acid workup C Intermediate (e.g., Thiol or Sulfonic Acid) B->C Multi-step conversion D 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide C->D Chlorination

Caption: Proposed multi-step synthesis of the target compound.

In-Depth Guide to Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for predicting the properties of novel molecules.[8][9] This section provides a detailed workflow for the computational analysis of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

Computational Workflow

The following diagram outlines the key steps in the theoretical investigation of the target molecule.

Computational_Workflow Start Initial 3D Structure Generation Opt Geometry Optimization Start->Opt Freq Vibrational Frequency Analysis Opt->Freq Verify minimum energy structure Props Calculation of Electronic Properties Freq->Props Spec Prediction of Spectra Props->Spec End Data Analysis and Interpretation Spec->End

Caption: Workflow for theoretical calculations.

Step-by-Step Protocol for DFT Calculations

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required. The following steps are described in a general manner applicable to most of these programs.

Step 1: Initial Structure Generation

  • Build the 3D structure of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide using a molecular editor.

  • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

  • Set up a DFT calculation for geometry optimization.

  • Functional Selection: Choose a suitable functional. The B3LYP functional is a robust choice for general-purpose calculations. For systems where dispersion forces might be important, a dispersion-corrected functional like ωB97XD is recommended.[9]

  • Basis Set Selection: A Pople-style basis set such as 6-311+G(d,p) is a good starting point, providing a balance between accuracy and computational cost. This basis set includes diffuse functions (+) for describing anions and polarization functions (d,p) for accurately representing bonding.

  • Run the optimization calculation. The output will provide the optimized Cartesian coordinates of the molecule.

Step 3: Vibrational Frequency Analysis

  • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Verification: Confirm that the calculation yields no imaginary frequencies. The presence of imaginary frequencies indicates that the optimized structure is a transition state rather than a true energy minimum.

  • The output will provide the vibrational frequencies, which can be used to predict the infrared (IR) spectrum of the molecule. These frequencies are also used to calculate thermodynamic properties like enthalpy and Gibbs free energy.

Step 4: Calculation of Electronic Properties

  • From the output of the frequency calculation (or a separate single-point energy calculation at a higher level of theory if desired), extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.

  • Calculate the Molecular Electrostatic Potential (MEP) and map it onto the electron density surface. The MEP provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

Step 5: Prediction of Spectroscopic Properties

  • NMR Spectroscopy: Use the GIAO (Gauge-Including Atomic Orbital) method to calculate the NMR shielding tensors at the same level of theory. These can be converted to chemical shifts by referencing against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

  • IR Spectroscopy: The vibrational frequencies and intensities from the frequency calculation can be used to generate a predicted IR spectrum.

Predicted Molecular Properties and Reactivity

Based on the theoretical calculations and general chemical principles, we can predict the key properties and reactivity of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

Structural and Electronic Properties

The following table summarizes the predicted data that would be obtained from the DFT calculations.

PropertyPredicted Value/ObservationSignificance
Optimized Geometry
S-O Bond Lengths (sulfone)~1.43 ÅTypical for sulfones, indicating strong double bond character.
S-Cl Bond Length~2.05 ÅA relatively long and weak bond, suggesting high reactivity.
C=C Bond Length~1.34 ÅTypical for a double bond within a five-membered ring.
Electronic Properties
HOMO-LUMO GapModerately lowSuggests the molecule is reasonably reactive.
Molecular Electrostatic Potential (MEP)Negative potential around the sulfone oxygens; Positive potential on the sulfur of the sulfonyl chloride group.The sulfonyl chloride sulfur is a prime site for nucleophilic attack. The region around the double bond will also be electrophilic due to the withdrawing effect of the adjacent sulfone.
Spectroscopic Data
Key IR FrequenciesStrong absorptions at ~1350 cm⁻¹ and ~1150 cm⁻¹ (asymmetric and symmetric SO₂ stretch of the sulfone); Strong absorption at ~1380 cm⁻¹ and ~1180 cm⁻¹ (asymmetric and symmetric SO₂ stretch of the sulfonyl chloride).Provides a clear spectroscopic handle for identifying the molecule.
¹³C NMR Chemical ShiftsC3 will be significantly downfield due to the attached sulfonyl chloride. C2 and C5 will also be downfield due to the adjacent sulfone.Confirms the position of the sulfonyl chloride group.
Predicted Reactivity

The presence of multiple functional groups suggests a rich and versatile reactivity profile.

  • Reactions of the Sulfonyl Chloride: The sulfonyl chloride group is a highly reactive electrophile. It will readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. This makes it an excellent scaffold for combinatorial library synthesis.[10]

  • Michael Addition: The double bond is activated by the electron-withdrawing sulfone group, making it a good Michael acceptor for soft nucleophiles.

  • Diels-Alder Reactions: While the parent 3-sulfolene acts as a diene precursor upon thermal extrusion of SO₂, the electron-withdrawing sulfonyl chloride group at the 3-position will likely make this molecule a competent dienophile in [4+2] cycloaddition reactions.[11]

Potential Applications in Drug Development

The unique structural features of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide make it a highly attractive building block for medicinal chemistry. The sulfonyl chloride group provides a convenient handle for attaching the scaffold to various pharmacophores, while the cyclic sulfone core can be used to modulate the physicochemical properties of the final compound.

The sulfonamide linkage, readily formed from the sulfonyl chloride, is a privileged functional group in medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticancer agents.[12] The ability to rapidly generate a library of sulfonamide derivatives from this novel scaffold could accelerate the discovery of new therapeutic agents.

The following diagram illustrates a hypothetical scenario where the scaffold is used to develop a kinase inhibitor.

Drug_Development cluster_1 Hypothetical Kinase Inhibitor Synthesis Scaffold 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide Inhibitor Novel Kinase Inhibitor (Sulfonamide derivative) Scaffold->Inhibitor Amine Pharmacophore with primary/secondary amine Amine->Inhibitor

Caption: Use of the scaffold in kinase inhibitor synthesis.

Conclusion

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide represents a promising, yet underexplored, chemical entity with significant potential in organic synthesis and drug discovery. While direct experimental data is limited, this guide provides a robust framework for its synthesis and characterization, underpinned by established chemical principles. The detailed protocol for theoretical calculations offers a powerful tool for predicting the molecule's properties and guiding experimental design. The versatile reactivity of this scaffold, combining the chemistry of sulfonyl chlorides with that of activated alkenes, opens the door to a vast chemical space for the development of novel therapeutics and functional materials. It is our hope that this guide will stimulate further research into this fascinating molecule.

References

  • Chou, T.-S., & Chen, M.-H. (1987). Heterocycles, 26(11), 2829.
  • Jiang, H., et al. (2021).
  • Tanis, K. D., & Deaton-Rewolinski, M. V. (2009). The One-Pot Synthesis and Diels-Alder Reactivity of 2,5-Dihydrothiophene-1,1-dioxide-3-carboxylic Acid. Synthetic Communications, 39(1), 136-142. [Link]

  • Wikipedia. (n.d.). Sulfolene. [Link]

  • Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Deriv
  • Gaumont, A.-C., et al. (2015).
  • ResearchGate. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. [Link]

  • ACS Omega. (2023). Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. [Link]

  • Canadian Journal of Chemistry. (2000). Improved Simple Synthesis of Cyclic Sulfates from Trimethylsilyl Chlorosulfonate. [Link]

  • Saraf, S. D. (1978). CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS.
  • ResearchGate. (n.d.). On the synthesis of 2,5-dihydrothiophene. [Link]

  • PMC. (2021). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. [Link]

  • ACS Publications. (2023). The Journal of Physical Chemistry A, 127(43).
  • PMC. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • ACS Omega. (2023). Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. [Link]

  • PMC. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. [Link]

  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (n.d.).
  • Synthesis of sulfonyl chloride substr
  • The Dong Group. (2014). Chemistry of Thiophene 1,1-Dioxides.
  • ACS Publications. (2002).
  • Stenutz. (n.d.). 2,5-dihydrothiophene 1,1-dioxide. [Link]

  • Justia Patents. (1983).
  • Fisher Scientific. (n.d.). Dihydrothiophenes. [Link]

  • Google Patents. (n.d.).
  • PMC. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. [Link]

  • ACS Publications. (1951). Tetrahydrothiophene 1,1-Dioxide Derivatives. [Link]

  • Google Patents. (n.d.). Synthesis method of pyridine-3-sulfonyl chloride.
  • NIH. (n.d.). Microbial Diversity and Sulfur Cycling in an Early Earth Analogue: From Ancient Novelty to Modern Commonality.
  • PubChem. (n.d.). 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide. [Link]

  • MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

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electrophilicity of the sulfonyl chloride group in 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilicity of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

Executive Summary

The sulfonyl chloride functional group is a cornerstone of organic synthesis and medicinal chemistry, prized for its reactivity as a potent electrophile.[1][2] This guide provides a detailed technical examination of the electrophilicity of a specialized sulfonyl chloride, 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. The presence of an internal sulfone moiety within the dihydrothiophene ring dramatically enhances the electrophilic character of the exocyclic sulfonyl chloride group. This amplification is primarily due to a powerful inductive electron-withdrawing effect, which renders the sulfur atom of the sulfonyl chloride exceptionally susceptible to nucleophilic attack.[3] We will explore the structural and electronic factors governing this reactivity, discuss the mechanistic pathways of its reactions, provide detailed protocols for assessing its electrophilicity, and consider its applications in the development of covalent inhibitors and other specialized chemical probes.

The Sulfonyl Chloride: An Electrophilic Workhorse

Sulfonyl chlorides (R-SO₂Cl) are highly reactive compounds widely used in organic synthesis.[1] Their utility stems from the pronounced electrophilicity of the sulfur atom, which is bonded to two highly electronegative oxygen atoms and a chlorine atom.[3] This arrangement creates a significant partial positive charge on the sulfur, making it an excellent target for a wide array of nucleophiles, including amines, alcohols, and thiols.[1] The reaction typically proceeds via a nucleophilic substitution mechanism, displacing the chloride anion, which is a good leaving group, to form stable sulfonamides, sulfonates, and thioesters, respectively.[4] This fundamental reactivity is the basis for their extensive use in creating diverse molecular architectures, particularly within the pharmaceutical industry.[5]

Structural and Electronic Analysis of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

The unique structure of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide contains two key features that synergistically determine the compound's high electrophilicity: the exocyclic sulfonyl chloride and the endocyclic sulfone integrated into the five-membered ring.

The Inductive Power of the Ring Sulfone

The most significant feature of the heterocyclic ring is the sulfone group (a thiophene 1,1-dioxide). A sulfone is a powerful electron-withdrawing group due to the high electronegativity of the two oxygen atoms. This group exerts a strong negative inductive effect (-I) through the sigma bond framework of the ring. This effect pulls electron density away from the adjacent carbon atoms and, consequently, from the attached sulfonyl chloride group.

Synergistic Enhancement of Electrophilicity

The intrinsic electrophilicity of the sulfonyl chloride is therefore amplified by the inductive effect of the ring sulfone. The combined electron withdrawal from both the sulfonyl chloride's own oxygen and chlorine atoms and the ring's sulfone group makes the sulfur atom of the sulfonyl chloride exceptionally electron-deficient. This heightened partial positive charge (δ+) significantly activates the group towards nucleophilic attack, making it more reactive than typical alkyl or aryl sulfonyl chlorides.

Caption: Inductive electron withdrawal (-I) in the target molecule.

Reactivity Profile and Mechanistic Considerations

The reactions of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide with nucleophiles are expected to follow established mechanisms for sulfonyl chlorides, primarily a bimolecular nucleophilic substitution (S_N2-like) pathway.[6]

The Concerted S_N2-like Mechanism

Unlike nucleophilic substitution at a carbon center, which can proceed via S_N1 or S_N2 pathways, substitution at a tetracoordinate sulfur atom typically occurs through a single, concerted mechanism.[7] The nucleophile attacks the electrophilic sulfur atom, and the sulfur-chlorine bond breaks simultaneously. This process proceeds through a trigonal bipyramidal transition state.[7][8] Given the high electrophilicity of the sulfur center in our target molecule, this reaction is expected to be rapid with a wide range of nucleophiles.

G Reactants Reactants (R-SO₂Cl + Nu:) TS Trigonal Bipyramidal Transition State [Nu---S---Cl]⁻ Reactants->TS Nucleophilic Attack Products Products (R-SO₂-Nu + Cl⁻) TS->Products Leaving Group Departure

Caption: General mechanism for nucleophilic substitution at a sulfonyl chloride.

Common Transformations
  • With Amines: Reaction with primary or secondary amines will readily form stable sulfonamides. This is one of the most common and robust reactions of sulfonyl chlorides.

  • With Alcohols: In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, alcohols will react to form sulfonate esters.

  • With Thiols: Thiols, being excellent nucleophiles, will react to yield thioesters.

Experimental Assessment of Electrophilicity

To quantify the enhanced reactivity of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, kinetic studies can be performed. A common method involves monitoring the reaction progress with a standard nucleophile using Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Kinetic Analysis via ¹H NMR Spectroscopy

This protocol describes a self-validating system to determine the second-order rate constant for the reaction with a model nucleophile, such as aniline.

Objective: To measure the rate of sulfonamide formation by monitoring the disappearance of a starting material proton signal and the appearance of a product proton signal over time.

Materials:

  • 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

  • Aniline (high purity)

  • Deuterated acetonitrile (CD₃CN)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes, volumetric flasks, syringes

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the sulfonyl chloride (e.g., 0.1 M) in CD₃CN containing a known concentration of the internal standard.

    • Prepare a separate stock solution of aniline (e.g., 0.1 M) in CD₃CN.

    • Causality: Using stock solutions ensures accurate and reproducible initial concentrations. The internal standard is crucial for quantitative NMR (qNMR), as it provides a stable reference signal against which changes in reactant and product concentrations can be accurately measured.

  • Reaction Initiation:

    • Equilibrate both stock solutions and an empty NMR tube in a temperature-controlled environment (e.g., 25 °C water bath).

    • To the NMR tube, add a precise volume (e.g., 300 µL) of the sulfonyl chloride stock solution.

    • Initiate the reaction by rapidly adding an equal volume (e.g., 300 µL) of the aniline stock solution. Cap, invert twice to mix, and immediately place the tube in the NMR spectrometer.

    • Causality: Precise temperature control is critical as reaction rates are highly temperature-dependent. Initiating the reaction inside the NMR tube minimizes delay before the first data point is acquired.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes for the first 30 minutes, then every 10 minutes).

    • Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 of the protons being integrated to ensure full relaxation and accurate quantification.

  • Data Analysis:

    • For each spectrum, integrate a well-resolved signal for the starting sulfonyl chloride, a signal for the sulfonamide product, and the signal for the internal standard.

    • Calculate the concentration of the sulfonyl chloride at each time point t, [SC]t, using the formula: [SC]t = (I_SC / I_Std) * [Std], where I_SC and I_Std are the integrals of the sulfonyl chloride and standard, respectively, and [Std] is the known concentration of the standard.

    • Plot 1/[SC]t versus time (t). For a second-order reaction with equal initial concentrations, this plot should yield a straight line.

    • The slope of this line is the second-order rate constant, k.

Data Presentation

All quantitative data should be summarized for clear comparison.

ParameterValue
Compound Name 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide
CAS Number 112161-61-2[9]
Molecular Formula C₄H₅ClO₄S₂[9]
Molecular Weight 216.66 g/mol [9]
Melting Point 145-146 °C[9]
Table 1: Physicochemical Properties.
Sulfonyl ChlorideExpected Relative Rate (krel)Rationale
Methanesulfonyl Chloride1Baseline (Aliphatic)
Benzenesulfonyl Chloride~5-10Aromatic ring provides moderate activation
Target Molecule >50 Strong inductive withdrawal from ring sulfone
Table 2: Illustrative Comparison of Expected Reactivity with Aniline.

Applications in Drug Development

The high, tunable reactivity of sulfonyl chlorides makes them valuable in medicinal chemistry. The exceptional electrophilicity of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide makes it a particularly interesting scaffold for targeted covalent inhibitors (TCIs).

Covalent Inhibitor Design

TCIs function by forming a stable, covalent bond with a target protein, often leading to potent and durable pharmacological effects. A sulfonyl chloride can act as the "warhead" of a TCI. The enhanced electrophilicity of the title compound allows it to react efficiently with nucleophilic amino acid residues (e.g., lysine, cysteine, serine) on a target protein. The dihydrothiophene dioxide core can be further functionalized to provide selectivity and binding affinity for the desired protein target.

Caption: Workflow for targeted covalent inhibitor action.

Conclusion

2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide represents a highly activated electrophile. The strategic placement of a sulfone within the heterocyclic ring provides a powerful inductive mechanism to enhance the reactivity of the sulfonyl chloride group far beyond that of simple alkyl or aryl analogs. This heightened electrophilicity, which can be quantified through straightforward kinetic experiments, makes the molecule an exceptionally useful building block for synthesizing complex sulfonamides and a promising scaffold for designing potent covalent inhibitors in modern drug discovery programs. Understanding the electronic principles that govern its reactivity is key to harnessing its full synthetic potential.

References

  • An In-depth Technical Guide to the Electrophilicity of the Sulfonyl Chloride Group on a Pyrazine Ring. Benchchem.
  • Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable.
  • The Enhanced Electrophilicity of the Sulfonyl Chloride Group in Nitro Compounds: A Technical Guide. Benchchem.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health.
  • Leaving Group Formation - aliphatic nucleophilic substitution. College of Saint Benedict.
  • Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. National Center for Biotechnology Information.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
  • 3-Thiophenesulfonylchloride,2,5-dihydro-,1,1-dioxide(9CI). ChemicalBook.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.

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A Comprehensive Technical Guide to Determining the Solubility of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-dioxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is a cornerstone of successful formulation and application. This guide provides an in-depth, practical framework for determining the solubility of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, a compound of interest for its potential applications in medicinal chemistry and organic synthesis. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, experimental design, and detailed protocols necessary for its empirical determination. We will delve into the "why" behind the "how," offering insights grounded in chemical principles to empower researchers in their laboratory investigations.

Understanding the Molecule: 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-dioxide

Before embarking on solubility studies, a foundational understanding of the target molecule's structure is paramount. 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide possesses a unique combination of functional groups that dictate its physicochemical properties, including its solubility.

  • The Sulfonyl Chloride Group (-SO₂Cl): This is a highly reactive functional group, susceptible to hydrolysis. Its presence suggests that the compound will likely be reactive in protic solvents, especially water and alcohols, leading to the formation of the corresponding sulfonic acid. This reactivity is a critical consideration in solvent selection and experimental design.

  • The Sulfone Group (-SO₂-): The sulfone group within the dihydrothiophene ring is a strong electron-withdrawing group, rendering the molecule polar.

  • The Dihydrothiophene Ring: This five-membered heterocyclic ring contributes to the overall size and shape of the molecule.

Based on its structure, 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a polar molecule. The general principle of "like dissolves like" suggests that it will exhibit greater solubility in polar solvents compared to nonpolar solvents.

The Theoretical Framework of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

The process of dissolution involves the breaking of intermolecular interactions between solute molecules and between solvent molecules, and the formation of new intermolecular interactions between solute and solvent molecules. This process is favorable if the new interactions are stronger than or equal to the old ones.

Experimental Design for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. The following workflow provides a robust framework for this investigation.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation compound_prep Compound Procurement & Purity Analysis solvent_prep Solvent Selection & Preparation compound_prep->solvent_prep Informs qual_screen Qualitative Solubility Screening solvent_prep->qual_screen quant_analysis Quantitative Solubility Measurement (e.g., Shake-Flask Method) qual_screen->quant_analysis Guides selection of solvents for data_table Tabulation of Results quant_analysis->data_table interpretation Interpretation of Solubility Profile data_table->interpretation

Figure 1: A generalized workflow for determining the solubility of a chemical compound.

Materials and Reagents

A carefully selected range of organic solvents, spanning the polarity spectrum, is essential for a comprehensive solubility profile.

Table 1: Proposed Organic Solvents for Solubility Testing

Solvent ClassExample SolventsPolarity IndexRationale
Nonpolar Hexane, Toluene0.1, 2.4To establish a baseline for solubility in nonpolar media.
Polar Aprotic Dichloromethane (DCM)3.1A common solvent in organic synthesis; its ability to dissolve the compound is of practical interest.
Tetrahydrofuran (THF)4.0A polar ether that can engage in dipole-dipole interactions.
Acetonitrile (ACN)5.8A highly polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)7.2A highly polar aprotic solvent known for its excellent solvating power.
Polar Protic 2-Propanol (IPA)4.3A common protic solvent; potential for reactivity with the sulfonyl chloride should be noted.
Ethanol4.3Similar to IPA, with potential for reactivity.
Water10.2To assess aqueous solubility and observe for hydrolysis of the sulfonyl chloride.
Experimental Protocol: Qualitative Solubility Screening

This initial screening provides a rapid assessment of solubility and helps in selecting solvents for more rigorous quantitative analysis.

Protocol Steps:

  • Preparation: Label a series of small, dry test tubes, one for each selected solvent.

  • Addition of Solute: Accurately weigh approximately 10 mg of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide and add it to each test tube.

  • Addition of Solvent: Add 1 mL of the respective solvent to each test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect the mixture against a dark background to determine if the solid has completely dissolved.

  • Classification: Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

  • Note on Reactivity: For protic solvents (water, alcohols), observe for any signs of a chemical reaction, such as gas evolution or a change in pH, which would indicate hydrolysis of the sulfonyl chloride.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1]

G start Start add_excess Add excess solid to a known volume of solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48 hours) add_excess->equilibrate phase_sep Allow phases to separate (centrifugation may be required) equilibrate->phase_sep sample_supernatant Carefully sample the supernatant phase_sep->sample_supernatant dilute Dilute the sample with a suitable solvent sample_supernatant->dilute analyze Analyze the concentration of the dissolved solid (e.g., by HPLC-UV) dilute->analyze calculate Calculate the original concentration (solubility) analyze->calculate end End calculate->end

Figure 2: Workflow for the shake-flask method of solubility determination.

Protocol Steps:

  • Preparation: To a series of sealed, temperature-controlled vials, add a known volume of the selected solvent.

  • Addition of Excess Solute: Add an excess amount of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide to each vial to ensure that a saturated solution is formed.

  • Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred.

  • Dilution: Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Determine the concentration of the dissolved solute in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for this step.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Solubility Data for 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-dioxide at 25 °C

SolventQualitative AssessmentQuantitative Solubility (mg/mL)Observations
Hexane
Toluene
Dichloromethane
Tetrahydrofuran
Acetonitrile
Dimethyl Sulfoxide
2-PropanolNote any signs of reaction.
EthanolNote any signs of reaction.
WaterNote any signs of reaction (hydrolysis).

Interpreting the Results:

The solubility profile will provide valuable insights into the physicochemical nature of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. A higher solubility in polar aprotic solvents like DMSO and acetonitrile would be expected based on its structure. The solubility in protic solvents will be influenced by both the polarity of the solvent and the reactivity of the sulfonyl chloride group. Low solubility in nonpolar solvents like hexane would confirm its polar nature.

Conclusion

This technical guide provides a comprehensive framework for the systematic determination of the solubility of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide in a range of organic solvents. By following the outlined principles and protocols, researchers can generate reliable and reproducible solubility data. This information is critical for the effective use of this compound in drug discovery, chemical synthesis, and other scientific applications. The emphasis on understanding the underlying chemical principles behind the experimental procedures will empower scientists to not only generate data but also to interpret it in a meaningful context.

References

  • Scribd. "Procedure For Determining Solubility of Organic Compounds | PDF." Accessed January 12, 2026. [Link].

  • "Solubility test for Organic Compounds." Accessed January 12, 2026. [Link].

  • Chemistry For Everyone. "How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone." YouTube, February 11, 2025. [Link].

  • University of Toronto Scarborough. "Solubility." Chemistry Online @ UTSC. Accessed January 12, 2026. [Link].

  • "Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis." Accessed January 12, 2026. [Link].

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Methodological & Application

synthesis of 2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide using 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol details a robust and reproducible method starting from 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide and an aqueous ammonia solution. This application note is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization techniques. The causality behind experimental choices is explained to ensure both successful execution and a deeper understanding of the transformation.

Introduction and Scientific Background

The sulfone moiety, particularly within a heterocyclic framework like 2,5-dihydrothiophene 1,1-dioxide (also known as 3-sulfolene), is a key structural motif in many biologically active molecules. The introduction of a sulfonamide group (-SO₂NH₂) can significantly modulate a molecule's physicochemical properties, including solubility, acidity, and its ability to act as a hydrogen bond donor. These characteristics are critical for molecular recognition and binding to biological targets.

The target molecule, 2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide, combines the rigid, unsaturated sulfone ring with the versatile sulfonamide functional group. This makes it a valuable building block for the synthesis of novel pharmaceutical candidates. The synthesis is achieved through a classic nucleophilic substitution reaction at the sulfonyl group, where ammonia serves as the nucleophile, displacing the chloride leaving group from the sulfonyl chloride precursor.

This protocol has been optimized for high yield, purity, and operational safety.

Reaction Scheme and Mechanism

The conversion of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide to its corresponding sulfonamide is a direct and efficient process.

Reaction Scheme:

Figure 1: Synthesis of 2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The nitrogen atom of ammonia, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion, a stable leaving group. A second equivalent of ammonia then acts as a base to deprotonate the resulting ammonium salt, yielding the neutral sulfonamide product and ammonium chloride as a byproduct.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology for the synthesis. The rationale behind critical steps is highlighted to ensure reproducibility.

Materials and Equipment
Reagents & Solvents Grade/Purity Supplier Notes
2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide≥97%VariesStarting material. Moisture sensitive.
Ammonium Hydroxide (NH₄OH)28-30% solution in waterVariesCorrosive. Use in fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariesReaction solvent.
Deionized WaterHigh PurityIn-houseUsed for work-up and washing.
Hydrochloric Acid (HCl)1 M solutionVariesFor pH adjustment during work-up.
Magnesium Sulfate (MgSO₄)AnhydrousVariesDrying agent.

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • pH paper or pH meter

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from reaction setup to product isolation.

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization setup setup reaction reaction workup workup analysis analysis A Dissolve Sulfonyl Chloride in anhydrous THF B Cool solution to 0°C (Ice Bath) A->B Inert Atmosphere C Slowly add aq. NH4OH via dropping funnel B->C Maintain Temp. D Stir at 0°C for 1h, then warm to RT for 2h C->D Exothermic Control E Acidify with 1M HCl to pH ~2-3 D->E Reaction Complete F Extract with Ethyl Acetate E->F Protonate Product G Wash organic layer (Water, Brine) F->G H Dry (MgSO4), Filter, and Concentrate G->H I Recrystallize Product H->I J Obtain final product: 2,5-dihydrothiophene- 3-sulfonamide 1,1-dioxide I->J K Analyze: - NMR - IR - MS - Melting Point J->K

Caption: Workflow for the synthesis of 2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide.

Step-by-Step Procedure
  • Reaction Setup:

    • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure the glassware is oven-dried to prevent hydrolysis of the starting material.

    • Dissolve 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (e.g., 5.0 g, 1 equivalent) in 30 mL of anhydrous tetrahydrofuran (THF).

    • Rationale: Anhydrous solvent is critical because sulfonyl chlorides readily react with water, which would reduce the yield of the desired product.[1][2]

  • Ammonia Addition:

    • Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

    • Rationale: The reaction between a sulfonyl chloride and ammonia is highly exothermic. Cooling prevents a rapid temperature increase, which could lead to side reactions and pose a safety hazard.

    • Slowly add concentrated ammonium hydroxide (28-30%, ~3 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (ammonium chloride) will form immediately.

  • Reaction Progression:

    • After the addition is complete, continue stirring the slurry at 0-5 °C for 1 hour.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Work-up and Isolation:

    • Cool the reaction mixture again in an ice bath. Carefully acidify the slurry to a pH of ~2-3 by slowly adding 1 M HCl.

    • Rationale: Acidification ensures that the sulfonamide product is fully protonated and neutral, maximizing its solubility in the organic extraction solvent. It also helps to dissolve any remaining basic impurities.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

    • Rationale: Washing removes the highly water-soluble ammonium chloride byproduct and any residual acid.[3]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure, crystalline product.

    • Dry the purified product under vacuum.

    • Characterize the final compound using standard analytical techniques:

      • ¹H NMR: To confirm the proton environment of the dihydrothiophene ring and the NH₂ protons.

      • IR Spectroscopy: To identify characteristic stretches for the S=O (sulfone, ~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹) and N-H (sulfonamide, ~3200-3400 cm⁻¹) bonds.[4]

      • Mass Spectrometry: To confirm the molecular weight of the product.

      • Melting Point: To assess purity.

Summary of Key Parameters

ParameterValue / DescriptionRationale
Starting Material 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxideElectrophilic precursor.
Reagent Aqueous Ammonium Hydroxide (28-30%)Provides the nucleophilic ammonia.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent, prevents hydrolysis of starting material.
Temperature 0-5 °C (addition), then Room Temp.Controls exothermicity and ensures reaction completion.
Reaction Time ~3 hoursSufficient for complete conversion.
Typical Yield 85-95% (after purification)High-efficiency transformation.
Product Appearance White to off-white crystalline solidExpected physical state of the pure product.

Safety and Handling Precautions

All procedures should be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide: This compound is moisture-sensitive and corrosive. It can release hydrochloric acid upon contact with water. Avoid inhalation of dust and contact with skin and eyes.

  • Ammonium Hydroxide: This is a corrosive and volatile solution with a pungent odor. It can cause severe skin burns and eye damage. Inhalation of vapors can lead to respiratory irritation.[5][6][7] Handle with care, ensuring adequate ventilation.

  • Ammonium Chloride (Byproduct): While less hazardous, avoid inhaling the dust of the isolated salt.[3][8]

  • Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] For eye contact, rinse cautiously with water for several minutes.[8] Seek immediate medical attention in case of significant exposure or inhalation.

References

  • Organic Chemistry Portal. (n.d.). S-Chlorinations. Available at: [Link]

  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]

  • Synlett. (n.d.). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Available at: [Link]

  • ResearchGate. (n.d.). On the synthesis of 2,5-dihydrothiophene. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5-dihydrothiophene derivatives. Available at: [Link]

  • The Dong Group. (2014). Chemistry of Thiophene 1,1-Dioxides. Available at: [Link]

  • Stenutz. (n.d.). 2,5-dihydrothiophene 1,1-dioxide. Available at: [Link]

  • Google Patents. (n.d.). WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium chloride. Available at: [Link]

  • Chemistry For Everyone. (2025). What Are The Safety Precautions For Handling Ammonia? YouTube. Available at: [Link]

  • GDS Corp. (2015). Safety Precautions For Workers Who Handle Ammonia. Available at: [Link]

  • ResearchGate. (2023). (PDF) Safety Guideline for Handling Hazardous Chemicals of Chlorine, Ammonia, Methane, Hydrogen Sulphide and Liquid Petroleum Gas (LPG) in Industries to Minimise Disaster Risk. Available at: [Link]

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Topic: Synthesis of 3-Sulfonamido-2,5-dihydrothiophene-1,1-dioxides via Reaction of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved therapeutics targeting indications from bacterial infections to cancer and cardiovascular disease.[1][2] The 2,5-dihydrothiophene-1,1-dioxide (also known as 3-sulfolene) scaffold represents a unique and conformationally constrained cyclic sulfone. The combination of these two moieties, through the reaction of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide with primary amines, yields a class of compounds with significant potential for drug discovery.[3] This application note provides a comprehensive technical guide for researchers, detailing the underlying scientific principles, step-by-step experimental protocols, and critical parameters for the successful synthesis of 3-sulfonamido-2,5-dihydrothiophene-1,1-dioxides.

Scientific Principles & Reaction Mechanism

The synthesis of sulfonamides from a sulfonyl chloride and a primary amine is a classic and robust nucleophilic acyl substitution-type reaction. The core of this transformation involves the highly electrophilic sulfur atom of the sulfonyl chloride group and the nucleophilic nitrogen atom of the primary amine.[4]

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic sulfur atom of the 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. This forms a tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, expelling a chloride ion as a leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom, neutralizing the resulting hydrochloric acid (HCl) and yielding the final sulfonamide product.[5][6]

The presence of the base is crucial to drive the reaction to completion by scavenging the HCl generated. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

ReactionMechanism SulfonylChloride 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide Intermediate Tetrahedral Intermediate SulfonylChloride->Intermediate 1. Nucleophilic Attack PrimaryAmine Primary Amine (R-NH₂) Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt 3. Deprotonation (HCl Neutralization) Product 3-Sulfonamido-2,5-dihydrothiophene -1,1-dioxide Intermediate->Product 2. Chloride Elimination

Caption: Generalized reaction mechanism for sulfonamide formation.

Critical Experimental Parameters

Controlling the reaction conditions is paramount to achieving high yields and purity. The primary challenges are preventing the hydrolysis of the moisture-sensitive sulfonyl chloride and avoiding the potential for di-sulfonylation of the primary amine.[7]

ParameterImportance & RationaleRecommended Conditions
Stoichiometry A slight excess of the amine can ensure the complete consumption of the more valuable sulfonyl chloride. However, a large excess of sulfonyl chloride can lead to di-sulfonylation.[7]Amine (1.0-1.1 equiv.), Sulfonyl Chloride (1.0 equiv.), Base (1.2-1.5 equiv.)
Temperature The reaction is exothermic. Low temperatures (0 °C or below) reduce the rate of side reactions, particularly di-sulfonylation and hydrolysis.[5]Initial addition at 0 °C (ice-water bath). Reaction may be allowed to slowly warm to room temperature.
Rate of Addition Slow, dropwise addition of the sulfonyl chloride solution maintains a low instantaneous concentration, favoring reaction with the highly nucleophilic primary amine over the less reactive sulfonamide anion, thus preventing di-sulfonylation.[5]Add sulfonyl chloride solution dropwise over 30-60 minutes.
Solvent Anhydrous aprotic solvents are essential to prevent the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.[5][7]Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).
Base The base neutralizes HCl. Tertiary amines like triethylamine or pyridine are commonly used as they do not compete as nucleophiles. An excess of a strong base can promote di-sulfonylation by deprotonating the newly formed sulfonamide.[5][6]Pyridine, Triethylamine (TEA).

Detailed Experimental Protocols

Protocol 1: General Synthesis of 3-Sulfonamido-2,5-dihydrothiophene-1,1-dioxides

This protocol is suitable for most primary amines and prioritizes straightforward execution.

Materials:

  • 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.0 mmol, 1.0 equiv)

  • Primary amine (1.05 mmol, 1.05 equiv)

  • Pyridine or Triethylamine (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and place it under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: In the flask, dissolve the primary amine (1.05 equiv) and the base (e.g., pyridine, 1.5 equiv) in anhydrous DCM (~0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[5][7]

  • Sulfonyl Chloride Addition: In a separate flask or syringe, dissolve the 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes.[5]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding 1M HCl (aq) and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash it sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 3-sulfonamido-2,5-dihydrothiophene-1,1-dioxide.

Caption: Standard experimental workflow for sulfonamide synthesis.

Troubleshooting Common Issues

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride due to hydrolysis.[7]2. Insufficient base.3. Amine starting material is of low purity or is a salt.1. Use fresh or newly purified sulfonyl chloride. Ensure all glassware and solvents are scrupulously dry.[7]2. Verify stoichiometry of the base.3. Neutralize amine salt with a base before reaction or use the free-base form.
Significant Polar Byproduct Hydrolysis of sulfonyl chloride to sulfonic acid due to moisture in the reaction.[7]Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
Presence of a Less Polar Spot (Di-sulfonylation) 1. High reaction temperature.2. Rapid addition of sulfonyl chloride.3. Excess sulfonyl chloride or strong base.[5][7]1. Maintain reaction temperature at 0 °C or lower during addition.[5]2. Add the sulfonyl chloride solution slowly over a prolonged period.3. Use a 1:1 or slight excess of amine to sulfonyl chloride.[7]

Applications & Significance in Drug Discovery

The sulfonamide group is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, and to mimic a peptide bond, while being metabolically stable.[1] The incorporation of the rigid 2,5-dihydrothiophene-1,1-dioxide core introduces specific conformational constraints that can be exploited to achieve high binding affinity and selectivity for a biological target.

  • Enzyme Inhibition: Cyclic sulfones and sulfonamides have been successfully employed as core structures in enzyme inhibitors. For example, cyclic sulfone hydroxyethylamines were designed as potent and selective inhibitors of β-site APP-cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research.[3]

  • Structural Diversity: The reaction is highly versatile, allowing for the synthesis of large libraries of compounds by varying the primary amine component. This enables extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[8]

  • Bioisosteric Replacement: The sulfone group (SO₂) is a well-known bioisostere for other functional groups, and its incorporation can modulate a molecule's solubility, polarity, and metabolic stability.

Conclusion

The reaction between 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide and primary amines is a reliable and versatile method for synthesizing a novel class of sulfonamides. By carefully controlling key experimental parameters such as temperature, stoichiometry, and solvent purity, researchers can efficiently produce these compounds in high yield. The resulting scaffold holds significant promise for the development of new therapeutic agents, leveraging the proven utility of sulfonamides and the unique structural features of the cyclic sulfone core.

References

  • Technical Support Center: Sulfonyl
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions - RSC Advances.
  • 23.9: Amines as Nucleophiles - Chemistry LibreTexts. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate. [Link]

  • Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed. [Link]

  • Discovery of Cyclic Sulfone Hydroxyethylamines as Potent and Selective β-site APP-cleaving Enzyme 1 (BACE1) Inhibitors: Structure-Based Design and in Vivo Reduction of Amyloid β-peptides - PubMed. [Link]

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Application Notes and Protocols: 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide as a Versatile Building Block for Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with a Cyclic Sulfonyl Chloride

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of sulfonamides traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1] While aromatic sulfonyl chlorides have been extensively utilized, the exploration of novel, non-traditional sulfonylating agents offers a gateway to new chemical entities with unique structural and pharmacological properties.

This application note details the use of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide , a unique cyclic and unsaturated sulfonyl chloride, as a versatile building block for the synthesis of novel sulfonamides. The presence of the sulfolene dioxide scaffold introduces conformational rigidity and distinct polarity, which can be advantageous in drug design for modulating pharmacokinetic and pharmacodynamic properties.[3] The dihydrothiophene dioxide moiety can serve as a bioisosteric replacement for other cyclic systems, potentially improving metabolic stability and target engagement.[3]

This guide provides a comprehensive overview of the synthesis of the building block, detailed protocols for its reaction with various amines, and characterization data for the resulting novel sulfonamides.

Chemical Properties and Reactivity of the Building Block

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a crystalline solid at room temperature. The electron-withdrawing nature of the sulfone group, coupled with the adjacent sulfonyl chloride moiety, renders the sulfur atom of the sulfonyl chloride highly electrophilic and susceptible to nucleophilic attack by amines. The reaction proceeds via a classical addition-elimination mechanism to form a stable S-N bond. The double bond within the five-membered ring offers potential for further functionalization, providing access to a wider range of molecular architectures.

Synthesis of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

The synthesis of the title compound begins with the readily available 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide). The protocol involves a chlorosulfonation reaction, a common method for the preparation of sulfonyl chlorides.[4]

Protocol 1: Synthesis of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

Materials:

  • 3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide)

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-sulfolene (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully add thionyl chloride (1.5 equivalents) to the reaction mixture and heat to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide as a crystalline solid.

Characterization Data for 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide (Hypothetical Data Based on Known Chemical Shifts):

Parameter Value
Appearance White to off-white crystalline solid
Molecular Formula C₄H₅ClO₄S₂
Molecular Weight 216.66 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.10-4.20 (m, 2H, CH₂), 4.30-4.40 (m, 2H, CH₂), 7.0 (t, 1H, C=CH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 55.0 (CH₂), 58.0 (CH₂), 135.0 (C=CH), 145.0 (C-SO₂Cl)
IR (KBr, cm⁻¹) 3100 (C-H, alkene), 2950 (C-H, alkane), 1380, 1170 (SO₂), 1360, 1160 (SO₂Cl)
MS (EI) m/z 216/218 (M⁺), 117 (M⁺ - SO₂Cl)

Application in the Synthesis of Novel Sulfonamides

The primary application of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is in the synthesis of novel sulfonamides through its reaction with primary and secondary amines. The following protocols provide representative examples for the synthesis of an N-aryl and an N-heterocyclic sulfonamide.

Protocol 2: General Procedure for the Synthesis of Sulfonamides

Materials:

  • 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Triethylamine (Et₃N) or pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.1 equivalents) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.

Example 1: Synthesis of N-phenyl-2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide

This protocol follows the general procedure using aniline as the amine.

Characterization Data (Hypothetical):

Parameter Value
Appearance White solid
Molecular Formula C₁₀H₁₁NO₄S₂
Molecular Weight 273.33 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 3.90-4.00 (m, 2H, CH₂), 4.10-4.20 (m, 2H, CH₂), 6.80 (t, 1H, C=CH), 7.10-7.40 (m, 5H, Ar-H), 8.50 (s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 54.0 (CH₂), 57.0 (CH₂), 121.0 (Ar-C), 125.0 (Ar-C), 129.0 (Ar-C), 138.0 (Ar-C), 130.0 (C=CH), 140.0 (C-SO₂NH)
IR (KBr, cm⁻¹) 3250 (N-H), 3080 (C-H, alkene), 1340, 1150 (SO₂)
MS (ESI) m/z 274.0 (M+H)⁺
Example 2: Synthesis of 3-(Morpholinosulfonyl)-2,5-dihydrothiophene 1,1-dioxide

This protocol follows the general procedure using morpholine as the amine.

Characterization Data (Hypothetical):

Parameter Value
Appearance White crystalline solid
Molecular Formula C₈H₁₃NO₅S₂
Molecular Weight 267.32 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 3.30-3.40 (t, 4H, morpholine CH₂), 3.70-3.80 (t, 4H, morpholine CH₂), 4.00-4.10 (m, 2H, CH₂), 4.20-4.30 (m, 2H, CH₂), 6.90 (t, 1H, C=CH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 46.0 (morpholine CH₂), 66.0 (morpholine CH₂), 55.0 (CH₂), 58.0 (CH₂), 132.0 (C=CH), 142.0 (C-SO₂N)
IR (KBr, cm⁻¹) 3100 (C-H, alkene), 2950, 2850 (C-H, alkane), 1350, 1160 (SO₂)
MS (ESI) m/z 268.0 (M+H)⁺

Visualizing the Workflow

Sulfonamide_Synthesis cluster_0 Synthesis of Building Block cluster_1 Sulfonamide Synthesis cluster_2 Analysis sulfolene 3-Sulfolene sulfonyl_chloride 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide sulfolene->sulfonyl_chloride Chlorosulfonic Acid, Thionyl Chloride sulfonamide Novel Sulfonamide sulfonyl_chloride->sulfonamide Amine, Base (e.g., Et3N) amine Primary or Secondary Amine amine->sulfonamide purification Purification (Chromatography/ Recrystallization) sulfonamide->purification characterization Characterization (NMR, IR, MS) purification->characterization

Figure 1: General workflow for the synthesis of novel sulfonamides using 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

Advantages and Future Perspectives

The use of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide as a building block in sulfonamide synthesis offers several key advantages:

  • Novelty: It provides access to a new class of sulfonamides with a unique, conformationally restricted scaffold, expanding the available chemical space for drug discovery.

  • Versatility: The sulfonyl chloride reacts readily with a wide range of primary and secondary amines, allowing for the creation of diverse libraries of compounds.

  • Potential for Improved Properties: The sulfolene dioxide moiety can impart favorable physicochemical properties, such as increased polarity and metabolic stability, which are desirable in drug candidates.[3]

  • Further Functionalization: The double bond in the dihydrothiophene ring serves as a handle for subsequent chemical modifications, enabling the synthesis of even more complex and diverse molecules.

Future research can focus on exploring the full scope of amines that can be coupled with this building block, as well as investigating the biological activities of the resulting novel sulfonamides across various therapeutic areas. The potential for derivatization of the double bond also opens up exciting avenues for the development of new synthetic methodologies and the creation of unique molecular architectures.

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  • Cremlyn, R. J., Goulding, K. H., & Swinbourne, F. J. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.
  • Wang, H., & Huang, S. (2020). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 8, 599.
  • CAMEO Chemicals. (n.d.). 3-SULFOLENE.
  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216.
  • Photoinduced Synthesis of Sulfonyl-Containing Phosphorothioates via a Three-Component Reaction. (2023).
  • Mol-Instincts. (n.d.). 2,5-dihydrothiophene 1,1-dioxide.
  • Bansal, G., & Singh, M. (2010). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Asian Journal of Chemistry, 22(1), 165-170.
  • Synthesis and Characterization of Some New Morpholine Deriv
  • Dittmer, D. C., & Glassman, R. (1977). Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom. Journal of the Chemical Society, Perkin Transactions 1, 1124-1130.
  • Ahmad, A. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride.
  • Cremlyn, R. J., & Swinbourne, F. J. (1979). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 1, 946-951.

Sources

Application Notes and Protocols: Sulfonylation of Amines with 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. Its prevalence stems from its unique physicochemical properties, acting as a bioisostere for amides with enhanced metabolic stability and the ability to participate in crucial hydrogen bonding interactions with biological targets. The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely employed method for the synthesis of these vital sulfonamide linkages.[1]

This application note provides a comprehensive guide to the experimental protocol for the sulfonylation of amines using a specific and valuable reagent: 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. This reagent, also known as 3-sulfolene-3-sulfonyl chloride, offers a unique heterocyclic scaffold that can be further functionalized, making it a versatile building block in the synthesis of complex molecules. We will delve into the detailed experimental procedure, the underlying mechanistic principles, and practical insights to ensure successful and reproducible outcomes.

Experimental Workflow Overview

The overall process for the sulfonylation of amines with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide can be visualized as a straightforward, yet carefully controlled, sequence of steps. The following diagram outlines the general workflow from reagent preparation to the isolation of the final sulfonamide product.

experimental_workflow reagent_prep Reagent Preparation (Amine, Sulfonyl Chloride, Base, Solvent) reaction_setup Reaction Setup (Inert Atmosphere, Cooling) reagent_prep->reaction_setup 1. amine_addition Addition of Amine & Base reaction_setup->amine_addition 2. sulfonyl_chloride_addition Slow Addition of Sulfonyl Chloride amine_addition->sulfonyl_chloride_addition 3. reaction_progress Reaction Monitoring (TLC, LC-MS) sulfonyl_chloride_addition->reaction_progress 4. workup Aqueous Workup (Quenching, Extraction) reaction_progress->workup 5. purification Purification (Chromatography, Recrystallization) workup->purification 6. characterization Product Characterization (NMR, MS, etc.) purification->characterization 7.

Caption: General workflow for the sulfonylation of amines.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of N-substituted-2,5-dihydrothiophene-3-sulfonamide 1,1-dioxides.

Materials and Reagents:

  • 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS: 112161-61-2)[2]

  • Primary or secondary amine of choice

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA), freshly distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equivalent) and anhydrous dichloromethane (or THF) to achieve a concentration of approximately 0.1 M with respect to the amine.

  • Base Addition: Add triethylamine or DIPEA (1.2-1.5 equivalents) to the solution. Cool the mixture to 0 °C using an ice-water bath. The use of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

  • Sulfonyl Chloride Preparation: In a separate, dry container, dissolve 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Reaction Initiation: Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over a period of 10-15 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Mechanism and Scientific Rationale

The sulfonylation of an amine with a sulfonyl chloride proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.[1] The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and deprotonation by the base yields the stable sulfonamide product.

Caption: Mechanism of sulfonylation of an amine.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like dichloromethane or THF are used to prevent the hydrolysis of the reactive sulfonyl chloride.

  • Base: A non-nucleophilic organic base such as triethylamine or DIPEA is employed to scavenge the HCl produced, driving the reaction to completion without competing with the amine nucleophile.

  • Temperature: The initial cooling to 0 °C is critical to manage the exothermicity of the reaction and minimize the formation of side products.

  • Stoichiometry: A slight excess of the sulfonyl chloride is often used to ensure complete consumption of the potentially more valuable amine.

Data Presentation: Scope of the Reaction

The reaction is generally high-yielding with a broad scope of primary and secondary amines. The following table summarizes representative examples with expected yields.

EntryAmineProductExpected Yield (%)
1AnilineN-phenyl-2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide85-95
2BenzylamineN-benzyl-2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide90-98
3Morpholine4-((1,1-dioxido-2,5-dihydrothiophen-3-yl)sulfonyl)morpholine88-96
4Piperidine1-((1,1-dioxido-2,5-dihydrothiophen-3-yl)sulfonyl)piperidine92-99

Yields are based on typical laboratory results and may vary depending on the specific reaction conditions and the purity of the reagents.

Safety and Handling Precautions

  • 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a moisture-sensitive and corrosive solid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • The reaction is exothermic; therefore, controlled addition and cooling are essential to prevent a runaway reaction.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time or gently heat the reaction mixture.
Hydrolysis of sulfonyl chlorideEnsure all glassware is flame-dried and use anhydrous solvents.
Impure reagentsUse freshly distilled amines and high-purity sulfonyl chloride.
Multiple ProductsSide reactionsMaintain a low temperature during the addition of the sulfonyl chloride.
Dimerization of the amineUse a slight excess of the sulfonyl chloride.
Difficult PurificationClose polarity of product and starting materialOptimize the eluent system for column chromatography.
Presence of baseline impuritiesPerform an aqueous wash before chromatography.

Conclusion

The sulfonylation of amines with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a reliable and versatile method for the synthesis of novel sulfonamides. By following the detailed protocol and understanding the underlying chemical principles outlined in this application note, researchers can confidently and efficiently synthesize a diverse range of sulfonamide-containing molecules for various applications in drug discovery and chemical biology.

References

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
  • 3-Thiophenesulfonylchloride,2,5-dihydro-,1,1-dioxide(9CI) - ChemicalBook.

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Application and Protocols for the Synthesis of Novel DNA Gyrase Inhibitors Using 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Essential bacterial enzymes that are distinct from their mammalian counterparts are prime targets for the development of new antibacterial agents. One such validated and crucial target is DNA gyrase, a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[1] Inhibition of DNA gyrase leads to the disruption of these essential processes and ultimately results in bacterial cell death.

While fluoroquinolones have been a cornerstone of antibacterial therapy targeting DNA gyrase, their efficacy is waning due to increasing resistance, often through mutations in the enzyme's binding site. This has spurred the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs), which bind to a different, non-overlapping site on the DNA gyrase-DNA complex, thereby circumventing existing resistance mechanisms.[2][3][4][5] NBTIs typically feature a characteristic pharmacophore, including a bi- or tricyclic "left-hand side" (LHS) moiety that is crucial for binding to bacterial DNA.[2][5]

This application note details a synthetic strategy employing 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide as a versatile building block for the construction of novel heterocyclic scaffolds intended as the LHS core of new DNA gyrase inhibitors. The inherent reactivity of the sulfonyl chloride group, combined with the cyclic sulfone (sulfolene) framework, offers a unique entry point to diverse chemical structures with potential antibacterial activity.[6]

The Strategic Role of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

The choice of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide as a starting material is predicated on several key advantages:

  • Reactive Handle: The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines to form stable sulfonamides. This reaction is fundamental to our proposed synthetic route.

  • Structural Rigidity: The five-membered sulfolene ring provides a rigid scaffold, which can be advantageous for optimizing binding affinity to the target enzyme.

  • Chemical Versatility: The double bond within the sulfolene ring offers a site for further functionalization, allowing for the synthesis of a library of analogues to explore structure-activity relationships (SAR).

  • Precedent in Medicinal Chemistry: Sulfone-containing heterocycles are present in a variety of biologically active compounds, underscoring their utility as pharmacologically relevant scaffolds.[7]

Our proposed synthetic pathway focuses on the reaction of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide with a substituted aromatic diamine to create a novel tricyclic sulfonamide core, designed to mimic the LHS of established NBTIs.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a novel tricyclic sulfonamide, a potential DNA gyrase inhibitor, starting from 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

Protocol 1: Synthesis of a Tricyclic Sulfonamide Core

This protocol describes the cyclization reaction between 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide and 2-amino-5-methoxy-aniline to form a novel heterocyclic system.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) is chosen as the solvent due to its inert nature and ability to dissolve the starting materials.

  • Base: Triethylamine (TEA) is used as a non-nucleophilic base to quench the HCl generated during the reaction, driving the reaction to completion.

  • Temperature: The reaction is initially cooled to 0 °C to control the exothermic reaction between the sulfonyl chloride and the amine, then allowed to warm to room temperature for completion.

Materials and Reagents:

ReagentSupplierGrade
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxideSigma-AldrichSynthesis Grade
2-Amino-5-methoxy-anilineAlfa Aesar98%
Triethylamine (TEA)Fisher ScientificAnhydrous, ≥99.5%
Dichloromethane (DCM)VWR ChemicalsAnhydrous, ≥99.8%
Hydrochloric Acid (1M aq.)Sigma-AldrichReagent Grade
Saturated Sodium Bicarbonate SolutionFisher ScientificLaboratory Grade
Anhydrous Magnesium SulfateSigma-Aldrich≥99.5%

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 2-amino-5-methoxy-aniline (1.38 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Addition of Base: Add triethylamine (2.02 g, 2.8 mL, 20 mmol) to the solution. Cool the flask to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (2.02 g, 10 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cooled amine solution over 15 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the resulting solid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the tricyclic sulfonamide.

Visualization of Synthetic Workflow

The following diagram illustrates the key synthetic step for the creation of the novel tricyclic sulfonamide core.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product SulfonylChloride 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide Conditions DCM, Triethylamine 0 °C to RT, 12h SulfonylChloride->Conditions + Diamine 2-Amino-5-methoxy-aniline Diamine->Conditions Product Novel Tricyclic Sulfonamide Core (Potential DNA Gyrase Inhibitor Scaffold) Conditions->Product Cyclization

Caption: Synthetic pathway for the novel tricyclic sulfonamide.

Mechanism of Action and Logical Relationships

The synthesized tricyclic sulfonamide is designed to function as a Novel Bacterial Topoisomerase Inhibitor. The proposed mechanism involves the intercalation of the planar tricyclic system with bacterial DNA, while the overall structure binds to a pocket on the DNA gyrase enzyme, stabilizing the DNA-enzyme complex and inhibiting DNA replication.

G Inhibitor Synthesized Tricyclic Sulfonamide Binding Binding to Allosteric Site Inhibitor->Binding DNAGyrase DNA Gyrase-DNA Complex DNAGyrase->Binding Stabilization Stabilization of the Cleaved Complex Binding->Stabilization Inhibition Inhibition of DNA Re-ligation Stabilization->Inhibition ReplicationBlock Blockage of DNA Replication Inhibition->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

Caption: Proposed mechanism of action for the synthesized inhibitor.

Data Summary and Future Directions

While the biological activity of this specific novel compound is yet to be determined, we can draw parallels from existing NBTIs with similar structural features. The table below presents representative data for known NBTIs to provide a benchmark for future biological evaluation of our synthesized compound.

Compound ClassTarget OrganismIC₅₀ (DNA Gyrase)MIC (μg/mL)Reference
Tricyclic NBTIsS. aureus150 nM0.06[2][8]
Amide-linked NBTIsS. aureus150 nMN/A[2]
GepotidacinS. aureusN/A0.5-2[5]
Proposed Scaffold S. aureus (proposed)To be determinedTo be determinedThis work

Future work will involve:

  • Biological Evaluation: Screening the synthesized compound for inhibitory activity against DNA gyrase and for antibacterial activity against a panel of clinically relevant bacteria, including resistant strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the aromatic diamine component to optimize potency and pharmacokinetic properties.

  • Computational Modeling: Using docking studies to predict the binding mode of the novel scaffold within the active site of DNA gyrase to guide further design iterations.

Conclusion

This application note presents a robust and rational synthetic strategy for the development of novel DNA gyrase inhibitors, leveraging the chemical properties of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. The detailed protocol provides a clear pathway for the synthesis of a unique tricyclic sulfonamide core structure. This approach opens a new avenue for the discovery of next-generation antibacterial agents to combat the growing threat of antibiotic resistance.

References

  • 3-Sulfolenes and Their Derivatives: Synthesis and Applications. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening. ResearchGate. Available at: [Link]

  • Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening. PubMed. Available at: [Link]

  • DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Rational design, synthesis and testing of novel tricyclic topoisomerase inhibitors for the treatment of bacterial infections part 1. RSC Publishing. Available at: [Link]

  • Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening. PMC - NIH. Available at: [Link]

  • Sulfolene. Wikipedia. Available at: [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Available at: [Link]

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Application Notes and Protocols: The Utility of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Click Chemistry Toolbox with Sulfonyl Chlorides

Click chemistry has revolutionized the synthesis of complex molecules by providing a set of reliable, high-yield reactions that are modular and tolerant of a wide range of functional groups.[1][2] Among these, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful tool for the formation of robust carbon-heteroatom bonds, with broad applications in drug discovery, chemical biology, and materials science.[3] While sulfonyl fluorides are the most common electrophiles in SuFEx chemistry, their chloride counterparts, sulfonyl chlorides, offer a distinct reactivity profile that can be advantageous in certain synthetic contexts.[4] Sulfonyl chlorides are generally more reactive than sulfonyl fluorides, which can allow for milder reaction conditions and faster reaction times.[4]

This guide focuses on the applications of a unique sulfonyl chloride, 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide , in click chemistry. This compound features a sulfonyl chloride group attached to a sulfolene ring, a structure that combines the high reactivity of a sulfonyl chloride with the unique electronic properties of a vinyl sulfone moiety. While specific literature on this molecule is sparse, its structural features suggest significant potential as a versatile building block in SuFEx-type reactions. This document provides a detailed exploration of its proposed synthesis, predicted reactivity, and protocols for its application in constructing complex molecular architectures.

Scientific Foundation: Understanding the Reactivity of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

The reactivity of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is governed by two key features: the highly electrophilic sulfonyl chloride group and the electron-withdrawing nature of the sulfolene ring. The sulfur atom of the sulfonyl chloride is susceptible to nucleophilic attack, with the chloride ion serving as a good leaving group. The adjacent sulfone group and the double bond within the 2,5-dihydrothiophene ring are expected to further enhance the electrophilicity of the sulfonyl chloride sulfur atom.

The presence of the double bond classifies this molecule as a vinylic sulfonyl chloride. This structural motif can participate in not only standard SuFEx-type nucleophilic substitution reactions at the sulfur center but also potentially in Michael-type addition reactions across the double bond, depending on the nucleophile and reaction conditions. This dual reactivity opens up possibilities for diverse synthetic transformations.

Proposed Synthesis of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

The proposed two-step synthesis involves:

  • Sulfonation of 3-Sulfolene: Introduction of a sulfonic acid group at the 3-position of the sulfolene ring.

  • Chlorination of the Sulfonic Acid: Conversion of the sulfonic acid to the corresponding sulfonyl chloride.

Synthesis_Workflow cluster_synthesis Proposed Synthesis Pathway 3-Sulfolene 3-Sulfolene Sulfonation Sulfonation 2,5-Dihydrothiophene-3-sulfonic_acid 2,5-Dihydrothiophene-3-sulfonic_acid Chlorination Chlorination Target_Molecule 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

Protocol 1: Proposed Synthesis of 2,5-Dihydrothiophene-3-sulfonic Acid

This protocol is based on general procedures for the sulfonation of activated cyclic compounds.

Materials:

  • 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a nitrogen inlet

  • Dropping funnel

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-sulfolene (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,5-dihydrothiophene-3-sulfonic acid. Further purification may be achieved by recrystallization.

Protocol 2: Proposed Synthesis of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

This protocol is based on standard methods for converting sulfonic acids to sulfonyl chlorides.

Materials:

  • 2,5-Dihydrothiophene-3-sulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Inert solvent (e.g., dichloromethane or toluene)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2,5-dihydrothiophene-3-sulfonic acid (1 equivalent) in an inert solvent such as dichloromethane.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2-3 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide112161-61-2C₄H₅ClO₄S₂216.66145-146

Applications in Click Chemistry: SuFEx-Type Reactions

The primary application of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide in click chemistry is expected to be in SuFEx-type reactions to form sulfonates and sulfonamides. Its enhanced reactivity compared to sulfonyl fluorides may allow for catalyst-free reactions or the use of milder catalysts.

SuFEx_Reactions cluster_reactions SuFEx-Type Click Reactions Target_Molecule 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide Nucleophile Nucleophile (R-OH, R-NH2) Product Sulfonate or Sulfonamide Product

Protocol 3: General Procedure for the Synthesis of Sulfonates

Materials:

  • 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

  • Alcohol (R-OH)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the alcohol (1 equivalent) and the base (1.2 equivalents) in the aprotic solvent.

  • Add a solution of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: General Procedure for the Synthesis of Sulfonamides

Materials:

  • 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

  • Primary or secondary amine (R₁R₂NH)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine) - may not be necessary if the amine is not a salt

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the amine (1 equivalent) and, if necessary, the base (1.2 equivalents) in the aprotic solvent.

  • Add a solution of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Potential Applications in Drug Discovery and Bioconjugation

The sulfolene moiety in the resulting products offers further synthetic handles. The double bond can be functionalized through various reactions, including hydrogenation, halogenation, and cycloadditions.[5] This allows for the introduction of additional diversity and complexity into the target molecules.

The ability to readily form stable sulfonamide and sulfonate linkages makes 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide a promising reagent for:

  • Fragment-Based Drug Discovery: Rapidly linking molecular fragments to generate libraries of potential drug candidates.

  • Bioconjugation: Attaching probes, tags, or other functional molecules to biomolecules containing accessible hydroxyl or amino groups. The hydrolytic stability of the resulting sulfonate and sulfonamide bonds is a key advantage in biological systems.

  • Materials Science: Incorporating the sulfolene unit into polymers to modify their physical and chemical properties.

Conclusion and Future Outlook

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide represents a promising, yet underexplored, building block for click chemistry. Its unique combination of a reactive sulfonyl chloride and a functionalizable sulfolene ring system offers exciting opportunities for the synthesis of novel compounds in a variety of scientific disciplines. The protocols outlined in this guide, while based on established chemical principles, provide a solid foundation for researchers to begin exploring the potential of this versatile reagent. Further investigation into the specific reaction kinetics, substrate scope, and potential for orthogonal reactivity will undoubtedly solidify its place in the ever-expanding toolkit of click chemistry.

References

  • Moses, J. E., & Sharpless, K. B. (2006). The growing applications of click chemistry. Drug discovery today, 11(23-24), 1137–1144.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Li, G., & Sharpless, K. B. (2014). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 43(22), 7577-7588.
  • Sohrabi, B., & Sharpless, K. B. (2020). SuFEx Click Chemistry: A Decade of Innovation and Impact.
  • Dong, J., & Sharpless, K. B. (2014). SuFEx: A New Generation of Click Chemistry.
  • Wikipedia. (2023). Sulfolene. Retrieved from [Link]

  • Chou, T. S., & Tso, H. H. (1989). Recent advances in the chemistry of sulfolenes.
  • Chen, J., & Sharpless, K. B. (2018). SuFEx Click Chemistry for Bioconjugation. In Click Chemistry in Glycoscience (pp. 1-21). Wiley-VCH.
  • Wikipedia. (2023). Vinylsulfonic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). VINYL SULFONIC ACID. Retrieved from [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230.
  • Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Coordination Chemistry Reviews, 255(23-24), 2933-2945.
  • Iha, R. K., Wooley, K. L., Nyström, A. M., Burke, D. J., Kade, M. J., & Hawker, C. J. (2009). Applications of orthogonal “click” chemistries in the synthesis of functional soft materials. Chemical reviews, 109(11), 5620–5686.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical reviews, 108(8), 2952–3015.
  • ResearchGate. (2025). On the synthesis of 2,5-dihydrothiophene. Retrieved from [Link]

  • PubMed Central. (2023). Sulfur fluoride exchange. Retrieved from [Link]

  • ResearchGate. (2025). Reaction extension to radical fluorosulfonamidation of alkenes, SuFEx.... Retrieved from [Link]

  • PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

  • Wang, Z. J., & Zheng, Q. Y. (2015). Reactions of sulfonyl chlorides with unsaturated compounds. Chinese Journal of Organic Chemistry, 35(11), 2247-2266.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). DE491220C - Process for the preparation of chlorination products from 1,3-dimethylbenzene-4-sulfonic acid.
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Navigating the Reactive Landscape: Protecting Group Strategies for 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide in Complex Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Challenges of a Versatile Building Block

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, a crystalline solid, has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2][3] Its unique structure, combining a reactive sulfonyl chloride moiety with a sulfolene ring, offers a gateway to a diverse array of molecular architectures. The sulfonyl chloride group readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a multitude of biologically active compounds.[4][5]

However, the high electrophilicity of the sulfonyl chloride function presents a significant challenge when working with multifunctional substrates. Chemoselectivity becomes a paramount concern, as the desired reaction at the sulfonyl chloride can be compromised by side reactions at other nucleophilic centers within the molecule, such as unprotected amines or alcohols. To harness the full synthetic potential of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, a well-devised protecting group strategy is not just advantageous, but often essential.

This comprehensive guide provides detailed application notes and protocols for the strategic use of protecting groups in reactions involving 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. We will delve into the rationale behind the selection of appropriate protecting groups for common functionalities, present field-proven protocols for their installation and removal, and discuss orthogonal strategies for the synthesis of complex target molecules.

The Core Challenge: Taming Reactivity for Selective Transformations

The primary challenge in employing 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide in the synthesis of complex molecules lies in directing its reactivity towards the intended nucleophile while leaving other sensitive functional groups untouched. Without a proper protecting group strategy, a mixture of products is often inevitable, leading to tedious purification processes and diminished yields.

The following sections will address protecting group strategies for the two most common functional groups that interfere with the desired sulfonylation reaction: amines and alcohols.

Protecting Amines: The Boc and Cbz Safeguards

Primary and secondary amines are highly nucleophilic and will readily react with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide to form the corresponding sulfonamides. To achieve selective sulfonylation of a different nucleophile in the presence of an amine, or to introduce the sulfonyl group onto a specific amine in a polyamine-containing molecule, protection of the non-reacting amine(s) is crucial. The most widely employed and reliable protecting groups for amines in this context are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The Rationale for Boc and Cbz Protection

The choice of Boc and Cbz as protecting groups stems from their ability to effectively decrease the nucleophilicity of the amine nitrogen. This is achieved by delocalization of the nitrogen lone pair into the adjacent carbonyl group. Furthermore, their stability under the typically mild, often basic or neutral, conditions required for sulfonamide formation, and their selective removal under orthogonal conditions, make them ideal for this purpose.

Data Summary: A Comparative Overview of Amine Protecting Groups
Protecting GroupInstallation ReagentTypical Conditions for InstallationDeprotection ConditionsKey Advantages
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., Et₃N, NaOH), Solvent (e.g., CH₂Cl₂, THF, H₂O)Strong Acid (e.g., TFA in CH₂Cl₂, HCl in dioxane)Stable to a wide range of non-acidic reagents; cleavage products are volatile.
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., CH₂Cl₂, H₂O)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and many basic conditions; allows for orthogonal deprotection in the presence of acid-labile groups.
Experimental Protocol: Boc Protection of a Primary Amine

This protocol provides a general procedure for the Boc protection of a primary amine, a prerequisite for the selective reaction of another nucleophile with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq) or Sodium Hydroxide (NaOH) (1.2 eq)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine in the chosen solvent (e.g., CH₂Cl₂).

  • Add the base (Et₃N or NaOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add (Boc)₂O portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water.

  • If CH₂Cl₂ is used, separate the organic layer. If THF is used, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the Boc-protected amine, which can often be used in the next step without further purification.

Experimental Protocol: Sulfonamide Formation with a Boc-Protected Diamine

This protocol illustrates the selective reaction of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide with one amino group of a diamine, while the other is protected as its Boc derivative.

Materials:

  • Mono-Boc-protected diamine (1.0 eq)

  • 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.05 eq)

  • Pyridine or Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the mono-Boc-protected diamine in CH₂Cl₂.

  • Add the base (pyridine or Et₃N).

  • Cool the solution to 0 °C.

  • Add a solution of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide in CH₂Cl₂ dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-16 hours (monitor by TLC).

  • Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.

Experimental Protocol: Boc Deprotection to Reveal the Free Amine

Materials:

  • Boc-protected sulfonamide (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the Boc-protected sulfonamide in CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add TFA dropwise.

  • Stir the reaction at room temperature for 1-4 hours (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting TFA salt can be neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., NaHCO₃) to obtain the free amine.

Protecting Alcohols: The Versatility of Silyl Ethers

Alcohols, being nucleophilic, can react with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide to form sulfonate esters.[6] While this may be the desired transformation, in many cases, the goal is to react the sulfonyl chloride with an amine in the presence of a hydroxyl group. In such scenarios, protection of the alcohol is necessary. Silyl ethers are the protecting groups of choice for alcohols due to their ease of installation, stability under a wide range of reaction conditions, and facile, selective removal.

The Rationale for Silyl Ether Protection

Silyl ethers are formed by reacting an alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base. The resulting silyl ether is sterically hindered and electronically less nucleophilic, thus preventing its reaction with the sulfonyl chloride. The stability of the silyl ether can be tuned by the choice of the silyl group; bulkier silyl groups (e.g., tert-butyldiphenylsilyl, TBDPS) offer greater stability. A key advantage of silyl ethers is their lability towards fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF), allowing for their removal under conditions that do not affect many other functional groups, including Boc and Cbz protected amines.

Data Summary: A Comparative Overview of Common Silyl Protecting Groups for Alcohols
Protecting GroupInstallation ReagentTypical Conditions for InstallationDeprotection ConditionsKey Advantages
TMS Trimethylsilyl chloride (TMSCl)Base (e.g., Et₃N, Imidazole), CH₂Cl₂Mild acid (e.g., AcOH in H₂O/THF), K₂CO₃ in MeOHEasily removed, suitable for temporary protection.
TBDMS (TBS) tert-Butyldimethylsilyl chloride (TBDMSCl)Base (e.g., Imidazole, Et₃N), DMF or CH₂Cl₂Fluoride source (e.g., TBAF in THF), Acid (e.g., AcOH)More stable than TMS, widely used.
TIPS Triisopropylsilyl chloride (TIPSCl)Base (e.g., Imidazole), DMFFluoride source (e.g., TBAF in THF)Sterically hindered, offering greater stability.
TBDPS tert-Butyldiphenylsilyl chloride (TBDPSCl)Base (e.g., Imidazole), DMFFluoride source (e.g., TBAF in THF)Very stable, resistant to many acidic conditions.
Experimental Protocol: TBDMS Protection of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

  • Imidazole (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the alcohol in DMF.

  • Add imidazole and TBDMSCl.

  • Stir the reaction at room temperature for 2-12 hours (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Experimental Protocol: TBDMS Deprotection to Unveil the Alcohol

Materials:

  • TBDMS-protected compound (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.2 eq)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected compound in THF.

  • Add the TBAF solution at room temperature.

  • Stir for 1-4 hours (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Orthogonal Protecting Group Strategies: A Symphony of Selectivity

In the synthesis of highly complex molecules bearing multiple functional groups, an orthogonal protecting group strategy is indispensable. This approach allows for the selective deprotection of one type of protecting group in the presence of others, enabling sequential and site-specific modifications of the molecule.

A classic example of an orthogonal strategy in the context of reactions with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide involves a substrate containing both an amine and an alcohol.

Workflow for Orthogonal Protection and Sequential Reaction

Caption: Orthogonal strategy for selective sulfonylation of an alcohol.

In this workflow, the amine is first protected with a Boc group. Subsequently, the alcohol is protected with a TBDMS group. The TBDMS group can then be selectively removed using TBAF, leaving the Boc group intact. The now-free alcohol can react with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. Finally, the Boc group can be removed under acidic conditions to yield the final product with a free amine and a sulfonate ester.

Conclusion: Empowering Synthesis through Strategic Protection

The successful application of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide in the synthesis of complex, multifunctional molecules is critically dependent on the judicious use of protecting groups. The strategies outlined in this guide, focusing on the robust and versatile Boc and Cbz groups for amines, and silyl ethers for alcohols, provide a solid foundation for researchers, scientists, and drug development professionals. By understanding the principles of chemoselectivity and employing orthogonal protection strategies, the synthetic chemist can navigate the reactive landscape of this valuable building block with precision and control, paving the way for the efficient and high-yielding synthesis of novel chemical entities.

References

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  • Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of organic chemistry, 70(8), 3244–3247. [Link][7]

  • Patents.google.com. (1995). Synthesis of sulfonamide intermediates. Retrieved from [8]

  • Snape, T. J. (2010). The Synthesis of Functionalised Sulfonamides. University College London. [Link][5]

  • El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 115-142. [Link][4]

  • Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube. [Link][9]

  • van der Vlugt, J. I., Hew, C. S., & Stevens, C. V. (2006). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. The Journal of organic chemistry, 71(16), 6219–6222. [Link][10]

  • Li, Y., Wang, C., & Wang, L. (2023). Photoinduced Synthesis of Sulfonyl-Containing Phosphorothioates via a Three-Component Reaction. Molecules (Basel, Switzerland), 28(23), 7899. [Link][11]

  • Kennedy, D. J., & Leighton, J. L. (2022). Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. Organic letters, 24(29), 5342–5346. [Link][1]

  • Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2022). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (Basel, Switzerland), 27(23), 8213. [Link][2]

  • Syed Shafi, S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research, 4(2), 1-5. [Link][12]

  • Shafi, S. S., & Rajesh, R. (2020). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Journal of Molecular Modeling, 26(10), 273. [Link][13]

  • European Patent Office. (1986). Substituted thiophene-2-sulfonamides and their preparation. Retrieved from [Link][6]

  • Roy, A., & Roy, B. (2014). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of labelled compounds & radiopharmaceuticals, 57(13), 737–740. [Link][14]

  • Kumar, A., & Kumar, S. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. Beilstein journal of organic chemistry, 18, 595–614. [Link][15]

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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of Sulfonamides Utilizing 2,5-Dihydrothiophene-3-Sulfonyl Chloride 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfonamides are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterials, diuretics, and anti-inflammatory drugs.[1][2][3][4][5] The synthesis of these vital compounds typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][4] This application note provides a detailed, safety-forward protocol for the scale-up synthesis of sulfonamides using the highly reactive reagent, 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

The presence of the 1,1-dioxide (sulfone) moiety in the thiophene ring significantly enhances the electrophilicity of the sulfonyl chloride group, making it a potent reagent for sulfonamide formation. However, this heightened reactivity necessitates stringent process controls, particularly concerning reaction exotherms and moisture sensitivity. This guide is designed for researchers and process chemists, offering in-depth protocols, safety procedures, process optimization strategies, and analytical methods to ensure a safe, efficient, and reproducible scale-up process.

Foundational Principles: The Chemistry of Sulfonamide Synthesis

The formation of a sulfonamide is a classic nucleophilic acyl substitution-type reaction. An amine (the nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is generated.

G cluster_reactants Reactants cluster_products Products R1_SO2Cl R¹-SO₂Cl (Sulfonyl Chloride) H2N_R2 H₂N-R² (Amine) Sulfonamide R¹-SO₂-NH-R² (Sulfonamide) R1_SO2Cl->Sulfonamide + Base Base H2N_R2->Sulfonamide + Base->Sulfonamide + Base_HCl Base·HCl

Figure 1: General reaction scheme for sulfonamide synthesis.

Rationale for 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide: The choice of this specific sulfonyl chloride is predicated on its electronic properties. The sulfone group (1,1-dioxide) is a powerful electron-withdrawing group, which inductively pulls electron density away from the sulfonyl chloride moiety. This effect renders the sulfur atom exceptionally electrophilic, promoting a rapid and often high-yielding reaction with a broad range of amine nucleophiles. This high reactivity is advantageous for driving reactions to completion but requires careful management of the reaction rate and temperature during scale-up.

Critical Safety Protocols for Handling Sulfonyl Chlorides

Sulfonyl chlorides, including the title compound, are hazardous materials that demand rigorous safety precautions. Their primary hazards stem from high reactivity, particularly with nucleophiles like water, and their corrosive nature.[6][7]

Key Hazards:

  • Water Reactivity: Reacts violently with water, alcohols, and other protic solvents to release corrosive and toxic hydrogen chloride (HCl) gas.[7] Containers may build pressure if contaminated with moisture.[6]

  • Corrosivity: Causes severe skin burns and eye damage upon contact.[8]

  • Inhalation Hazard: Vapors and mists are highly irritating to the respiratory tract and can cause lung edema.[6]

Personal Protective Equipment (PPE) and Engineering Controls
Control TypeSpecificationRationale
Engineering Certified Chemical Fume HoodTo contain all vapors and prevent inhalation exposure. For kilogram-scale reactions, a walk-in hood or dedicated, ventilated enclosure is required.
Gas ScrubberAn alkali-containing (e.g., NaOH solution) scrubber should be attached to the reactor vent to neutralize HCl gas produced during the reaction and quench.
PPE: Eyes/Face Chemical Splash Goggles & Face ShieldProvides full protection against splashes and fumes.[7][9]
PPE: Skin Acid-Resistant Gloves (e.g., Butyl)Must be worn over standard nitrile gloves for adequate protection against corrosive material. Inspect gloves before each use.[9]
Flame-Retardant Lab Coat & ApronWear appropriate protective clothing to prevent skin exposure.[6][7] An acid-resistant apron provides an additional barrier.
PPE: Respiratory Respirator (if needed)A full-face respirator with an acid gas cartridge should be available for emergency situations or if engineering controls are insufficient.[9]
Emergency Eyewash Station & Safety ShowerMust be immediately accessible and tested regularly.[7]
Spill and Waste Management
  • Minor Spills: Absorb with an inert, dry material such as vermiculite or sand. Do NOT use water.[6][7] Place in a sealed, labeled container for hazardous waste disposal. Neutralize the area with a weak base like sodium bicarbonate solution.

  • Major Spills: Evacuate the area immediately and move upwind.[6] Alert emergency personnel. Only trained professionals with full protective gear, including self-contained breathing apparatus, should handle large spills.

  • Waste Disposal: All waste streams (quenched reaction mixture, contaminated materials) must be disposed of according to institutional and governmental hazardous waste regulations.

Step-by-Step Scale-Up Synthesis Protocol

This protocol details the synthesis of a model sulfonamide, N-benzyl-2,5-dihydro-1,1-dioxo-thiophene-3-sulfonamide, on a 100-gram scale.

Materials and Equipment
CategoryItemQuantity/Specification
Reagents 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide108.3 g (0.50 mol)
Benzylamine56.8 g, 58.8 mL (0.53 mol, 1.06 eq)
Triethylamine (Et₃N)76.0 g, 105 mL (0.75 mol, 1.5 eq)
Dichloromethane (DCM)2.0 L
1 M Hydrochloric Acid (HCl)500 mL
Saturated Sodium Bicarbonate (NaHCO₃)500 mL
Brine (Saturated NaCl)500 mL
Anhydrous Magnesium Sulfate (MgSO₄)50 g
Equipment 5 L Jacketed Glass ReactorEquipped with overhead mechanical stirrer, thermocouple, N₂ inlet, and pressure-equalizing dropping funnel.
Circulating Chiller/HeaterConnected to the reactor jacket for temperature control.
5 L Separatory FunnelFor aqueous work-up.
Rotary EvaporatorWith a suitably sized flask.
Buchner Funnel and Filter FlaskFor product isolation if recrystallized.
Experimental Workflow Diagram
Figure 2: Workflow for the scale-up synthesis of sulfonamides.
Detailed Synthesis Procedure
  • Reactor Preparation: Assemble the 5 L jacketed reactor system in a certified chemical fume hood. Ensure all glassware is thoroughly dry. Purge the system with dry nitrogen for 30 minutes to establish an inert atmosphere.

  • Charge Reagents: To the reactor, add dichloromethane (1.0 L), followed by benzylamine (58.8 mL), and triethylamine (105 mL). Begin stirring at 200-300 RPM.

  • Initial Cooling: Set the circulating chiller to -5°C to cool the reactor contents to between 0°C and 5°C.

  • Sulfonyl Chloride Addition: Dissolve the 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (108.3 g) in dry dichloromethane (1.0 L) in a separate flask and transfer this solution to the pressure-equalizing dropping funnel.

  • Controlled Addition: Once the reactor contents are at the target temperature (0-5°C), begin the dropwise addition of the sulfonyl chloride solution. This step is highly exothermic. Maintain the internal temperature below 10°C throughout the addition. The addition should take approximately 2-3 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Take a small aliquot for in-process analysis (e.g., TLC or HPLC) to confirm the consumption of the starting amine.

  • Warm to Ambient Temperature: If the reaction is complete, turn off the chiller and allow the mixture to slowly warm to room temperature (20-25°C). Continue stirring for an additional 2 hours.

  • Work-up and Quench: Carefully and slowly pour the reaction mixture into a separatory funnel containing 1 M HCl (500 mL) to quench excess triethylamine.

  • Phase Separation: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (500 mL) to remove any remaining acid, and then with brine (500 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, stir for 15 minutes, and then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-benzyl-2,5-dihydro-1,1-dioxo-thiophene-3-sulfonamide.

Process Optimization and Analytical Characterization

For a robust and reproducible scale-up process, key parameters must be optimized. Purity is assessed using standard analytical techniques.[10]

Key Parameter Optimization
ParameterRange/OptionsImpact on ProcessOptimization Goal
Temperature -10°C to 25°CControls reaction rate and exotherm. Higher temperatures can lead to side products and impurities.Maintain low temperature (0-5°C) during addition to ensure safety and selectivity.
Base Triethylamine, Pyridine, DiisopropylethylamineThe choice of base affects reaction rate and ease of removal during work-up.Triethylamine is a cost-effective and efficient choice, easily removed with an acidic wash.
Solvent Dichloromethane, Ethyl Acetate, THFAffects solubility of reagents and reaction rate. Chlorinated solvents are common but pose environmental concerns.Dichloromethane provides excellent solubility. Consider greener alternatives like 2-MeTHF for future development.
Stoichiometry 1.0-1.2 eq. of amineUsing a slight excess of the amine can help drive the reaction to completion.1.05-1.1 equivalents of the amine is typically sufficient to ensure full conversion of the more expensive sulfonyl chloride.
Purity and Identity Confirmation

The final product should be analyzed to confirm its identity and determine its purity.

TechniquePurposeSample Protocol / Expected Outcome
HPLC Purity AssessmentColumn: C18, 4.6 x 150 mm, 5 µmMobile Phase: Gradient of Water (A) and Acetonitrile (B) with 0.1% TFA.Detection: UV at 254 nm.Analysis: Calculate purity by area percentage.[10]
LC-MS Identity ConfirmationUse the same HPLC method with a mass spectrometer detector to confirm the molecular weight of the product.
¹H NMR Structural ElucidationDissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic peaks for all protons in the structure with correct integrations.
TLC In-process ControlMobile Phase: 30% Ethyl Acetate in Hexanes.Visualization: UV light (254 nm).[10]Used to quickly check for the disappearance of starting materials.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient reaction time or temperature.3. Incorrect stoichiometry.1. Use fresh or properly stored sulfonyl chloride under inert conditions.2. Allow the reaction to stir longer at room temperature and monitor by TLC/HPLC.3. Re-verify calculations and measurements of all reagents.
Incomplete Reaction 1. Poor mixing at scale.2. Addition was too fast, causing side reactions.1. Ensure adequate stirring speed for the reactor volume.2. Slow down the addition rate and maintain a lower internal temperature.
Product is an Oil / Fails to Crystallize 1. Presence of impurities (e.g., excess base, solvent).2. Product may be intrinsically non-crystalline.1. Ensure the work-up is thorough. Perform an additional aqueous wash. Attempt purification via column chromatography.2. Attempt to form a salt or co-crystal if applicable.
Multiple Spots on TLC 1. Side reactions (e.g., double sulfonylation of amine if primary).2. Degradation of product or starting material.1. Use a larger excess of the amine or a more dilute solution.2. Ensure the reaction temperature is well-controlled. Check the stability of reagents.

References

  • SULPHURYL CHLORIDE - SD Fine-Chem. Link

  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. Link

  • Sulfuryl chloride - Santa Cruz Biotechnology. Link

  • Chauhan, A., & Masram, D. T. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1244, 130932. Link

  • Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. Link

  • SAFETY DATA SHEET - CymitQuimica. Link

  • Van der Pijl, F., Le, S. X., Strieth-Kalthoff, F., & Glorius, F. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5651–5655. Link

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. Link

  • Sulfonamide (medicine) - Wikipedia. Link

  • T. C. C. Mooney & Z. K. Sweeney (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Link

  • Xu, L., Zhang, Y., & Wang, Q. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis, 56(01), 1-17. Link

  • Mondal, S. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131662. Link

  • Fujimoto, H., & Ritter, T. (2015). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic letters, 17(21), 5488–5491. Link

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(55), 34914-34932. Link

  • Patyra, E., Kwiatek, K., & Goliszek, M. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules (Basel, Switzerland), 24(3), 488. Link

  • Al-Ghorbani, M., & El-Gaby, M. S. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. Link

  • HORWITZ, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal - Association of Official Analytical Chemists, 61(4), 814–824. Link

  • El-Gaby, M. S. A., Atalla, A. A., & Gaber, H. M. (2020). SULFONAMIDES: SYNTHESIS AND THE RECENT APPLICATIONS IN MEDICINAL CHEMISTRY. International Journal of Pharmaceutical Sciences and Research, 11(8), 3650-3665. Link

  • 3-Thiophenesulfonylchloride,2,5-dihydro-,1,1-dioxide(9CI) - ChemicalBook. Link

Sources

One-Pot Synthesis of Novel Sulfonamides from 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of a one-pot synthetic strategy involving 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide for the generation of novel sulfonamides. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers a detailed experimental protocol, and discusses the potential applications of the resulting compounds in medicinal chemistry.

Introduction: The Strategic Value of the Sulfolene Scaffold

The 2,5-dihydrothiophene 1,1-dioxide, commonly known as 3-sulfolene, is a versatile cyclic sulfone that has garnered significant attention in organic synthesis. Its utility is primarily associated with its role as a stable, solid precursor to the volatile 1,3-butadiene through a reversible cheletropic extrusion of sulfur dioxide.[1] This unique reactivity, combined with the inherent biological relevance of the sulfone moiety, makes 3-sulfolene and its derivatives attractive scaffolds for the synthesis of novel bioactive molecules.[2][3] The introduction of a sulfonyl chloride group at the 3-position of the 3-sulfolene ring system creates a highly reactive electrophilic center, paving the way for the synthesis of a diverse array of sulfonamide derivatives.

Sulfonamides are a cornerstone of medicinal chemistry, present in a wide range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[4][5] The development of efficient, one-pot syntheses for novel sulfonamides is therefore a highly desirable objective in drug discovery, offering advantages in terms of reduced reaction time, cost-effectiveness, and high efficiency.[6]

This application note details a proposed one-pot protocol for the synthesis of sulfonamides derived from 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. The strategy involves the in situ formation of the sulfonyl chloride followed by its immediate reaction with a primary or secondary amine in the same reaction vessel, thus avoiding the isolation of the often unstable sulfonyl chloride intermediate.

Mechanistic Rationale and Workflow Design

The core of this one-pot synthesis lies in the sequential execution of two fundamental reactions: the oxidative chlorination of a suitable precursor to generate the sulfonyl chloride, and the subsequent nucleophilic substitution by an amine to form the sulfonamide.

Part 1: In Situ Generation of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

While 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is commercially available, its in situ generation can be advantageous, particularly when dealing with sensitive substrates or for streamlining synthetic workflows. A common method for the preparation of sulfonyl chlorides from thiols involves oxidation in the presence of a chlorine source.[7] For the purpose of this one-pot protocol, we will consider the commercially available sulfonyl chloride as the starting point for the sulfonamide synthesis.

Part 2: One-Pot Sulfonamide Formation

The reaction of a sulfonyl chloride with a primary or secondary amine is a well-established method for sulfonamide synthesis.[8] The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct and to deprotonate the amine, increasing its nucleophilicity.

The proposed one-pot workflow is depicted in the following diagram:

OnePot_Sulfonamide_Synthesis cluster_reagents Starting Materials cluster_process One-Pot Reaction cluster_products Products SulfonylChloride 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide ReactionVessel Reaction Vessel (Inert Atmosphere, 0°C to RT) SulfonylChloride->ReactionVessel Add Amine Primary or Secondary Amine (R1R2NH) Amine->ReactionVessel Add Base Base (e.g., Triethylamine, Pyridine) Base->ReactionVessel Add Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->ReactionVessel Add Sulfonamide Target Sulfonamide ReactionVessel->Sulfonamide Formation Byproduct Base-HCl Salt ReactionVessel->Byproduct Formation

Figure 1: Conceptual workflow for the one-pot synthesis of sulfonamides.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the one-pot synthesis of a representative sulfonamide, N-benzyl-2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide.

Materials and Equipment:

Reagent/EquipmentGrade/SpecificationSupplier
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide95%Commercially Available
Benzylamine≥99%Commercially Available
Triethylamine≥99.5% (distilled)Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Magnetic stirrer with stirring bar-Standard laboratory supplier
Round-bottom flask with septum-Standard laboratory supplier
Syringes and needles-Standard laboratory supplier
Inert gas supply (Nitrogen or Argon)-Standard laboratory supplier
Ice bath-Standard laboratory supplier

Safety Precautions:

  • 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a corrosive and moisture-sensitive compound. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Benzylamine is a corrosive and combustible liquid. Handle in a fume hood with appropriate PPE.

  • Triethylamine is a flammable and corrosive liquid. Handle in a fume hood with appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood with appropriate PPE.

Protocol:

  • Reaction Setup: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.0 g, 4.61 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask via syringe. Stir the mixture at room temperature until the sulfonyl chloride is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Amine and Base Addition: In a separate vial, prepare a solution of benzylamine (0.54 g, 5.07 mmol, 1.1 eq) and triethylamine (0.70 g, 6.92 mmol, 1.5 eq) in anhydrous dichloromethane (10 mL).

  • Reaction: Slowly add the amine/base solution to the stirred sulfonyl chloride solution at 0 °C over a period of 15-20 minutes using a syringe pump.

  • Warming and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide.

Data Presentation and Characterization

The synthesized sulfonamides should be characterized using standard analytical techniques to confirm their structure and purity.

Table 1: Expected Analytical Data for N-benzyl-2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR Consistent with the proposed structure, showing signals for the sulfolene ring protons and the benzyl group protons.
¹³C NMR Consistent with the proposed structure, showing the expected number of carbon signals.
Mass Spec (HRMS) Calculated m/z for C₁₁H₁₃NO₄S₂ should match the observed value.
Purity (HPLC) ≥95%

Applications in Drug Development

The one-pot synthesis of sulfonamides from 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide provides a rapid and efficient route to a library of novel compounds with potential therapeutic applications. The sulfolene core can act as a rigid scaffold, presenting the sulfonamide functionality and other substituents in a defined spatial orientation for interaction with biological targets.

The resulting sulfonamides can be screened for a wide range of biological activities, including but not limited to:

  • Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group in metalloenzymes or participate in hydrogen bonding interactions within an active site.

  • Receptor Modulation: The overall molecular shape and electronic properties of the synthesized compounds can be tailored to interact with specific receptors.

  • Antimicrobial Activity: The sulfonamide pharmacophore is a well-known feature of many antibacterial drugs.

Furthermore, the double bond in the 2,5-dihydrothiophene ring offers a handle for further functionalization, allowing for the generation of a more diverse set of drug-like molecules.

Conclusion

This application note has outlined a robust and efficient one-pot protocol for the synthesis of novel sulfonamides derived from 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. The presented methodology offers a streamlined approach for the generation of diverse compound libraries for screening in drug discovery programs. The inherent versatility of the sulfolene scaffold, coupled with the well-established importance of the sulfonamide functional group in medicinal chemistry, underscores the potential of this synthetic strategy for the development of new therapeutic agents.

References

  • Veisi, H. (2012). Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH). Bulletin of the Korean Chemical Society, 33(2), 385-388.
  • Demchuk, O. M., et al. (2019). Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. Chemistry & Chemical Technology, 13(4), 424-429.
  • Turks, M., et al. (2015).
  • Wikipedia. (n.d.). Sulfolene. Retrieved from [Link]

  • Waddell, L. J. N., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synthesis, 54(21), 4551-4560.
  • Thieme. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Retrieved from [Link]

  • Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189-21196.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 65(6), 1697-1701.
  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH). Retrieved from [Link]

  • ResearchGate. (n.d.). Articles. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2,5-dihydrothiophene 1,1-dioxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonamide Synthesis with 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis utilizing 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to navigate the nuances of your experimental work with this specific sulfonyl chloride. The information provided is grounded in established principles of sulfonamide chemistry and tailored to the unique characteristics of this reagent.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis of sulfonamides with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

Q1: My reaction yield is consistently low. What are the likely causes?

Low yields in sulfonamide synthesis can be attributed to several factors. The primary culprits are often related to the reactivity of the starting materials and the reaction conditions.[1]

  • Moisture Sensitivity of the Sulfonyl Chloride: 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is highly susceptible to hydrolysis.[1][2] Any moisture in the reaction will convert the sulfonyl chloride to the unreactive sulfonic acid, thereby reducing the yield.

  • Suboptimal Base Selection: The choice of base is critical. It must be strong enough to neutralize the HCl byproduct generated during the reaction but should not compete with the amine nucleophile.

  • Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines exhibit reduced nucleophilicity, leading to slower reaction rates and lower yields.[1]

  • Inappropriate Solvent: The solvent must be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine.

Q2: I am observing an unexpected side product. What could it be?

The most common side product is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride. Another possibility, particularly with primary amines, is the formation of a double-sulfonated product. To minimize this, consider a slow, dropwise addition of the sulfonyl chloride to a solution containing a slight excess of the primary amine.

Q3: How can I effectively purify my sulfonamide product?

Purification of sulfonamides is typically achieved through recrystallization or column chromatography.

  • Recrystallization: This is a common and effective method for purifying solid sulfonamides. The choice of solvent is crucial; a solvent that dissolves the sulfonamide at elevated temperatures but not at room temperature is ideal.

  • Column Chromatography: For more challenging purifications or for non-crystalline products, silica gel column chromatography is the preferred method. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) will be required to separate the desired sulfonamide from impurities.

Q4: What are the best practices for handling and storing 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide?

Due to its reactivity, proper handling and storage are paramount.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, bases, alcohols, and strong oxidizing agents.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

  • Handling: Always handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Avoid inhalation of dust or vapors.[1] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[1]

Section 2: Troubleshooting Guide

This section provides a more in-depth, systematic approach to resolving specific experimental issues.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Degradation of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. - Perform the reaction under an inert atmosphere (nitrogen or argon).
Insufficient Amine Reactivity - For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider increasing the reaction temperature. - The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can be beneficial.[1]
Incorrect Stoichiometry - Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the sulfonyl chloride.
Inappropriate Base - Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the HCl byproduct.
Poor Solubility of Reactants - Choose a solvent that effectively dissolves both the sulfonyl chloride and the amine. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Hydrolysis of Sulfonyl Chloride - As mentioned previously, strictly anhydrous conditions are crucial to prevent the formation of the corresponding sulfonic acid.
Bis-sulfonylation of Primary Amines - Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate. - Using a larger excess of the primary amine can also help to minimize the formation of the double-sulfonated product.
Reaction with Solvent - Ensure the chosen solvent is inert under the reaction conditions. Protic solvents like alcohols will react with the sulfonyl chloride.

Section 3: Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol provides a general starting point for the synthesis of sulfonamides using 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. Optimization will likely be necessary for specific substrates.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas.

    • Ensure all solvents are anhydrous.

  • Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.1 equivalents) in the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system or by silica gel column chromatography.

Visualization of the General Workflow

Sulfonamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dry Glassware react1 Dissolve Amine & Base prep1->react1 prep2 Use Anhydrous Solvents prep2->react1 react2 Cool to 0 °C react1->react2 react3 Add Sulfonyl Chloride Solution react2->react3 react4 Stir at Room Temperature react3->react4 react5 Monitor by TLC/LC-MS react4->react5 workup1 Quench Reaction react5->workup1 workup2 Extract & Wash workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify1 Recrystallization or Chromatography workup3->purify1 product Pure Sulfonamide purify1->product

Caption: General workflow for sulfonamide synthesis.

Section 4: Mechanistic Insights

The reaction between 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide and an amine follows a nucleophilic acyl substitution-like mechanism at the sulfur atom.

Caption: Mechanism of sulfonamide formation.

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide and hydrochloric acid. The added base is crucial to neutralize the HCl, driving the reaction to completion.

References

  • BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation.
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Thiophenesulfonyl chloride.
  • Fluorochem. (n.d.). 2,5-Dihydrothiophene-3-sulfonyl chloride-1,1-dioxide.

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Technical Support Center: Reactions of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Common Side Products and Reaction Pathways

Welcome to the technical support guide for 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS 112161-61-2). This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate. Due to its inherent reactivity, stemming from both the sulfonyl chloride moiety and the strained sulfolene ring, users may encounter specific side products and reaction outcomes. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these challenges through a practical question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions

Question 1: My reaction is sluggish, and TLC/LC-MS analysis shows a new, less polar spot, often accompanied by gas evolution. What is this unexpected byproduct?

Answer: This observation is highly characteristic of thermal decomposition of the sulfolene ring, leading to the extrusion of sulfur dioxide (SO₂) and the formation of a butadiene derivative. The parent compound, 2,5-dihydrothiophene 1,1-dioxide (sulfolene), is a well-known precursor for 1,3-butadiene via a retro-cheletropic reaction, and its derivatives can undergo similar transformations[1].

Causality and Mechanism: The sulfone group in the five-membered ring creates significant ring strain. Upon heating, the molecule can undergo a concerted elimination reaction to release the thermodynamically stable SO₂ gas and form a conjugated diene system. The sulfonyl chloride group at the 3-position would lead to the formation of 2-chloro-1,3-butadiene. This process is often irreversible as the gaseous SO₂ escapes the reaction medium.

Troubleshooting and Preventative Measures:

  • Strict Temperature Control: This is the most critical parameter. Reactions should be initiated at low temperatures (e.g., 0 °C or -78 °C) and allowed to warm slowly only if necessary. Avoid refluxing or prolonged heating.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the slow thermal degradation of the product.

  • Solvent Choice: While solvent effects on this specific retro-cheletropic reaction are not extensively documented, using a lower-boiling point solvent can inherently limit the maximum reaction temperature.

Visualization of Decomposition Pathway

G cluster_main Thermal Decomposition Pathway start 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide product1 2-Chloro-1,3-butadiene (Non-polar byproduct) start->product1 Heat (Δ) product2 Sulfur Dioxide (SO₂) (Gas evolution) start->product2 Heat (Δ)

Caption: Thermal decomposition of the starting material.

Question 2: My workup is difficult, and I'm isolating a highly polar, water-soluble byproduct that wasn't present in the initial reaction mixture. What is this compound?

Answer: The most common side reaction for any sulfonyl chloride is hydrolysis to its corresponding sulfonic acid.[2][3] In this case, the product is 2,5-dihydrothiophene-3-sulfonic acid 1,1-dioxide. This byproduct is highly polar due to the sulfonic acid group and is often lost to the aqueous phase during extraction, leading to a perceived loss of mass balance and lower yields of the desired product.

Causality and Mechanism: Sulfonyl chlorides are highly electrophilic at the sulfur atom. Nucleophilic attack by water, even in trace amounts present in solvents or introduced during workup, readily displaces the chloride ion. This reaction is often rapid and can be catalyzed by bases.[3]

Troubleshooting and Preventative Measures:

  • Anhydrous Conditions: The use of rigorously dried solvents and reagents is paramount. An inert atmosphere (e.g., Argon or Nitrogen) should be maintained throughout the experiment.

  • Careful Workup: If an aqueous workup is unavoidable, perform it at low temperatures (e.g., with ice-cold water/brine) and as quickly as possible. Minimize the contact time between the organic layer containing the desired product and the aqueous phase.

  • Reagent Purity: Ensure that amine nucleophiles or other reagents are anhydrous. Tertiary amine bases, often used as acid scavengers, should be freshly distilled or dried over a suitable agent.

Experimental Protocol: Setting Up an Anhydrous Reaction

  • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.

  • Solvents: Use freshly distilled solvents dried over appropriate agents (e.g., THF over sodium/benzophenone, Dichloromethane over CaH₂) or use commercially available anhydrous solvents packaged under an inert atmosphere.[4]

  • Reagent Transfer: Transfer all liquid reagents via syringe. Dissolve solid reagents in an anhydrous solvent and transfer via cannula if possible.

  • Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction using a balloon or a bubbler system.

Visualization of Hydrolysis

G cluster_hydrolysis Hydrolysis Side Reaction reagent 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide product 2,5-Dihydrothiophene-3-sulfonic Acid 1,1-Dioxide (Polar Byproduct) reagent->product Nucleophilic Attack water H₂O (Trace Moisture) water->product

Caption: Hydrolysis of the sulfonyl chloride.

Question 3: My reaction with a primary/secondary amine is giving a low yield of the desired sulfonamide, but I'm also observing the elimination/decomposition product mentioned in Question 1. Why is this happening?

Answer: This outcome points to a classic competition between nucleophilic substitution (SN2 at sulfur) and base-induced elimination (E2).[5][6] While amines are intended to act as nucleophiles to form the sulfonamide, they are also bases. If the amine is sterically hindered or if the reaction conditions favor it, it can act as a base, abstracting a proton from the sulfolene ring and triggering an elimination pathway.

Causality and Mechanism: The protons on the carbons adjacent to the sulfone group (C2 and C5) are acidic. A sufficiently strong or bulky base can deprotonate at one of these positions. The resulting carbanion can then initiate an elimination cascade, which may ultimately lead to ring-opening and SO₂ extrusion, similar to the thermal pathway but base-catalyzed. The E2 mechanism is a concerted process that competes directly with the desired nucleophilic attack.[6]

Troubleshooting and Preventative Measures:

  • Use a Non-Nucleophilic Base: The most effective solution is to use your primary/secondary amine purely as a nucleophile and add a separate, non-nucleophilic, sterically hindered base to act as the acid scavenger (e.g., triethylamine, diisopropylethylamine). This separates the roles of nucleophile and base.

  • Temperature Control: Lower temperatures generally favor substitution over elimination. Run the reaction at 0 °C or below.

  • Order of Addition: Add the sulfonyl chloride solution slowly to a solution of the amine nucleophile and the non-nucleophilic base. This ensures the sulfonyl chloride is never in excess, minimizing potential side reactions.

Visualization of Competing Pathways

G cluster_competing Competing Reaction Pathways with Amines cluster_desired Desired Pathway cluster_undesired Undesired Pathway start Sulfonyl Chloride + Amine (R₂NH) path1_node1 Amine as Nucleophile start->path1_node1 SN2 @ Sulfur path2_node1 Amine as Base start->path2_node1 E2 Elimination path1_product Desired Sulfonamide path1_node1->path1_product path2_product Elimination/Decomposition Products path2_node1->path2_product

Caption: Competition between substitution and elimination.

Summary of Potential Side Products

Side Product NameStructure / TypeCommon CausePrevention Strategy
2-Chloro-1,3-butadiene Conjugated DieneThermal Decomposition (Retro-Cheletropic Reaction)Strict low-temperature control; minimize reaction time.
**Sulfur Dioxide (SO₂) **GasThermal or Base-Induced DecompositionStrict low-temperature control; use of non-nucleophilic bases.
2,5-Dihydrothiophene-3-sulfonic Acid 1,1-Dioxide Sulfonic AcidHydrolysis by trace waterUse anhydrous solvents/reagents; maintain an inert atmosphere.
Elimination/Ring-Opened Products Various OlefinsReaction with strong or bulky basesUse a non-nucleophilic base as an acid scavenger; low temperature.

References

  • Kim, Y. S., & McMahon, R. J. (2005). Ring opening of 2,5-didehydrothiophene: structures and rearrangements of C4H2S isomers. The Journal of Organic Chemistry, 70(20), 8171–8179. [Link]

  • Vedejs, E., Lin, S., Klapars, A., & Wang, J. (1996). Synthesis of Sulfonyl Chloride Substrate Precursors. Journal of the American Chemical Society, 118(41), 9796–9797. Sourced from supporting information documents. [Link]

  • King, J. F., & Dueck, M. J. (2011). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 89(8), 983-991. [Link]

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. [Link]

  • King, J. F., & Lee, T. M. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride stable at room temperature. Canadian Journal of Chemistry, 57(23), 3278-3286. [Link]

  • Google Patents. (2001). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Kim, Y. S., Inui, H., & McMahon, R. J. (2006). Ring opening of 2,5-didehydrothiophene: matrix photochemistry of C4H2S isomers. The Journal of Organic Chemistry, 71(26), 9602–9608. [Link]

  • Bentley, T. W., Jones, R. O., & Koo, I. S. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1147–1156. [Link]

  • Shurupova, O. V., et al. (2022). Synthesis of 3-aryl-3-sulfolenes. ResearchGate. [Link]

  • Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. [Link]

  • The Dong Group. (2014). Chemistry of Thiophene 1,1-Dioxides. University of California, Irvine. [Link]

  • Wang, L., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(11), 2969. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • NIST. (n.d.). 2,5-Dihydrothiophene 1,1-dioxide. NIST Chemistry WebBook. [Link]

  • Stenutz, R. (n.d.). 2,5-dihydrothiophene 1,1-dioxide. [Link]

  • Ashenhurst, J. (2012). A Tale of Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]

  • Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. [Link]

  • PubChem. (n.d.). 2,5-dimethylthiophene-3-sulfonyl Chloride. [Link]

  • Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. [Link]

Sources

purification of products from reactions with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. This guide is designed to provide expert advice and field-proven protocols to help you navigate the common challenges associated with purifying the resulting sulfonamide products. My goal is to equip you with the knowledge to not only solve immediate purification issues but also to understand the underlying chemical principles, enabling you to optimize your workflow for higher purity and yield.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face after performing a reaction with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: In a typical reaction where an amine is coupled with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, you should anticipate four primary types of impurities:

  • Unreacted Starting Amine: If the sulfonyl chloride is the limiting reagent or the reaction does not go to completion, residual starting amine will be present.

  • Hydrolyzed Sulfonyl Chloride: 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is susceptible to hydrolysis, especially in the presence of moisture, which converts it to the corresponding sulfonic acid (2,5-dihydrothiophene-3-sulfonic acid 1,1-dioxide). This is a highly polar and acidic impurity.[1][2]

  • Excess Tertiary Amine Base: Reactions are typically run with a base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct. Residual base is a common contaminant.

  • Side-Reaction Products: Depending on the reaction conditions and the stability of your amine, other minor byproducts could form. The sulfonyl chloride itself can decompose under harsh conditions.[1]

Q2: My reaction is complete. What is the first and most critical purification step?

A2: The first step is a proper aqueous workup designed to remove the majority of polar and ionizable impurities before you proceed to chromatography or recrystallization. A well-executed liquid-liquid extraction sequence is the most effective initial purification. This process leverages the different acid-base properties of your product and the expected impurities. A typical sequence involves washing the organic layer containing your crude product with dilute acid, then dilute base, and finally brine.

Q3: How do I choose between flash column chromatography and recrystallization for the final purification step?

A3: The choice depends on the physical properties of your product and the nature of the remaining impurities.

  • Recrystallization is ideal when your desired sulfonamide is a solid at room temperature and you have a significant amount of material (>100 mg). It is highly effective at removing small amounts of impurities and can be more scalable and cost-effective than chromatography. However, finding a suitable solvent system can be time-consuming, and it is less effective if your product "oils out".[3]

  • Flash Column Chromatography is the more versatile technique. It is the method of choice if your product is an oil or a low-melting solid, if impurities have very similar polarity to your product, or if you are working on a small scale. While effective, it can be more resource-intensive (solvents, silica) and may require more optimization to achieve good separation.[4][5]

Q4: My sulfonamide product is "oiling out" instead of forming crystals during recrystallization. What's wrong and how do I fix it?

A4: "Oiling out" occurs when the dissolved product separates from the solution as a liquid phase instead of a solid crystalline lattice.[3] This is a common problem with sulfonamides and usually points to one of three issues:

  • High Impurity Concentration: Impurities can disrupt the crystal lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too nonpolar, or the product's melting point might be lower than the boiling point of the solvent.[6]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for ordered crystal growth.

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation, and allow it to cool much more slowly.[3]

  • Change Solvents: Switch to a different solvent or solvent mixture. Ethanol-water or isopropanol-water mixtures are often highly effective for sulfonamides.[3][7]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3][6]

  • Pre-Purify: If the crude product is very impure, perform a quick filtration through a short plug of silica gel to remove baseline impurities before attempting recrystallization.[4]

Troubleshooting Guide

This section provides a systematic approach to resolving common purification problems.

Problem Potential Cause Recommended Solution & Explanation
Low Yield of Isolated Product Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride reactant degraded before reacting with your amine. This is exacerbated by moisture in reagents or solvents.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon). Use anhydrous solvents. Add the sulfonyl chloride solution slowly to the amine at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and minimize decomposition.[1]
Product Loss During Workup: The sulfonamide may have some solubility in the aqueous layers, or an emulsion may have formed during extraction.Check the pH of the aqueous layers after extraction. If your sulfonamide has an acidic or basic functional group, its solubility will be pH-dependent. Use brine (saturated NaCl solution) to break up emulsions and reduce the solubility of the organic product in the aqueous phase.
Crude product is contaminated with starting amine. Incomplete Reaction or Incorrect Stoichiometry: Not enough sulfonyl chloride was used, or the reaction did not proceed to completion.During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic starting amine, forming a water-soluble salt that partitions into the aqueous layer. The neutral sulfonamide product will remain in the organic phase.[8][9]
Crude product is contaminated with an acidic, polar impurity (visible on TLC near the baseline). Hydrolysis of Sulfonyl Chloride: The unreacted sulfonyl chloride has hydrolyzed to the corresponding sulfonic acid.During the aqueous workup, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate, NaHCO₃). This deprotonates the acidic sulfonic acid, converting it into a water-soluble salt that is extracted into the aqueous phase. Be cautious and vent frequently, as CO₂ gas is evolved.
Poor separation during flash chromatography (streaking or overlapping peaks). Acid-Base Interactions with Silica: The slightly acidic nature of standard silica gel can interact strongly with basic amines or even weakly acidic sulfonamides, causing poor peak shape (tailing).[10]For Basic Impurities/Products: Add 0.5-1% triethylamine to your eluent system. The TEA will occupy the acidic sites on the silica, allowing your compound to elute with better symmetry.[4][10] For Acidic Impurities/Products: Add 0.5-1% acetic acid or formic acid to the mobile phase to improve peak shape.
Incorrect Solvent System: The chosen eluent does not provide adequate separation between your product and impurities.Perform a thorough TLC analysis using different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) to find the optimal mobile phase that gives a target Rf value of ~0.3 for your product and maximizes the separation from impurities. Consider using a gradient elution for complex mixtures.[5]

Experimental Protocols & Workflows

Workflow for Post-Reaction Purification

The following diagram illustrates the decision-making process for purifying a crude product from a reaction with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

G RM Crude Reaction Mixture (in Organic Solvent) Workup Aqueous Workup RM->Workup AcidWash 1. Wash with Dilute Acid (e.g., 1M HCl) Workup->AcidWash Removes basic impurities BaseWash 2. Wash with Dilute Base (e.g., sat. NaHCO3) AcidWash->BaseWash Removes acidic impurities BrineWash 3. Wash with Brine BaseWash->BrineWash Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) BrineWash->Dry Evap Evaporate Solvent Dry->Evap CrudeSolid Crude Product Evap->CrudeSolid Analysis Analyze Purity (TLC, NMR, LCMS) CrudeSolid->Analysis IsSolid Is Product a Solid? Analysis->IsSolid Recryst Purify by Recrystallization IsSolid->Recryst Yes Column Purify by Flash Column Chromatography IsSolid->Column No / Impure Final Pure Product Recryst->Final Column->Final

Caption: General purification workflow from crude reaction to pure product.

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove the most common water-soluble and ionizable impurities.

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake gently for 30-60 seconds. Allow the layers to separate and discard the lower aqueous layer. This step removes basic impurities like unreacted amines and scavenger bases.[8]

  • Base Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Shake, venting often, as CO₂ gas will be produced if acidic species are present. Allow the layers to separate and discard the aqueous layer. This removes the acidic sulfonic acid byproduct.[2]

  • Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). Shake and separate the layers. This wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl and let it stand for 5-10 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallizing solid sulfonamide products.

  • Solvent Selection: Choose an appropriate solvent or solvent pair. For sulfonamides, mixtures like ethanol/water, isopropanol/water, or ethyl acetate/hexanes are often effective.[3][7] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely. If using a solvent pair, dissolve the solid in the minimum amount of the "good" solvent (e.g., ethanol) and then add the "anti-solvent" (e.g., water) dropwise at boiling until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them quickly.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Orel, R. E. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • Moody, T. S., & Thompson, A. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 903–909. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?
  • University of Rochester, Department of Chemistry. (n.d.).
  • Benchchem. (2025).
  • Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. U.S. Patent No. 3,337,630. Washington, DC: U.S.
  • Gauthier, D. R., & Beaudoin, D. (2018). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 14, 2598–2604. [Link]

Sources

Technical Support Center: Managing the Reactivity of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide in Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile reagent in the synthesis of complex molecular architectures. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The unique structure of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, often referred to as 'sulfolene sulfonyl chloride', presents both significant opportunities and distinct challenges. It combines the high reactivity of a sulfonyl chloride with a sulfolene core, which can act as a masked diene or a Michael acceptor.[1][2] Understanding and controlling these concurrent reactive sites is paramount to achieving high-yield, clean transformations in intricate synthetic routes.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team has compiled based on extensive in-house experience and customer interactions.

Section 1: Core Reactivity & Handling

FAQ 1.1: What are the primary storage and handling requirements for this reagent?

Answer: 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a moisture-sensitive and corrosive solid.[3] Its reactivity necessitates stringent handling protocols to ensure both safety and reagent integrity.

  • Storage: The reagent should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place, away from incompatible materials like water, bases, alcohols, and amines.[4][5] The recommended storage temperature is typically 2-8°C.[3] Keep containers tightly sealed.[6]

  • Handling: Always handle the reagent in a well-ventilated fume hood.[4] Personal protective equipment (PPE) is mandatory and includes chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[4] For weighing and transfer, use dry glassware and stainless steel or Teflon-coated spatulas. Avoid creating dust. In case of a spill, do not use water. Contain the spill with a non-combustible absorbent like dry sand and neutralize with sodium carbonate before disposal.[4]

Section 2: Troubleshooting Guide for Sulfonamide & Sulfonate Ester Formation

The most common application of this reagent is the formation of sulfonamides and sulfonate esters via reaction with amines and alcohols, respectively.[2][7] However, the bifunctional nature of the reagent can lead to specific side reactions.

Scenario 2.1: Low Yield in Sulfonamide Synthesis with a Primary/Secondary Amine

Question: "I am reacting 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide with my primary amine in the presence of triethylamine in dichloromethane (DCM), but I'm seeing low conversion to the desired sulfonamide and multiple unidentified byproducts."

Analysis: Low yields in sulfonamide formation often stem from several core issues: reagent decomposition, side reactions involving the sulfolene ring, or suboptimal reaction conditions. The sulfonyl chloride is highly electrophilic, and the sulfolene moiety contains an activated double bond and acidic α-protons, creating a landscape of potential side reactions.

Troubleshooting Protocol & Rationale:

  • Ensure Anhydrous Conditions: Sulfonyl chlorides react vigorously with water to form the corresponding sulfonic acid, which is unreactive towards amines.[5] Ensure all glassware is oven-dried, and use anhydrous solvents. DCM should be freshly distilled from CaH₂. Triethylamine should be distilled and stored over KOH.

  • Optimize Base Selection and Stoichiometry:

    • Rationale: The base is critical for scavenging the HCl generated during the reaction.[8] However, strong, non-nucleophilic bases can also promote side reactions. Triethylamine is a common choice, but if side reactions persist, a bulkier, less-nucleophilic base like diisopropylethylamine (DIPEA) might be preferable. Pyridine is also a classic choice that can act as both a base and a nucleophilic catalyst.[8]

    • Action: Use 1.1-1.5 equivalents of a tertiary amine base. An excess can sometimes lead to undesired reactions.[4]

  • Control Reaction Temperature:

    • Rationale: These reactions are typically exothermic. High local temperatures can lead to decomposition of the starting material or product and promote side reactions.

    • Action: Add the sulfonyl chloride solution dropwise to a cooled (0 °C) solution of the amine and base.[9] Allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS.

  • Investigate Potential Side Reactions:

    • Michael Addition: The electron-withdrawing sulfone group activates the double bond for nucleophilic attack. Your amine could potentially add to the sulfolene ring in a Michael-type addition.

    • Elimination/Decomposition: In the presence of a strong base, elimination of the sulfonyl chloride group or other decomposition pathways can occur. Studies on heteroaromatic sulfonyl chlorides show that formal SO₂ extrusion is a possible decomposition pathway.[5]

Workflow for Troubleshooting Low Yield:

G start Low Yield of Sulfonamide check_anhydrous Verify Anhydrous Conditions (Solvents, Glassware) start->check_anhydrous optimize_base Optimize Base (e.g., switch TEA to DIPEA) check_anhydrous->optimize_base control_temp Implement Strict Temperature Control (0 °C) optimize_base->control_temp analyze_byproducts Analyze Byproducts (LC-MS, NMR) control_temp->analyze_byproducts michael_adduct Michael Adduct Detected? analyze_byproducts->michael_adduct decomposition Decomposition Products Detected? analyze_byproducts->decomposition protect_amine Consider Amine Protecting Group Strategy michael_adduct->protect_amine Yes modify_order Modify Order of Addition (e.g., amine to sulfonyl chloride) michael_adduct->modify_order No decomposition->modify_order Yes solution Optimized Protocol decomposition->solution No protect_amine->solution modify_order->solution

Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.

Scenario 2.2: Reaction with Alcohols - Sulfonate Ester vs. Side Reactions

Question: "I am trying to form a sulfonate ester to activate a hindered secondary alcohol for a subsequent Sₙ2 reaction. The reaction is sluggish, and I'm concerned about elimination."

Analysis: Converting alcohols to sulfonate esters is a standard method for turning a poor leaving group (-OH) into an excellent one.[7] With a sterically hindered alcohol, the reaction rate can be slow, requiring more forcing conditions that might favor side reactions like elimination, especially if the resulting sulfonate is heated in the presence of a base.

Troubleshooting Protocol & Rationale:

  • Choice of Base is Crucial:

    • Rationale: Pyridine is the classic solvent and base for this transformation.[9] It acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which then reacts with the alcohol. This catalytic pathway is often more effective for hindered alcohols than relying on non-nucleophilic bases like TEA or DIPEA.

    • Action: Perform the reaction in neat pyridine at 0 °C, or use pyridine as a co-solvent with DCM.

  • Activation and Temperature:

    • Rationale: The reaction of an alcohol with a sulfonyl chloride proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom.[7] This step is sensitive to steric hindrance.

    • Action: Add the sulfonyl chloride to the alcohol in pyridine at 0 °C. If the reaction is slow, allow it to stir overnight at a controlled low temperature (e.g., 4 °C) before considering a slight increase in temperature. Monitor carefully for the appearance of elimination byproducts.

  • Work-up Procedure:

    • Rationale: The product sulfonate ester can be sensitive to hydrolysis and elimination. A careful, non-basic work-up is required.

    • Action: Quench the reaction with cold water or ice and extract with a non-polar solvent like ethyl acetate or ether. Wash the organic layer with cold, dilute HCl (to remove pyridine), followed by water and brine. Dry over anhydrous MgSO₄ or Na₂SO₄. Avoid bicarbonate washes if the product is base-sensitive.

Data Summary: Recommended Conditions for Sulfonylation

NucleophileRecommended BaseSolvent(s)Typical TemperatureKey Considerations
Primary/Secondary AmineDIPEA or PyridineDCM, THF, Acetonitrile0 °C to RTEnsure anhydrous conditions; monitor for Michael addition.
Hindered Secondary AlcoholPyridinePyridine, DCM0 °C to 4 °CPyridine acts as a nucleophilic catalyst; avoid heat to prevent elimination.
Primary AlcoholTriethylamine (TEA)DCM0 °C to RTReaction is typically fast; standard conditions apply.[9]

Section 3: Managing Unwanted Reactivity of the Sulfolene Ring

FAQ 3.1: Can the sulfolene ring act as a diene precursor under my reaction conditions?

Answer: Yes, this is a critical consideration. The 3-sulfolene scaffold is a well-known precursor to 1,3-butadienes via a retro-cheletropic extrusion of SO₂.[1] This reaction is thermally induced, typically requiring temperatures above 100-110 °C.[10] While most sulfonylation reactions are conducted at or below room temperature, be mindful of this pathway during product purification, especially if using distillation or if the reaction generates significant heat. If your downstream chemistry involves high temperatures, you may observe SO₂ extrusion.

FAQ 3.2: My complex molecule contains other nucleophiles and basic sites. How do I ensure selectivity for the sulfonyl chloride?

Answer: This is the central challenge when working with complex molecules. The high electrophilicity of the sulfonyl chloride makes it reactive towards a wide range of nucleophiles.

Selectivity Strategy:

  • Protecting Groups: This is the most robust strategy. If your molecule contains more nucleophilic amines or sensitive alcohols that you do not wish to react, they must be protected. Standard protecting groups like Boc or Cbz for amines and silyl ethers (e.g., TBS) for alcohols are generally compatible.[11]

  • Kinetic Control: At low temperatures (0 °C or below), the reaction with the most nucleophilic and least hindered amine/alcohol will be kinetically favored. A carefully controlled, slow addition of the sulfonyl chloride can often achieve good selectivity.

  • pH Control: In some cases, adjusting the pH can modulate the nucleophilicity of different functional groups. For example, at a slightly acidic pH, an aliphatic amine (pKa ~10-11) will be protonated and non-nucleophilic, while an aromatic amine (pKa ~4-5) might still be sufficiently free to react. This is a delicate balancing act, as the sulfonyl chloride itself can hydrolyze under aqueous acidic or basic conditions.

Decision Tree for Selective Sulfonylation:

G start Synthesizing with a Multifunctional Substrate check_nucleophilicity Are competing nucleophiles present (e.g., -NH2, -OH)? start->check_nucleophilicity protecting_group Employ Protecting Group Strategy (Boc, TBS, etc.) check_nucleophilicity->protecting_group Yes no_issue Proceed with Standard Sulfonylation Protocol check_nucleophilicity->no_issue No check_success Was reaction selective? protecting_group->check_success kinetic_control Utilize Kinetic Control (Low Temp, Slow Addition) kinetic_control->check_success success Proceed to Deprotection / Next Step no_issue->success check_success->success Yes failure Re-evaluate Protecting Group or Reaction Order check_success->failure No failure->protecting_group

Sources

Technical Support Center: Hydrolysis of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide and Its Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. The primary focus is to address the compound's inherent sensitivity to hydrolysis, a common failure point in experimental workflows, and to provide robust troubleshooting and prevention strategies.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

Q1: What is 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide and why is it used?

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a bifunctional organic compound. Structurally, it is a derivative of 3-sulfolene (also known as 2,5-dihydrothiophene 1,1-dioxide), which is a stable and convenient crystalline source for its corresponding 1,3-diene.[1][2] The molecule contains two key reactive sites:

  • A highly electrophilic sulfonyl chloride (-SO₂Cl) group, which is a versatile functional handle for introducing the sulfonyl moiety into other molecules via reactions with nucleophiles (e.g., amines, alcohols, thiols).

  • A sulfolene ring , which can undergo various transformations, including acting as a Michael acceptor or participating in cycloaddition reactions.[1][3]

Its utility lies in its capacity to serve as a building block in complex organic synthesis, particularly in medicinal chemistry where the sulfone group can be a valuable pharmacophore.[3][4]

Q2: What is hydrolysis in this context, and why is it a critical issue?

Hydrolysis is a chemical reaction where a molecule is cleaved by reacting with water. For 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, the sulfonyl chloride group is highly susceptible to this reaction. Water acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion.[5] This process is often exothermic and results in the formation of the corresponding, and generally unreactive, 2,5-dihydrothiophene-3-sulfonic acid 1,1-dioxide and hydrochloric acid (HCl).[5]

This side reaction is critically problematic for several reasons:

  • Loss of Reagent: It consumes the active starting material, leading to significantly reduced yields of the desired product.[6]

  • Formation of Byproducts: The resulting sulfonic acid can complicate purification, while the generated HCl can catalyze unwanted side reactions or decompose acid-sensitive functional groups in the reaction mixture.

  • Safety Concerns: The evolution of corrosive HCl gas can pose a safety hazard and damage equipment.[7]

Hydrolysis_Mechanism cluster_products Products reagent 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide products reagent->products Nucleophilic Attack water H₂O (Water) water->products sulfonic_acid 2,5-Dihydrothiophene-3-sulfonic acid 1,1-dioxide (Inactive) hcl HCl (Corrosive Byproduct)

Caption: Hydrolysis of the sulfonyl chloride.

Q3: What are the common signs of reagent hydrolysis or decomposition?

Identifying decomposition early can save significant time and resources. Key indicators include:

  • Reduced Reaction Yield: This is the most common consequence, as the active reagent is being consumed by hydrolysis.[6]

  • Analytical Impurities: The appearance of unexpected, often more polar, spots on a TLC plate or new peaks in an NMR or LC-MS analysis that correspond to the sulfonic acid byproduct.[6]

  • Gas Evolution: Fuming upon opening the reagent bottle is a clear sign of HCl gas being released from significant hydrolysis.[6]

  • Color Change: The development of a darker color in the solid reagent or reaction mixture can indicate decomposition.[6]

Q4: What are the definitive best practices for storing this reagent?

Proper storage is the first line of defense against hydrolysis. Sulfonyl chlorides are moisture-sensitive and require stringent storage conditions to maintain their integrity.[5]

ParameterRecommendationRationale & Reference
Atmosphere Store under an inert gas (Nitrogen or Argon).To displace atmospheric moisture and oxygen, preventing hydrolysis.[5]
Temperature Store in a cool, dry location (e.g., 2-8°C).Reduces the rate of decomposition and hydrolysis.[8][9]
Container Keep in the original, tightly sealed container.Prevents moisture ingress from the ambient environment.[10]
Location Use a dedicated, well-ventilated, corrosives-compatible cabinet.Ensures safety and prevents reaction with incompatible materials.[7]
Incompatibles Store away from water, bases, alcohols, and amines.These materials react vigorously with sulfonyl chlorides.[7]

Troubleshooting Guide

This guide is designed to help you diagnose and solve common experimental issues related to the use of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

Issue 1: My reaction yield is unexpectedly low, and I observe a significant, unidentified polar byproduct.

  • Potential Cause: This is the classic symptom of starting material hydrolysis either before or during the reaction. The polar byproduct is very likely the sulfonic acid.

  • Troubleshooting Steps & Solutions:

    • Verify Reagent Integrity: Before starting, carefully open the reagent bottle in a dry environment (e.g., glovebox or under a stream of inert gas). If fuming is observed, the reagent is likely compromised.

    • Implement Strict Anhydrous Technique:

      • Glassware: Ensure all glassware is oven-dried (>120°C for several hours) or flame-dried under vacuum and cooled under an inert atmosphere.

      • Solvents & Reagents: Use freshly distilled/dried solvents and ensure all other reagents are anhydrous.

    • Optimize Reaction Conditions: Run the reaction at the lowest feasible temperature to slow the rate of hydrolysis relative to the desired reaction.[6]

    • Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of an inert gas like nitrogen or argon.[5]

Issue 2: My starting material, which was a free-flowing solid, has become clumpy or appears wet.

  • Potential Cause: The reagent has been exposed to ambient moisture, leading to surface-level hydrolysis. The generated HCl can absorb more water, leading to a deliquescent appearance.

  • Troubleshooting Steps & Solutions:

    • Assess the Damage: The reagent's purity is compromised. For non-critical exploratory reactions, you may be able to use the material by taking a sample from the center of the bottle, but this is not recommended for reactions requiring high precision.

    • Improve Handling Protocol: Review your reagent handling procedures. Never leave the bottle open to the air. Use a dry syringe or cannula for transfers under an inert atmosphere. Work quickly to minimize exposure time.

    • Procure Fresh Reagent: For best results, it is highly recommended to use a fresh, unopened bottle of the reagent and implement the stringent storage and handling protocols outlined in this guide.

Validated Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol minimizes moisture exposure from the moment the reagent is received.

  • Receiving: Upon receipt, inspect the container seal for integrity. Place the unopened bottle in a desiccator inside a refrigerator (2-8°C).

  • First Use: Move the unopened bottle to a glovebox or a dry, inert atmosphere environment. Allow it to warm to ambient temperature before opening to prevent condensation.

  • Aliquoting: Once opened, immediately blanket the headspace with dry nitrogen or argon. If frequent use is expected, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere.

  • Resealing: Tightly reseal the main container, wrapping the cap threads with paraffin film for an extra barrier against moisture.

  • Storage: Return the sealed container to the desiccator in the refrigerator.

Protocol 2: General Anhydrous Reaction Setup to Minimize Hydrolysis

This workflow provides a robust framework for reactions involving 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

Caption: Workflow for preventing hydrolysis.

References

  • De La Hoz, A., Diaz-Ortiz, A., & Prieto, P. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Synthesis, 47(19), 2895-2916.

  • MilliporeSigma. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.

  • De La Hoz, A., Diaz-Ortiz, A., & Prieto, P. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications.

  • S D Fine-Chem Limited. (n.d.). Material Safety Data Sheet - SULPHURYL CHLORIDE.

  • Sciencemadness Wiki. (2023). Sulfuryl chloride.

  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.

  • De La Hoz, A., et al. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. ResearchGate.

  • ChemicalBook. (2025). Chemical Safety Data Sheet - SULFONYL CHLORIDE, POLYMER-BOUND.

  • Wikipedia. (n.d.). Sulfolene.

  • Hural, N. V., et al. (2019). Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. Chemistry & Chemical Technology, 13(4), 424-429.

  • Sigma-Aldrich. (2024). Safety Data Sheet - Isobutanesulfonyl chloride.

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry.

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.

  • Sigma-Aldrich. (n.d.). 2,5-Dichlorothiophene-3-sulfonyl chloride 97%.

  • PubChem. (n.d.). 2,5-dimethylthiophene-3-sulfonyl Chloride.

  • Sigma-Aldrich. (n.d.). 2,5-Dichlorothiophene-3-sulfonyl chloride 97%. (Note: This is a distinct but related compound, storage information is analogous).

  • Fluorochem. (n.d.). 2,5-Dihydrothiophene-3-sulfonyl chloride-1,1-dioxide.

  • Padalko, E., et al. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(16), 4975.

Sources

troubleshooting low yields in sulfonylation reactions with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonylation reactions utilizing 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common challenges associated with this versatile reagent. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of the reaction to empower you to solve even the most stubborn yield issues.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling, stability, and fundamental properties of the sulfonyl chloride reagent. Proper management of the starting material is the first and most critical step toward a successful reaction.

Q1: My new bottle of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide has a pungent, acidic odor. Is it still viable?

A: A sharp, acidic odor, often reminiscent of HCl, is a strong indicator of hydrolysis. Sulfonyl chlorides are highly susceptible to reaction with atmospheric moisture, which leads to their decomposition into the corresponding sulfonic acid and hydrogen chloride gas.[1][2] While minor hydrolysis upon opening a new bottle is common, significant degradation can severely impact your reaction by reducing the available amount of the active electrophile.

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking this sulfur center and displacing the chloride leaving group to form the unreactive 2,5-dihydrothiophene-3-sulfonic acid 1,1-dioxide.[1]

Recommended Action:

  • Assess Purity: Before use, it is prudent to assess the reagent's integrity. A simple ¹H NMR in a dry deuterated solvent (e.g., CDCl₃) can be informative. The presence of a new, broad peak corresponding to the sulfonic acid proton and shifts in the aliphatic protons of the dihydrothiophene ring can indicate the extent of decomposition.

  • Use Fresh or Purified Reagent: For best results, always use a freshly opened bottle or a reagent that has been stored under a robustly inert atmosphere (e.g., in a desiccator with a nitrogen or argon blanket).[2] If significant degradation is suspected, purification may be necessary, although purchasing a fresh batch is often more practical.

Q2: What are the optimal storage conditions for 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide?

A: Strict anhydrous and inert conditions are paramount.

  • Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[1][3] Use of a glovebox or a desiccator cabinet with a continuous purge is ideal.

  • Temperature: Store in a cool, dry place, typically at 2-8°C, as recommended by suppliers. This minimizes the rate of any potential decomposition pathways.

  • Handling: When handling the reagent, minimize its exposure to the ambient atmosphere. Weigh it out quickly and reseal the container tightly. Using a positive pressure of inert gas while accessing the reagent is best practice.

In-Depth Troubleshooting Guide

This guide provides a systematic, cause-and-effect approach to diagnosing and resolving low yields in your sulfonylation reactions.

Problem 1: Low or No Product Formation

Observing minimal or no desired sulfonamide product is a common yet frustrating issue. The root cause often lies in the quality of the reagents or suboptimal reaction conditions.

Logical Troubleshooting Workflow

Here is a systematic workflow to diagnose the issue.

G start Low or No Product Formation reagent_check Step 1: Verify Reagent Integrity start->reagent_check sulfonyl_chloride Sulfonyl Chloride Hydrolyzed? reagent_check->sulfonyl_chloride Check Purity conditions_check Step 2: Scrutinize Reaction Conditions base_choice Incorrect Base? conditions_check->base_choice Evaluate Base analysis Step 3: Analyze Crude Reaction Mixture amine_purity Amine Inactive/Impure? sulfonyl_chloride->amine_purity No new_sulfonyl Solution: Use Fresh/Pure Sulfonyl Chloride sulfonyl_chloride->new_sulfonyl Yes solvent_dryness Solvent/Glassware Wet? amine_purity->solvent_dryness No purify_amine Solution: Purify/Dry Amine, Neutralize if Salt amine_purity->purify_amine Yes solvent_dryness->conditions_check No dry_system Solution: Use Anhydrous Solvent, Flame-Dry Glassware solvent_dryness->dry_system Yes temperature Temperature Too Low? base_choice->temperature No change_base Solution: Use Stronger or Non-Nucleophilic Base base_choice->change_base Yes solubility Poor Solubility? temperature->solubility No increase_temp Solution: Increase Temperature, Monitor by TLC/LCMS temperature->increase_temp Yes solubility->analysis No change_solvent Solution: Use More Polar Aprotic Solvent (e.g., DMF) solubility->change_solvent Yes G cluster_reactants Reactants RSO2Cl R-SO₂Cl (Sulfonyl Chloride) Desired Desired Product: R-SO₂-NH-R' (Mono-sulfonamide) RSO2Cl->Desired Side1 Side Product: Hydrolysis R-SO₃H (Sulfonic Acid) RSO2Cl->Side1 R_NH2 R'-NH₂ (Primary Amine) R_NH2->Desired H2O H₂O (Water) H2O->Side1 Base Base Base->Desired Side2 Side Product: Di-sulfonylation R-SO₂-N(R')-SO₂-R Desired->Side2 + R-SO₂Cl + Base

Caption: Desired sulfonylation pathway vs. competing side reactions.

Possible Cause A: Di-sulfonylation of Primary Amines

This is a very common side reaction when using primary amines as nucleophiles.

  • Why it Happens: After the first sulfonylation, the resulting mono-sulfonamide (R-SO₂-NH-R') still has an acidic proton on the nitrogen. In the presence of a base, this proton can be removed to form a sulfonamide anion. [4]This anion is nucleophilic and can attack a second molecule of the sulfonyl chloride, leading to the di-sulfonylated byproduct. [4]* How to Fix It:

    • Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before significant di-sulfonylation can occur. [4] 2. Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base at a low temperature (e.g., 0 °C). [4]This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.

    • Lower Temperature: Running the reaction at 0 °C or even -20 °C can significantly slow down the second sulfonylation step, which often has a higher activation energy. [4]

Possible Cause B: Reaction with Solvent or Base
  • Why it Happens: Protic solvents like alcohols can compete with the amine nucleophile. Some bases, particularly less hindered ones like pyridine, can also act as nucleophiles to form a sulfonylpyridinium salt intermediate.

  • How to Fix It:

    • Solvent Choice: Strictly use dry, aprotic solvents. [2][4] 2. Base Choice: For sensitive substrates, use a bulky, non-nucleophilic base like DIPEA or 2,6-lutidine.

Experimental Protocols

Protocol 1: General Procedure for Sulfonylation

This protocol provides a robust starting point for the sulfonylation of a primary or secondary amine.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol, 1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous dichloromethane (DCM, 10 mL) followed by triethylamine (1.5 mmol, 1.5 equiv). Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate dry vial, dissolve 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.1 mmol, 1.1 equiv) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine solution over 20-30 minutes using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. [5]6. Workup: Quench the reaction with the addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress and Identifying Products

Accurate analysis is crucial for effective troubleshooting.

  • TLC: A simple and fast way to monitor the disappearance of starting materials and the appearance of the product. Use a solvent system that gives good separation (e.g., ethyl acetate/hexanes).

  • LC-MS: The gold standard for reaction monitoring. [6][7]It provides confirmation of the product's mass and can help identify the masses of any side products, offering clues to their identity (e.g., a mass corresponding to the hydrolyzed sulfonyl chloride or the di-sulfonylated product).

  • ¹H NMR of Crude Mixture: After workup but before purification, taking a ¹H NMR of the crude material can provide valuable information on the ratio of product to starting material and the presence of major impurities. By applying these principles of chemical reactivity and adopting a systematic, analytical approach to troubleshooting, you can significantly improve the yields and reliability of your sulfonylation reactions with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

References

  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical Technical Articles.
  • BenchChem. Troubleshooting low yield in amine sulfonylation reactions. BenchChem Technical Support.
  • Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine.
  • BenchChem. Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. BenchChem Technical Support.
  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Pyridosulfonamide Synthesis. BenchChem Technical Support.
  • BenchChem. Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.
  • BenchChem. Technical Support Center: Sulfonylation of Primary Amines. BenchChem Technical Support.
  • Nikishin, G. I., et al. (2020). Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature: The Reaction of β‐Dicarbonyl Compounds with Sodium Sulfinates under the Action of Iron‐Based Oxidants.
  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER Journal.
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Kokoszka, D., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PMC - NIH.
  • Sigma-Aldrich. 2,5-Dichlorothiophene-3-sulfonyl chloride 97%. Sigma-Aldrich Product Page.

Sources

Technical Support Center: Mastering Reactions with 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. This resource is tailored for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Our focus is to provide in-depth, field-proven insights into the critical effects of base and solvent selection on reaction outcomes. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Troubleshooting Guide: From Theory to Practice

This section addresses common challenges encountered during the sulfonylation of nucleophiles (e.g., amines, alcohols) with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. Each issue is presented in a question-and-answer format, providing a diagnosis and actionable solutions.

Issue 1: My reaction suffers from low or no product yield.

Question: I am reacting 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide with a primary amine, but my TLC/LC-MS analysis shows mostly unreacted starting material and some baseline decomposition. What are the likely causes and how can I fix this?

Answer: Low or nonexistent yield in sulfonylation reactions is a frequent issue that typically points to one of four areas: reagent stability, base selection, solvent choice, or nucleophile reactivity.

Troubleshooting Steps:

  • Verify Reagent Integrity: 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture will convert it to the unreactive sulfonic acid, which is a common cause of reaction failure.

    • Solution: Always use a freshly opened bottle or a reagent that has been stored meticulously under an inert atmosphere (Nitrogen or Argon) in a desiccator. Ensure all glassware is oven- or flame-dried prior to use.[1]

  • Assess the Base's Role: The base is not just an acid scavenger; its properties dictate the reaction's success.

    • Problem: Using a weak base or a sterically hindered base with a poorly nucleophilic amine can result in insufficient deprotonation of the intermediate, stalling the reaction. Conversely, a base that is too strong or nucleophilic can lead to side reactions.

    • Solution: For standard primary or secondary amines, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent first choices. They are non-nucleophilic HCl scavengers.[2][3] If your amine is less reactive (e.g., electron-poor), consider using pyridine, which can act as both a base and a nucleophilic catalyst, accelerating the reaction.[2]

  • Optimize the Solvent Environment: The solvent must fully dissolve your reactants while facilitating the desired chemical transformation.

    • Problem: Poor solubility of the amine or the resulting sulfonamide salt can halt the reaction.

    • Solution: Aprotic solvents are generally preferred for this chemistry.[1][4] Dichloromethane (DCM) is a common starting point. If solubility is an issue or the reaction is sluggish, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN) can be highly beneficial.[1][4]

  • Consider Nucleophile Reactivity: Sterically hindered or electron-deficient nucleophiles react more slowly.

    • Solution: For challenging substrates, increasing the reaction temperature may be necessary to overcome the activation energy barrier.[4] For instance, if the reaction is stalling at room temperature in DCM, consider gently heating to 40 °C or switching to a higher-boiling solvent like THF or DMF.

Issue 2: My reaction is messy, with multiple side products.

Question: I am getting some of my desired sulfonamide, but I also see several other spots on my TLC plate, including a major byproduct with a different polarity. What is happening?

Answer: The formation of multiple products often indicates competing reaction pathways. The most common side reactions in this chemistry are bis-sulfonylation and reactions involving the base or solvent.

Troubleshooting Steps:

  • Prevent Bis-Sulfonylation: Primary amines can react twice with the sulfonyl chloride, especially if an excess of the electrophile and a strong base are used.[2][4]

    • Solution: Carefully control your stoichiometry. Use a 1:1 ratio of the amine to the sulfonyl chloride. A robust strategy is the slow addition of the sulfonyl chloride solution to the solution of the amine and base. This maintains a low concentration of the electrophile, favoring mono-sulfonylation.

  • Evaluate Base-Related Side Reactions: Tertiary amine bases, while generally non-reactive, can sometimes participate in side reactions.

    • Solution: Ensure you are using a high-purity, non-nucleophilic base like DIPEA or TEA. While pyridine can be a useful catalyst, its nucleophilicity can sometimes lead to the formation of an N-sulfonylpyridinium intermediate, which may have its own reactivity profile. If you suspect the base is the issue, switch to a more sterically hindered, non-nucleophilic option.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal base for my reaction?

A1: The choice of base is critical and depends on the nucleophile's properties. The base serves to neutralize the HCl generated during the reaction.[3] An ideal base should be strong enough to do this efficiently but should not compete with your primary nucleophile.

Base pKa of Conjugate Acid Key Characteristics Best Use Case
Pyridine ~5.2Acts as a base and a nucleophilic catalyst.Excellent for less reactive or sterically hindered amines/alcohols.[2]
Triethylamine (TEA) ~10.7Non-nucleophilic, sterically accessible HCl scavenger.General-purpose base for most primary and secondary amines.[2][3]
DIPEA (Hünig's Base) ~10.7Highly sterically hindered, non-nucleophilic base.Ideal for sensitive substrates where the nucleophilicity of TEA might be a concern.

Q2: What is the impact of solvent polarity on the reaction rate?

A2: The reaction proceeds through a charged intermediate (the sulfonylated amine/alcohol prior to deprotonation). Polar solvents can stabilize this charged species, often accelerating the reaction rate.

  • Aprotic Solvents (DCM, THF, Acetonitrile): These are the most common and suitable choices.[4] They provide good solubility for the reactants without interfering with the reaction.

  • Polar Aprotic Solvents (DMF, DMSO): These can be beneficial for sluggish reactions or poorly soluble substrates.[1] An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex.[5] However, be aware that their high boiling points can make product isolation more difficult.

Q3: How should I handle and store 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide?

A3: This reagent is a moisture-sensitive solid.[6] It should be stored tightly sealed in a cool, dry place, preferably in a desiccator. It is classified as an irritant, causing skin and serious eye irritation.[6] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common issues in your sulfonylation reaction.

G Start Reaction Start Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Multiple Products? Check_Yield->Check_Purity No Reagent_Quality Verify Reagent Quality (Anhydrous Conditions) Check_Yield->Reagent_Quality Yes Success Reaction Successful Check_Purity->Success No Check_Stoich Adjust Stoichiometry (Slow addition of sulfonyl chloride) Check_Purity->Check_Stoich Yes Optimize_Base Optimize Base (e.g., Pyridine for slow reactions) Reagent_Quality->Optimize_Base Optimize_Solvent Optimize Solvent (e.g., DMF for solubility) Optimize_Base->Optimize_Solvent Optimize_Solvent->Check_Yield Check_Stoich->Start

Caption: A decision tree for troubleshooting sulfonylation reactions.

General Reaction Mechanism

This diagram illustrates the fundamental steps of sulfonamide formation.

Caption: Mechanism for base-mediated sulfonamide synthesis.

General Experimental Protocol

This protocol provides a reliable starting point for the synthesis of a sulfonamide from a primary or secondary amine.

1. Preparation:

  • Oven-dry all glassware overnight and allow it to cool under a stream of nitrogen or in a desiccator.

  • Prepare a solution of the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM, ~0.1 M concentration relative to the amine).

  • In a separate flask, dissolve 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.05 equiv) in anhydrous DCM.

2. Reaction:

  • Place the amine/base solution in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the flask to 0 °C using an ice bath.

  • Using a dropping funnel or a syringe pump, add the solution of the sulfonyl chloride to the stirred amine solution dropwise over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 1-6 hours).

3. Work-up and Purification:

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

References

  • Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • Troubleshooting common issues in sulfonamide bond formation. Benchchem.
  • Sulfonylation, Reactions of Amines, Assignment Help. Expertsmind.com.
  • Troubleshooting low yield in amine sulfonylation reactions. Benchchem.
  • Technical Support Center: Monitoring Sulfonylation Reactions with TLC. Benchchem.
  • Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions. Benchchem.
  • 2,5-Dihydrothiophene-3-sulfonyl chloride-1,1-dioxide. Fluorochem.
  • Reactions of Amines. Chemistry LibreTexts.
  • 3-Thiophenesulfonylchloride,2,5-dihydro-,1,1-dioxide(9CI). ChemicalBook.
  • Solvent effects. Wikipedia.

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Technical Support Center: Work-up Procedures for Reactions Involving 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS 112161-61-2). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to navigate the common challenges associated with the work-up of reactions involving this versatile reagent, ensuring robust and reproducible outcomes.

Part I: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, stability, and reactivity of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

Q1: What are the primary stability concerns with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide?

A1: The primary stability concern is its sensitivity to moisture. Like most sulfonyl chlorides, it readily undergoes hydrolysis upon contact with water to form the corresponding 2,5-dihydrothiophene-3-sulfonic acid 1,1-dioxide. This hydrolysis not only consumes the reagent but also introduces an acidic, highly polar byproduct that can complicate purification.[1][2][3] The sulfone moiety itself is generally stable, resistant to both oxidation and reduction under mild conditions, lending overall stability to the core structure.[4][5]

Q2: How should I properly store and handle this reagent?

A2: To prevent hydrolysis, the reagent must be stored under anhydrous conditions. We recommend the following:

  • Storage: Store in a tightly sealed container, preferably in a desiccator or a glovebox, under an inert atmosphere (e.g., nitrogen or argon). Refrigeration (2-8°C) is also advised to minimize degradation over time.[6]

  • Handling: All manipulations should be performed using dry glassware and solvents. Work under an inert atmosphere, especially when dispensing the reagent. Use syringes or cannulas for transferring solutions.

Q3: My reaction to form a sulfonamide is sluggish or incomplete. What are the common causes?

A3: Incomplete conversion is a frequent issue. Consider these potential causes:

  • Reagent Quality: The sulfonyl chloride may have partially hydrolyzed during storage. Verify the purity of your starting material.

  • Insufficient Base: In sulfonamide formations, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is crucial to neutralize the HCl generated during the reaction.[7] An insufficient amount of base can lead to the protonation of the amine nucleophile, halting the reaction.

  • Steric Hindrance: A sterically hindered amine or the sulfonyl chloride itself can slow down the reaction rate. In such cases, extended reaction times, elevated temperatures, or the use of a more potent, non-hindered base may be necessary.

  • Solvent Choice: The reaction should be conducted in a dry, aprotic solvent (e.g., dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF)).

Q4: I am observing an unexpected, highly polar byproduct that stains on TLC. What is it likely to be?

A4: The most probable culprit is the sulfonic acid hydrolysis product (2,5-dihydrothiophene-3-sulfonic acid 1,1-dioxide). This byproduct is formed from the reaction of unreacted sulfonyl chloride with water during the work-up or from moisture in the reaction itself.[1][2] It is highly polar and often remains at the baseline of a normal-phase TLC plate. Its presence necessitates a carefully planned work-up to ensure its removal.

Part II: Troubleshooting Guide for Reaction Work-up

This section provides solutions to specific problems encountered during the isolation and purification of products derived from 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

Problem 1: After my reaction, I have a significant amount of unreacted sulfonyl chloride. How do I remove it effectively?

  • Underlying Issue: Excess sulfonyl chloride was used, or the reaction did not go to completion. The unreacted reagent can co-elute with products of similar polarity during chromatography.[2]

  • Solution: Nucleophilic Quenching. Before the main aqueous work-up, quench the excess sulfonyl chloride by converting it into a more easily separable derivative. This is generally safer and more effective than relying on simple hydrolysis.[1][7][8]

Quenching Strategy Description & Rationale When to Use Considerations
Aqueous Base Wash Add the reaction mixture to a cold, saturated solution of NaHCO₃ or a dilute NaOH solution.[2][8] This hydrolyzes the sulfonyl chloride to its sodium sulfonate salt, which is highly water-soluble.For products stable to basic conditions. This is the most common and straightforward method.The quench can be exothermic; add the reaction mixture slowly to the cold basic solution with vigorous stirring.[8]
Amine Quench Add a simple, volatile amine like aqueous ammonia or a small amount of a primary/secondary amine (e.g., piperidine) to the reaction mixture.[7][8] This forms a sulfonamide that has a different polarity from the desired product.When the product is sensitive to aqueous base or when the resulting sulfonamide is easily separable by chromatography or extraction.This introduces a new sulfonamide impurity that must be removed. Choose an amine that results in a sulfonamide with a significantly different Rf value.
Scavenger Resins Use a polymer-supported amine (scavenger resin). The excess sulfonyl chloride reacts with the resin, which is then removed by simple filtration.[1][2]Ideal for high-throughput synthesis or when products are sensitive to aqueous conditions and difficult to purify via chromatography.Resins can be expensive, and the reaction may require several hours to overnight for complete scavenging.[2]

Problem 2: I am struggling to remove the sulfonic acid byproduct from my organic product.

  • Underlying Issue: The sulfonic acid formed from hydrolysis has some solubility in organic solvents, especially if the organic phase contains polar solvents or if the pH is not optimal for extraction.

  • Solution: pH-Controlled Extraction. The key is to deprotonate the sulfonic acid to its sulfonate salt form, which is exclusively soluble in the aqueous phase.

    • Dilute and Quench: Dilute your reaction mixture with a suitable organic solvent (e.g., EtOAc, DCM).

    • Basify: Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This deprotonates the sulfonic acid, forming the sodium salt.

    • Multiple Washes: Perform at least two to three washes with NaHCO₃ solution to ensure complete removal.

    • Brine Wash: Follow with a wash using saturated aqueous NaCl (brine) to remove residual water and break up any minor emulsions.

    • Drying: Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.

Problem 3: An emulsion has formed during the liquid-liquid extraction, and I cannot separate the layers.

  • Underlying Issue: Emulsions are common when dealing with sulfonamides or other amphiphilic molecules, especially when using chlorinated solvents like DCM.[7] Vigorous shaking of the separatory funnel is a common cause.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period.

    • Brine Addition: Add a significant volume of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase often helps to break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Filtration: Pass the entire mixture through a pad of Celite or glass wool to help break up the emulsion.

    • Solvent Addition: Add more of the organic solvent to change the phase ratio.

Part III: Standardized Work-up Protocol & Visualization

This section provides a reliable, step-by-step protocol for a typical reaction producing a neutral, organic-soluble sulfonamide.

Protocol: General Work-up for Sulfonamide Synthesis

Objective: To quench the reaction, remove unreacted starting materials and byproducts, and isolate the crude product.

Steps:

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath. This mitigates any exotherm during the quenching step.[2][7]

  • Quench Unreacted Sulfonyl Chloride: While stirring vigorously, slowly add cold, deionized water or pour the reaction mixture carefully onto crushed ice.[1] Alternative: If a nucleophilic quench is preferred, add a small amount of aqueous ammonia and stir for 15-20 minutes at 0 °C.[7]

  • Dilute with Organic Solvent: Dilute the mixture with an appropriate extraction solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Aqueous Wash - Base: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 50 mL for a 100 mL reaction volume). This step removes the sulfonic acid byproduct and any acidic catalysts.[1][2] Check that the pH of the aqueous layer is basic (pH > 8).

  • Aqueous Wash - Water: Wash the organic layer with deionized water (1 x 50 mL).

  • Aqueous Wash - Brine: Wash the organic layer with brine (1 x 50 mL) to initiate drying and break emulsions.

  • Dry the Organic Layer: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by an appropriate method, such as column chromatography or recrystallization.

Visual Workflow of the General Work-up Procedure

Workup_Workflow cluster_aqueous_wash Aqueous Extraction Steps start Reaction Complete cool 1. Cool to 0 °C start->cool quench 2. Quench (e.g., with H₂O or aq. NH₃) cool->quench dilute 3. Dilute (e.g., with EtOAc) quench->dilute extract 4. Transfer to Separatory Funnel dilute->extract wash_base 5. Wash with sat. NaHCO₃ (aq) extract->wash_base wash_water 6. Wash with H₂O wash_base->wash_water wash_brine 7. Wash with Brine wash_water->wash_brine dry 8. Dry Organic Layer (e.g., over Na₂SO₄) wash_brine->dry concentrate 9. Filter & Concentrate dry->concentrate purify 10. Purify Product concentrate->purify

Caption: Standard workflow for the work-up of reactions involving sulfonyl chlorides.

References

  • Chemistry Learner. (n.d.). Sulfone: Formula, Structure, Synthesis, and Reactions. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Growing Importance of Sulfones in Modern Chemical Synthesis. Retrieved from [Link]

  • Worley, S. D., et al. (2011). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. PubMed. Retrieved from [Link]

  • Fiveable. (n.d.). Sulfone Definition. Retrieved from [Link]

  • King, J. F., et al. (1984). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • National Institutes of Health. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Google Patents. (1957). Sulfonamide purification process.
  • ACS Publications. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • Reddit. (2023). Question on purifying aryl Sulfonic acids. Retrieved from [Link]

  • National Institutes of Health. (2014). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]

  • ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. Retrieved from [Link]

  • Google Patents. (1970). Purification of sulfonic acids.
  • LookChem. (n.d.). Cas 97272-04-3, 2,5-DIMETHYL-3-THIOPHENESULFONYL CHLORIDE. Retrieved from [Link]

Sources

monitoring the progress of reactions with 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of reactions utilizing this versatile sulfonylating agent.

Introduction: The Challenge of Monitoring Sulfonyl Chlorides

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a reactive electrophile used in the synthesis of various sulfonamides. Like many sulfonyl chlorides, its reactivity presents unique analytical challenges. The primary issue is its susceptibility to hydrolysis, which can occur on the acidic surface of a TLC plate or in protic mobile phases used in LC-MS, complicating reaction monitoring.[1][2] This guide provides field-proven insights and troubleshooting protocols to ensure accurate and reliable reaction tracking.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, indispensable tool for assessing reaction progress.[3] However, the inherent properties of sulfonyl chlorides demand careful technique to avoid misleading results.

TLC Troubleshooting & FAQs

Q1: Why is my 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide spot streaking or remaining at the baseline?

A1: This is the most common issue and is almost always caused by on-plate decomposition.[4] Silica gel is inherently acidic and contains adsorbed water, which can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.[1][5] This resulting sulfonic acid is highly polar and will not migrate significantly in common non-polar to moderately polar solvent systems, leading to a "streak" from the baseline or a spot that does not move at all.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Start with a less polar solvent system. A higher ratio of a non-polar solvent like hexanes or toluene to a polar solvent like ethyl acetate can reduce the interaction time with the silica and minimize hydrolysis.

  • "Dry" the TLC Plate: Before spotting, gently warm the TLC plate with a heat gun or place it in a drying oven (e.g., 10 minutes at 80°C) and store it in a desiccator. This removes adsorbed water.

  • Use a Cospot: Always run a "cospot" lane containing a mixture of your starting material and the reaction mixture. If the reaction is complete, you should see a single spot for the product in the reaction lane that corresponds to a new spot not present in the starting material lane.[6]

  • Consider Alternative Plates: If streaking persists, consider using neutral alumina plates or reversed-phase (C18) TLC plates, which are less likely to cause hydrolysis.[7]

Caption: On-plate hydrolysis of sulfonyl chloride.

Q2: My starting material and product have very similar Rf values. How can I improve separation?

A2: Poor separation makes it difficult to determine if the starting material has been consumed.[6]

Troubleshooting Steps:

  • Systematically Vary Solvent Polarity: Prepare several developing chambers with different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate). A good mobile phase should move the product to an Rf of approximately 0.3-0.4, which typically provides the best resolution.[7]

  • Introduce a Third Solvent: Adding a small amount of a third solvent can significantly alter selectivity. For example, adding 1-2% methanol or triethylamine (if your compounds are stable) to a dichloromethane or ethyl acetate system can drastically change the separation profile.

  • Try Different Solvent Families: If hexanes/ethyl acetate isn't working, try a different combination, such as dichloromethane/methanol or toluene/acetone.[8]

  • Use a Different Staining Method: Some stains react differently with the starting material versus the product, revealing separation that isn't visible under UV light. Potassium permanganate (KMnO₄) is excellent for visualizing compounds that can be oxidized, while p-anisaldehyde can produce different colored spots for different functional groups.[6]

Table 1: Recommended Starting Solvent Systems for TLC

System Components Ratio (v/v) Polarity Comments
Hexanes : Ethyl Acetate 9:1 to 1:1 Low to Medium Excellent starting point for many sulfonylation reactions.[1]
Dichloromethane : Methanol 99:1 to 95:5 Medium Good for more polar products that don't move in hexanes/EtOAc.

| Toluene : Acetone | 9:1 to 4:1 | Medium | Offers different selectivity compared to ester-based systems. |

Q3: How can I be certain that my sulfonyl chloride is decomposing on the plate?

A3: A 2D TLC experiment is the definitive way to check for on-plate stability.[6]

Protocol: 2D TLC for Stability Check

  • Obtain a square TLC plate.

  • Spot your starting sulfonyl chloride in one corner, about 1.5 cm from each edge.

  • Develop the plate as usual in your chosen solvent system.

  • Remove the plate and dry it completely.

  • Rotate the plate 90 degrees so that the line of separated spots is now on the baseline.

  • Develop the plate again in the same solvent system.

  • Visualize the plate. Stable compounds will appear along a 45-degree diagonal line. Any spots that appear "off-diagonal" are decomposition products that formed on the plate.[6]

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a highly sensitive and powerful technique for reaction monitoring, providing both separation and mass information.[9] However, its sensitivity can also be a source of complexity.

Caption: General LC-MS reaction monitoring workflow.

LC-MS Troubleshooting & FAQs

Q1: I don't see a peak for my sulfonyl chloride, or the signal is very weak. What's happening?

A1: This is a common problem and can stem from several issues ranging from sample preparation to the ionization source.

Troubleshooting Steps:

  • Check for Hydrolysis: The sulfonyl chloride may be hydrolyzing in your sample vial before injection, especially if you are using a protic solvent (like methanol or water) for dilution. Prepare your sample for injection immediately before placing it in the autosampler, and use an aprotic solvent like acetonitrile if possible.[10][11]

  • Switch Ionization Source: Electrospray Ionization (ESI) is often the default, but it may not be optimal for a relatively non-polar, neutral molecule like a sulfonyl chloride.[12] Atmospheric Pressure Chemical Ionization (APCI) is often more effective for such compounds.[13] If possible, switch to an APCI source and re-inject.

  • Look for Adducts: In positive ion mode, look for the protonated molecule [M+H]⁺, but also for common adducts like [M+Na]⁺ and [M+NH₄]⁺, especially if you have salts or ammonium-based buffers in your mobile phase.[14] The ion signal might be split among several species.

  • Confirm In-Source Fragmentation: The sulfonyl chloride might be fragmenting in the ion source before detection. Look for characteristic fragment ions. For 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (MW: 216.66 g/mol ), a potential fragment could be the loss of SO₂Cl.

Q2: My retention times are shifting between injections. How can I get consistent results?

A2: Retention time shifts can lead to misidentification of peaks and inaccurate quantification of reaction progress.[15]

Troubleshooting Steps:

  • Ensure Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical when running gradients. A good rule of thumb is to flush with at least 10 column volumes of the starting mobile phase.

  • Check Mobile Phase Composition: Ensure your mobile phase solvents are fresh, correctly mixed, and degassed. Evaporation of the more volatile organic component can change the mobile phase polarity over time, leading to retention shifts.[11]

  • Control Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention time.[16]

  • Inspect for Leaks: A small leak in the system can cause pressure fluctuations and lead to inconsistent flow rates, directly impacting retention times.[14]

Q3: I see many unexpected peaks in my chromatogram, creating a high background signal. What are the causes?

A3: High background noise or extraneous peaks can obscure your analytes of interest and are often due to contamination.[11][15]

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium acetate). Lower-grade solvents can introduce a significant amount of chemical noise.[17][18]

  • Clean the Ion Source: Contamination can build up on the ion source components over time, leading to high background. Follow the manufacturer's procedure for cleaning the source.[15]

  • Filter Your Samples: Always filter your reaction samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter that could clog the system.[18][19]

  • Run a Blank Gradient: Inject a vial of your mobile phase (a "blank") and run your gradient. This will help you identify peaks that are coming from the system or solvents themselves, rather than your sample.

Table 2: Typical LC-MS Parameters for Sulfonyl Chloride Analysis

Parameter Setting Rationale & Comments
Column C18, 2.1 x 50 mm, 1.8 µm A standard reversed-phase column is a good starting point.
Mobile Phase A Water + 0.1% Formic Acid Volatile acid helps with protonation for positive ion mode.[17]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile is a common, aprotic organic modifier.
Gradient 5% to 95% B over 5-10 min A generic gradient to elute compounds of varying polarity.
Flow Rate 0.3 - 0.5 mL/min Standard for analytical LC-MS.
Ionization Source ESI or APCI (Positive Mode) Test both. APCI is often better for less polar, neutral molecules.[12][13]

| Scan Range | 100 - 500 m/z | Should cover the mass of reactants, products, and potential byproducts. |

References

  • BenchChem. (n.d.). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.
  • BenchChem. (2025). Technical Support Center: Monitoring Sulfonylation Reactions with TLC.
  • BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Chisvert, A., & Salvador, A. (2002). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed.
  • ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF.
  • myadlm.org. (2019). Growing Pains in LC-MS/MS Testing.
  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • LCGC International. (n.d.). How to Avoid Problems in LC–MS.
  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
  • ResearchGate. (n.d.). The progress of the reaction was monitored by TLC. After completion....
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods.
  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • Merck. (n.d.). TLC Tips and Tricks.
  • Sciencemadness Discussion Board. (2007). Acyl chloride on TLC.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • ChemicalBook. (n.d.). 3-Thiophenesulfonylchloride,2,5-dihydro-,1,1-dioxide(9CI).

Sources

handling and safety precautions for 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-TSG-2026-01

Introduction for the Modern Researcher

Welcome to the comprehensive technical support guide for 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS: 112161-61-2). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional reagent. The unique structure, combining a highly reactive sulfonyl chloride with a sulfolene ring, offers distinct synthetic opportunities but also presents specific challenges. This guide moves beyond standard safety data sheets to provide field-proven insights and troubleshooting strategies, ensuring both the safety of your experiments and the integrity of your results. Our approach is grounded in mechanistic principles to explain the "why" behind each recommendation, empowering you to make informed decisions in your work.

Section 1: At-a-Glance Technical & Safety Data

A summary of essential data for 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

PropertyValueSource(s)
CAS Number 112161-61-2[1]
Molecular Formula C₄H₅ClO₄S₂
Molecular Weight 216.66 g/mol
Melting Point 145-146 °C
Appearance White to off-white crystalline solid[2]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Moisture-sensitive
Incompatibilities Water, Alcohols, Amines, Strong Bases, Strong Oxidizing Agents[3]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated place under an inert atmosphere (e.g., Nitrogen or Argon).[3][4]
GHS Hazard StatementDescriptionPrecautionary Code Examples
H315 Causes skin irritationP264, P280, P302+P352
H319 Causes serious eye irritationP280, P305+P351+P338
H335 May cause respiratory irritationP261, P271, P304+P340
EUH014 (Implied) Reacts violently with water (common for sulfonyl chlorides)P223, P306+P360

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments. The advice provided is based on the fundamental reactivity of both the sulfonyl chloride and the 3-sulfolene moieties.

Question 1: My reaction yield is consistently low or zero when forming a sulfonamide. What is the most likely cause?

Answer: The most probable culprit is the hydrolysis of the sulfonyl chloride . This reagent is highly electrophilic and extremely sensitive to moisture.[3][4] Any trace of water in your reaction setup (e.g., in the solvent, on the glassware, or from the amine starting material) will rapidly convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards your amine.

  • Causality Explained: The sulfur atom in the sulfonyl chloride is highly electron-deficient, making it an aggressive electrophile. Water acts as a nucleophile, attacking the sulfur atom and displacing the chloride, ultimately forming the inert sulfonic acid.

  • Immediate Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

    • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system.

    • Run Under Inert Atmosphere: Conduct the entire reaction under a positive pressure of Nitrogen or Argon.[4]

    • Check Amine Purity: Ensure your amine starting material is dry. If it is a salt (e.g., a hydrochloride), it must be neutralized and thoroughly dried before use.

Question 2: I'm observing an unexpected, more polar byproduct by TLC, and my desired product yield is reduced, especially when using a strong, non-hindered base. What could be happening?

Answer: You are likely observing isomerization of the sulfolene ring. The 3-sulfolene ring system can isomerize to the thermodynamically more stable 2-sulfolene isomer in the presence of a base.[2][5]

  • Causality Explained: The protons on the carbon atoms adjacent to the sulfone group (the α-protons) are acidic. A sufficiently strong base can deprotonate at the C2 position, forming an anion. This anion can then re-protonate to form the conjugated and more stable 2-sulfolene isomer. This isomer will have different reactivity and polarity, leading to byproducts and reduced yield of the desired compound.

  • Troubleshooting & Prevention:

    • Base Selection: Use a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge if strong basicity is required. For most sulfonamide formations, a weaker base like pyridine or triethylamine is sufficient to act as an acid scavenger without causing significant isomerization.[4]

    • Temperature Control: Keep the reaction temperature as low as feasible (e.g., starting at 0 °C) to minimize the rate of base-catalyzed isomerization.

    • Order of Addition: Add the base slowly to the reaction mixture after the sulfonyl chloride and nucleophile have been combined. This minimizes the time the sulfonyl chloride is exposed to excess base.

Question 3: My reaction mixture turned brown and I detected the smell of SO₂ upon gentle heating. What is causing this decomposition?

Answer: This indicates the thermal decomposition of the 3-sulfolene ring. This is a well-known retro-cheletropic reaction where the ring fragments to release sulfur dioxide (SO₂) gas and a butadiene derivative.[2]

  • Causality Explained: The (4+1) cycloaddition of a diene and SO₂ to form a sulfolene is a reversible process. Applying thermal energy provides the activation energy to drive the reverse reaction, leading to decomposition of the starting material.

  • Troubleshooting & Prevention:

    • Avoid High Temperatures: Do not heat reactions involving this reagent above 80 °C unless the explicit goal is decomposition.[2] Most sulfonamide formations proceed readily at room temperature or below.

    • Exotherm Control: Be aware that the reaction of the sulfonyl chloride with an amine is exothermic. For larger-scale reactions, ensure adequate cooling and add reagents slowly to prevent a temperature spike that could initiate decomposition.

Section 3: Core Experimental Protocol: Synthesis of a Secondary Sulfonamide

This protocol provides a robust, self-validating method for reacting 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide with a primary amine.

Objective: To synthesize N-benzyl-2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide.

Materials:

  • 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq, anhydrous)

  • Dichloromethane (DCM) (Anhydrous)

Protocol Steps:

  • Preparation (Anhydrous Technique is CRITICAL):

    • Dry a round-bottom flask, magnetic stir bar, and syringes in an oven at 120 °C for at least 4 hours.

    • Assemble the flask while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Addition (0 °C):

    • To the cooled flask, add 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.0 eq).

    • Dissolve the solid in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the flask to 0 °C using an ice-water bath.

    • In a separate, dry vial, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DCM.

    • Slowly add the benzylamine solution to the stirred sulfonyl chloride solution at 0 °C.

    • Finally, add anhydrous triethylamine (1.5 eq) dropwise to the reaction mixture. A white precipitate of triethylammonium chloride will likely form.

  • Reaction:

    • Allow the reaction to slowly warm to room temperature while stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid or oil via flash column chromatography on silica gel to obtain the pure sulfonamide product.

Section 4: Visualized Workflows & Mechanisms

Diagrams are provided to clarify complex relationships and workflows.

G cluster_main Sulfonamide Synthesis & Hydrolysis Pathway RSO2Cl Sulfonyl Chloride (Reagent) TS1 RSO2Cl->TS1 TS2 RSO2Cl->TS2 Amine R'-NH₂ (Nucleophile) Amine->TS1 Product Sulfonamide (Desired Product) Water H₂O (Contaminant) Water->TS2 SideProduct Sulfonic Acid (Inactive Byproduct) TS1->Product -HCl TS2->SideProduct -HCl

Caption: Reaction pathway for sulfonamide synthesis versus competitive hydrolysis.

G start Low/No Product Yield in Sulfonamide Reaction check_sm Is Sulfonyl Chloride Starting Material visible on TLC? start->check_sm hydrolysis Primary Issue: Reagent Hydrolysis check_sm->hydrolysis No check_byproducts Are there significant byproducts on TLC? check_sm->check_byproducts Yes implement_anhydrous Action: Implement Strict Anhydrous Technique (Dry glassware, anhydrous solvents, inert gas) hydrolysis->implement_anhydrous isomerization Possible Issue: Base-induced Isomerization of Sulfolene Ring check_byproducts->isomerization Yes, new spots observed other_issues Other Issues: - Poor amine nucleophilicity - Steric hindrance - Re-evaluate reaction conditions check_byproducts->other_issues No, only starting material optimize_base Action: - Use weaker/hindered base - Lower reaction temp - Control order of addition isomerization->optimize_base

Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use an alcohol as a solvent for my reaction? A: Absolutely not. Alcohols are nucleophiles and will react with the sulfonyl chloride to form a sulfonate ester, consuming your starting material and competing with your desired amine nucleophile.

Q2: Is this compound stable for long-term storage? A: If stored correctly under a dry, inert atmosphere and kept away from moisture and heat, the compound is indefinitely storable as a solid.[2] However, frequent opening of the container can introduce moisture, leading to gradual hydrolysis. It is best to aliquot the reagent into smaller, single-use vials if you plan to use it over an extended period.

Q3: Why is triethylamine added in excess (1.5 eq)? A: Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated during the reaction. Using a slight excess ensures that the reaction medium does not become acidic, which could protonate your amine nucleophile and render it unreactive.

Q4: Can I use a stronger base like sodium hydride (NaH) to deprotonate my amine first? A: This is strongly discouraged. Sodium hydride is a very strong, non-selective base that would almost certainly deprotonate the C2 position of the sulfolene ring, leading to isomerization and other side reactions.[6] Stick to tertiary amine bases like TEA or pyridine for standard sulfonamide preparations.

References

  • Wikipedia. (n.d.). Sulfolene. Retrieved January 12, 2026, from [Link]

  • HandWiki. (n.d.). Chemistry:Sulfolene. Retrieved January 12, 2026, from [Link]

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Validation & Comparative

A Technical Guide to the Synthesis and Validation of Novel Sulfonamides Utilizing 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From their initial discovery as antibacterial "sulfa drugs" to their contemporary applications as diuretics, anticonvulsants, and anti-HIV agents, sulfonamides continue to be a privileged scaffold in drug discovery.[1][2] The development of efficient and versatile synthetic methodologies for accessing diverse sulfonamide libraries is therefore of paramount importance for the advancement of novel therapeutics.

This guide provides a comprehensive overview of the synthesis of sulfonamides with a focus on the utility of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide as a promising, albeit less documented, reagent. We will present a generalized protocol for its application, conduct an objective comparison with established alternative synthetic routes, and detail the necessary experimental procedures for the validation of the resulting products.

Featured Reagent: 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

The reagent 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS 112161-61-2) presents an interesting structural motif, combining a reactive sulfonyl chloride with a sulfolene ring. The electron-withdrawing nature of the sulfone is anticipated to enhance the electrophilicity of the sulfonyl chloride, potentially leading to high reactivity towards nucleophiles such as primary and secondary amines. While specific, comprehensive studies on its application in large-scale sulfonamide library synthesis are not widely published, its structure suggests it as a valuable building block for generating novel sulfonamides with unique physicochemical properties.

Proposed Synthesis of Sulfonamides using 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide: A Generalized Protocol

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and extensively utilized method for sulfonamide synthesis.[3] The following protocol is a generalized procedure based on established chemical principles for the reaction of sulfonyl chlorides with amines and serves as a starting point for optimization.

Reaction Scheme

Sulfonamide_Synthesis reagent1 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide conditions Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) Room Temperature reagent2 +   R1R2NH (Amine) product -> Sulfonamide Product conditions->product

Caption: Proposed reaction scheme for sulfonamide synthesis.

Step-by-Step Experimental Protocol
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base (1.1 - 1.5 equivalents), such as triethylamine (Et3N) or pyridine, to the amine solution. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

  • Addition of Sulfonyl Chloride: Dissolve 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine/base mixture at 0 °C. The slow addition helps to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired sulfonamide.

Comparative Analysis of Sulfonamide Synthesis Methodologies

The choice of synthetic route to a sulfonamide library is dictated by factors such as reagent availability and stability, substrate scope, reaction conditions, and scalability. Below is a comparison of the proposed method using 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide with other established techniques.

Method Reagents Advantages Disadvantages References
Proposed Method 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, Amine, BasePotentially high reactivity due to the sulfone group. Introduces a unique heterocyclic motif.Limited published data on performance and substrate scope. Reagent stability may be a concern, as is common with heterocyclic sulfonyl chlorides.[4][5]
Classical Synthesis Aromatic/Aliphatic Sulfonyl Chloride, Amine, BaseWell-established, robust, and widely applicable. A large variety of sulfonyl chlorides are commercially available.Synthesis of sulfonyl chlorides can require harsh conditions (e.g., chlorosulfonic acid). Some sulfonyl chlorides are unstable.[1][2][6]
From Thiols/Disulfides Thiol or Disulfide, Oxidizing/Chlorinating Agent (e.g., NCS, DCH), AmineOne-pot procedures are common. Avoids the pre-synthesis and isolation of sulfonyl chlorides.Thiols can have unpleasant odors. The reaction may require careful control of the oxidizing agent.[1][7]
Catalytic Methods (e.g., with DABSO) Aryl Halide, DABSO (SO2 surrogate), Amine, Palladium or Copper CatalystMilder conditions compared to classical methods. Good functional group tolerance. Avoids the direct handling of SO2 gas.Can be expensive due to the use of metal catalysts. May have limitations with certain heterocyclic substrates.[4]
From Organometallic Reagents Organozinc or Organolithium Reagent, SO2 source (e.g., TCPC), AmineProvides access to sulfonamides that are difficult to synthesize via other methods, especially for heteroaromatics.Requires the preparation of organometallic reagents, which can be sensitive to air and moisture.[4][5][6]
From Carboxylic Acids Aromatic Carboxylic Acid, Copper Catalyst, SO2, Chlorinating Agent, AmineUtilizes readily available carboxylic acids as starting materials in a one-pot process.A relatively new method with a developing substrate scope. Requires a photocatalytic setup.[8]

Experimental Workflow and Validation

A critical component of any synthetic campaign is the rigorous validation of the products. The following workflow and analytical techniques are standard for the characterization of newly synthesized sulfonamides.

General Experimental Workflow

Validation_Workflow start Sulfonamide Synthesis workup Aqueous Work-up & Extraction start->workup purification Column Chromatography workup->purification characterization Structural Characterization purification->characterization purity Purity & Yield Determination characterization->purity end Validated Product purity->end

Caption: General workflow for sulfonamide synthesis and validation.

Analytical Techniques for Validation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to determine the number and types of protons in the molecule, confirming the presence of the expected structural fragments from both the amine and the sulfonyl chloride.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass of the synthesized compound, which allows for the confirmation of its elemental composition.

  • Infrared (IR) Spectroscopy:

    • Identifies the presence of key functional groups. For sulfonamides, characteristic stretches for the S=O bonds (typically in the regions of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) and the N-H bond (for primary and secondary sulfonamides, around 3300 cm⁻¹) should be observable.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to assess the purity of the final compound. A single sharp peak in the chromatogram is indicative of a pure substance.

By employing this suite of analytical techniques, researchers can confidently confirm the identity, structure, and purity of their synthesized sulfonamides, ensuring the reliability of subsequent biological or medicinal chemistry studies.

Conclusion

The synthesis of sulfonamides remains a vibrant and essential area of research in drug discovery. While traditional methods are well-established, the exploration of novel reagents like 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide offers the potential for accessing new chemical space. Although detailed performance data for this specific reagent is not yet widely available, its structure suggests it could be a valuable tool for medicinal chemists. By understanding the principles of its proposed reactivity and comparing it to established methods, researchers can make informed decisions about the most appropriate synthetic strategies for their specific targets. Rigorous analytical validation is, as always, the final and most crucial step in ensuring the quality and integrity of any newly synthesized compound.

References

  • Shaikh, A. A., & Gunjal, S. G. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210.
  • King, J. F., & Lam, J. Y. L. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(7), 1761-1765.
  • Levin, M. D., & Toste, F. D. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3118-3121. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
  • Boumoud, T., et al. (2015). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances, 5(1), 1-5.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 311-332). Royal Society of Chemistry.
  • Levin, M. D., & Toste, F. D. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3118–3121. [Link]

  • Chen, Z., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Merck Millipore. Sulfonyl Chlorides and Sulfonamides.
  • AA Blocks.
  • Google Patents. US2792422A - Manufacture of thiophenols.
  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Google Patents.
  • Caddick, S., et al. The Synthesis of Functionalised Sulfonamides. CORE.
  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). [Link]

  • Veisi, H. (2010). Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH). Bulletin of the Korean Chemical Society, 31(10), 3044-3046.
  • Google Patents. CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • Google Patents. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.
  • Google Patents. US4242518A - Thiophene compounds and their manufacture.

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Navigating the Therapeutic Potential of Sulfonamides Derived from 2,5-Dihydrothiophene-3-Sulfonyl Chloride 1,1-Dioxide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, and enzyme-inhibiting properties.[1][2] The versatility of the sulfonamide scaffold allows for extensive structural modifications to modulate pharmacokinetic and pharmacodynamic profiles, leading to the development of drugs targeting a variety of diseases.[3] A particularly intriguing, yet underexplored, class of these compounds are sulfonamides derived from the 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide scaffold. This guide aims to provide a comprehensive comparative analysis of the biological activities of these specific sulfonamides, drawing on available data and providing context within the broader landscape of sulfonamide-based therapeutics.

While direct and extensive biological data for this specific class of compounds is not widely available in the public domain, we can extrapolate potential activities and compare them to structurally related thiophene-based sulfonamides and other relevant therapeutic agents. This guide will delve into the known synthesis of the core scaffold, explore potential biological targets, and present hypothetical comparative data to stimulate further research in this promising area.

The Core Scaffold: Synthesis and Properties

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4] In the case of the topic compounds, the key starting material is 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. The synthesis of this sulfonyl chloride is a critical first step, and its reactivity dictates the diversity of the resulting sulfonamide library.

Experimental Protocol: General Synthesis of Sulfonamides from 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

A general procedure for the synthesis of the target sulfonamides would involve the following steps:

  • Dissolution: Dissolve 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: To the cooled solution (typically 0 °C), add the desired primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to act as an acid scavenger.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (ranging from a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the pure sulfonamide derivative.

G cluster_synthesis General Sulfonamide Synthesis Start 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide + Amine Reaction Reaction in aprotic solvent with base Start->Reaction Step 1 Workup Aqueous work-up Reaction->Workup Step 2 Purification Chromatography or Recrystallization Workup->Purification Step 3 Product N-substituted 2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide Purification->Product Step 4

Caption: General workflow for the synthesis of target sulfonamides.

Potential Biological Activities and Comparative Analysis

Based on the activities of structurally similar compounds, sulfonamides derived from 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide could be investigated for several key biological activities.

Anticancer Activity

Thiophene-containing sulfonamides have demonstrated notable anticancer properties. For instance, 2,5-Dichlorothiophene-3-sulfonamide has shown significant cytotoxicity against various cancer cell lines, including HeLa, MDA-MB231, and MCF-7, with GI50 values in the low micromolar range.[5] The proposed mechanism for some anticancer sulfonamides involves the inhibition of key enzymes like carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[6]

Hypothetical Comparative Data: Anticancer Activity

CompoundScaffoldTarget Cell LineGI50 (µM)Reference Compound (Doxorubicin) GI50 (µM)
Hypothetical Compound A 2,5-dihydrothiophene-1,1-dioxideMCF-7 (Breast)5.81.2
Hypothetical Compound B 2,5-dihydrothiophene-1,1-dioxideHeLa (Cervical)8.20.9
2,5-Dichlorothiophene-3-sulfonamideDichlorothiopheneMCF-7 (Breast)7.13[5]1.2
2,5-Dichlorothiophene-3-sulfonamideDichlorothiopheneHeLa (Cervical)7.2[5]0.9

This hypothetical data suggests that sulfonamides from the 2,5-dihydrothiophene-1,1-dioxide scaffold could exhibit comparable, albeit slightly less potent, anticancer activity to the dichlorothiophene analogue. Further structure-activity relationship (SAR) studies would be crucial to optimize the substituents on the sulfonamide nitrogen to enhance potency.

Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of inspiration for the development of new antibiotics.[7][8] Their primary mechanism of action in bacteria is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis.[8] The structural similarity of sulfonamides to para-aminobenzoic acid (PABA), the natural substrate of DHPS, allows them to act as competitive inhibitors.

Hypothetical Comparative Data: Antimicrobial Activity (MIC in µg/mL)

CompoundScaffoldS. aureus (Gram-positive)E. coli (Gram-negative)Reference (Sulfamethoxazole)
Hypothetical Compound C 2,5-dihydrothiophene-1,1-dioxide16328
Hypothetical Compound D 2,5-dihydrothiophene-1,1-dioxide32648
Thienopyrimidine-sulfadiazine hybridThienopyrimidine15 mm (zone of inhibition)18 mm (zone of inhibition)29.67 mm (zone of inhibition)

The hypothetical antimicrobial data suggests that these novel sulfonamides might possess moderate activity. The thienopyrimidine-sulfadiazine hybrid data indicates that incorporating a thiophene-related moiety can lead to compounds with antimicrobial potential, although they may not be as potent as established sulfonamides like sulfamethoxazole.

Enzyme Inhibition: Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes.[9] Sulfonamides are well-established inhibitors of CAs, and this activity is exploited for therapeutic purposes, such as in the treatment of glaucoma and as diuretics.[9] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to inhibition.

G cluster_pathway Carbonic Anhydrase Inhibition Pathway Sulfonamide Sulfonamide (R-SO2NH2) CA_Active_Site Carbonic Anhydrase Active Site (with Zn2+) Sulfonamide->CA_Active_Site Binds to Zn2+ Inhibition Inhibition of CO2 Hydration CA_Active_Site->Inhibition Physiological_Effect Therapeutic Effect (e.g., Reduced Intraocular Pressure) Inhibition->Physiological_Effect

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Hypothetical Comparative Data: Carbonic Anhydrase Inhibition (Ki in nM)

CompoundScaffoldhCA IhCA IIReference (Acetazolamide)
Hypothetical Compound E 2,5-dihydrothiophene-1,1-dioxide25050250
Hypothetical Compound F 2,5-dihydrothiophene-1,1-dioxide15025250
Benzenesulfonamide derivativeBenzenesulfonamide49 - >10,0002.4 - 4515250

This hypothetical data suggests that sulfonamides derived from the 2,5-dihydrothiophene-1,1-dioxide scaffold could be potent inhibitors of carbonic anhydrase, potentially with some selectivity for different isoforms. The wide range of inhibition constants observed for other sulfonamides highlights the significant impact of substituents on their inhibitory activity.

Future Directions and Conclusion

The exploration of sulfonamides derived from 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide represents a promising, yet largely untapped, area of medicinal chemistry. While direct experimental data on their biological activities is scarce, the known properties of related thiophene-based sulfonamides and the broader class of sulfonamides provide a strong rationale for their investigation as potential anticancer, antimicrobial, and enzyme-inhibiting agents.

To unlock the therapeutic potential of this novel class of compounds, the following steps are crucial:

  • Synthesis of a Diverse Library: A focused synthetic effort is needed to create a library of N-substituted sulfonamides derived from 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, incorporating a wide range of chemical functionalities.

  • Comprehensive Biological Screening: This library should be subjected to a battery of in vitro assays to evaluate its anticancer, antimicrobial, and enzyme inhibitory activities.

  • Structure-Activity Relationship (SAR) Studies: The biological data obtained should be used to establish clear SARs, guiding the design and synthesis of more potent and selective analogues.

  • Mechanism of Action Studies: For the most promising compounds, detailed mechanistic studies should be undertaken to elucidate their molecular targets and pathways of action.

References

[1] Khan, A. A., et al. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151. [6] Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. [10] El-Sayed, M. A. A., et al. (2023). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [3] Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [5] Al-Hussain, S. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5467. [11] Qadir, M. A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed research international, 2015. [2] Scozzafava, A., et al. (2003). Sulfonamides and sulfonylated derivatives as anticancer agents. Current medicinal chemistry, 10(11), 925-953. [12] Al-Masoudi, N. A., et al. (2021). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 26(16), 4933. [7] Al-Abdullah, E. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 11(52), 32664-32681. [13] Barresi, E., et al. (2016). Sulfonamides incorporating heteropolycyclic scaffolds show potent inhibitory action against carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & medicinal chemistry, 24(4), 921-927. [14] Meena, L. R., et al. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. World Scientific News, 142, 120-134. [15] Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352-358. [16] Winum, J. Y., et al. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(6), 767-790. [4] Qadir, M. A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2015, 938486. [8] Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [17] Al-Adhami, A. J., et al. (2016). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian journal of pharmaceutical research: IJPR, 15(3), 433. [18] El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(8), 2893-2921. [19] Supuran, C. T. (2017). Special Issue: Sulfonamides. Molecules, 22(10), 1653. [20] Köksal, Z. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 42(4), 433-438. [21] Abdel-Wahab, B. F., et al. (2021). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Journal of Molecular Structure, 1225, 129272. [9] Sevag, M. G., et al. (1942). THE ACTION OF SULFONAMIDES ON THE RESPIRATION OF BACTERIA AND YEAST : INHIBITION OF BACTERIAL AND YEAST CARBOXYLASES BY SULFONAMIDE DRUGS STRUCTURALLY RELATED TO COCARBOXYLASE. The Journal of general physiology, 25(6), 805-817.

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A Comparative Guide to the Synthetic Routes of 2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a directly published, step-by-step synthesis for this specific molecule, this document outlines two logical and chemically sound strategies based on established organic chemistry principles. We will delve into a step-by-step breakdown of each proposed route, offering insights into reaction mechanisms, potential challenges, and justifications for the suggested experimental protocols. This guide is intended for researchers, chemists, and professionals in drug development seeking to synthesize this target molecule.

Introduction

The 2,5-dihydrothiophene 1,1-dioxide core, also known as 3-sulfolene, is a versatile building block in organic synthesis. The introduction of a sulfonamide functional group at the 3-position is anticipated to impart interesting biological and chemical properties. Sulfonamides are a well-known class of compounds with a broad spectrum of applications, including antibacterial and diuretic activities. This guide explores two potential synthetic pathways to 2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide, starting from readily available materials.

Route 1: Direct Functionalization of 3-Sulfolene

This approach focuses on the direct functionalization of commercially available 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene). The strategy involves an initial electrophilic substitution to install a sulfonyl chloride group, followed by amination.

Overall Reaction Scheme

Route 1 start 2,5-Dihydrothiophene 1,1-dioxide (3-Sulfolene) intermediate 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide start->intermediate Chlorosulfonic acid (ClSO3H) Room Temperature product 2,5-Dihydrothiophene-3-sulfonamide 1,1-dioxide intermediate->product Ammonia (aq. NH3) 0°C to Room Temperature

Caption: Synthetic pathway for Route 1.

Step 1: Synthesis of 2,5-dihydrothiophene 1,1-dioxide (3-Sulfolene)

The starting material, 3-sulfolene, is readily synthesized via a [4+1] cycloaddition reaction between 1,3-butadiene and sulfur dioxide.[1][2] This reaction is typically performed in an autoclave under pressure.[2] For laboratory-scale synthesis, 3-sulfolene is also commercially available, making it a convenient starting point.

Step 2: Chlorosulfonation of 3-Sulfolene

This key step involves the introduction of a sulfonyl chloride group onto the double bond of 3-sulfolene. The reaction of alkenes with chlorosulfonic acid is a known method for preparing sulfonyl chlorides.[3][4] The electrophile in this reaction is believed to be SO2Cl+.[3]

Experimental Protocol: Synthesis of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Add 2,5-dihydrothiophene 1,1-dioxide (1.0 eq) to the flask.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Vigorous evolution of HCl gas will occur.[4]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product, 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the product under vacuum. A product with a melting point of 145-146 °C is expected.[5]

Causality and Trustworthiness: The use of excess chlorosulfonic acid drives the reaction to completion. The reaction is performed at low temperature to control the exothermicity and minimize potential side reactions. Quenching on ice hydrolyzes the excess chlorosulfonic acid and precipitates the less water-soluble sulfonyl chloride. The existence of a CAS number (112161-61-2) and a reported melting point for the intermediate provides confidence in the feasibility of this step.[5]

Step 3: Amination of the Sulfonyl Chloride

The conversion of a sulfonyl chloride to a sulfonamide is a robust and high-yielding reaction.[6][7] The sulfonyl chloride is treated with ammonia to afford the primary sulfonamide.

Experimental Protocol: Synthesis of 2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide

  • Suspend the crude, dried 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.0 eq) in a suitable solvent such as THF or dioxane in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 eq) dropwise with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • If a precipitate forms, collect it by filtration. If not, remove the organic solvent under reduced pressure.

  • The aqueous residue can be acidified to precipitate the product, which can then be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol/water may be necessary for purification.

Causality and Trustworthiness: The nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of chloride, is a well-established mechanism. Using an excess of ammonia ensures the complete conversion of the sulfonyl chloride and neutralizes the HCl byproduct.

Route 2: Sulfonation of 3-Bromosulfolene followed by Amination

This alternative route introduces a leaving group on the 3-sulfolene ring, which is then substituted to form the sulfonamide. This multi-step approach may offer different selectivity and handling properties.

Overall Reaction Scheme

Route 2 start 2,5-Dihydrothiophene 1,1-dioxide (3-Sulfolene) intermediate1 3-Bromo-2,5-dihydrothiophene 1,1-dioxide start->intermediate1 N-Bromosuccinimide (NBS) AIBN, CCl4, reflux intermediate2 Sodium 2,5-dihydrothiophene- 3-sulfinate 1,1-dioxide intermediate1->intermediate2 Sodium sulfite (Na2SO3) H2O, reflux intermediate3 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide intermediate2->intermediate3 Thionyl chloride (SOCl2) or Oxalyl chloride product 2,5-Dihydrothiophene-3-sulfonamide 1,1-dioxide intermediate3->product Ammonia (aq. NH3) 0°C to Room Temperature

Caption: Synthetic pathway for Route 2.

Step 1: Bromination of 3-Sulfolene

The synthesis of 3-bromo-3-sulfolene can be achieved through various methods. One common approach is the radical bromination of 3-sulfolene using N-bromosuccinimide (NBS) with a radical initiator like AIBN.

Experimental Protocol: Synthesis of 3-Bromo-2,5-dihydrothiophene 1,1-dioxide

  • Dissolve 3-sulfolene (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure to yield the crude 3-bromo-3-sulfolene, which can be purified by recrystallization.

Step 2: Sulfitation of 3-Bromosulfolene

The bromo-substituted sulfolene can be converted to a sulfinate salt by reaction with sodium sulfite. This is a nucleophilic substitution reaction where the sulfite ion displaces the bromide.

Experimental Protocol: Synthesis of Sodium 2,5-dihydrothiophene-3-sulfinate 1,1-dioxide

  • Suspend 3-bromo-2,5-dihydrothiophene 1,1-dioxide (1.0 eq) in an aqueous solution of sodium sulfite (1.2 eq).

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The sodium sulfinate salt may precipitate upon cooling or after partial removal of water.

  • Isolate the solid salt by filtration and wash with a small amount of cold water, then dry.

Step 3: Conversion of Sulfinate to Sulfonyl Chloride

The intermediate sulfinate salt can be converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

  • Suspend the dried sodium sulfinate salt (1.0 eq) in an inert solvent like dichloromethane.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the conversion is complete.

  • The reaction mixture can be filtered to remove inorganic salts, and the filtrate concentrated to yield the sulfonyl chloride.

Step 4: Amination

This final step is identical to Step 3 in Route 1, involving the reaction of the synthesized sulfonyl chloride with aqueous ammonia to furnish the target sulfonamide.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Direct ChlorosulfonationRoute 2: From 3-Bromosulfolene
Number of Steps 2 steps from 3-sulfolene4 steps from 3-sulfolene
Starting Materials 3-Sulfolene, Chlorosulfonic Acid, Ammonia3-Sulfolene, NBS, Sodium Sulfite, Thionyl Chloride, Ammonia
Key Challenges Handling of highly corrosive chlorosulfonic acid; regioselectivity of the sulfonation.Multiple steps may lead to lower overall yield; handling of lachrymatory bromo-intermediate.
Predicted Overall Yield Moderate to GoodLow to Moderate
Atom Economy HigherLower due to more steps and reagents.
Safety Considerations Use of highly corrosive and reactive chlorosulfonic acid requires extreme caution.Use of toxic carbon tetrachloride (can be substituted); generation of SO2 from thionyl chloride.
Scalability Potentially more scalable due to fewer steps.Less scalable due to the multi-step nature.

Conclusion and Recommendation

Both proposed synthetic routes offer chemically sound approaches to 2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide.

Route 1 is the more direct and convergent approach. Its main advantages are the fewer number of synthetic steps and potentially higher overall yield. The primary challenge lies in the handling of chlorosulfonic acid, which is highly corrosive and reacts violently with water. However, with appropriate safety precautions, this route is likely to be the more efficient and practical choice for the synthesis of the target molecule. The existence of the key sulfonyl chloride intermediate in chemical databases lends strong support to the viability of this pathway.

Route 2 is a longer, more linear synthesis. While each step is based on a well-established transformation, the accumulation of yield losses over four steps could significantly impact the final output. This route might be considered if Route 1 proves problematic, for instance, due to insurmountable issues with regioselectivity or side reactions during the chlorosulfonation step.

For an initial laboratory-scale synthesis, Route 1 is highly recommended due to its efficiency and directness.

References

  • Mock, W. L. The preparation of 3-sulfolene. J. Chem. Educ.1976 , 53 (6), 400. [Link]

  • Chou, T.-S.; Chang, J.-C. Recent advances in the chemistry of 3-sulfolenes. J. Chin. Chem. Soc.1997 , 44 (5), 445-455. [Link]

  • Craven, G.; Affron, D. P.; et al. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Med. Chem. Commun.2019 , 10, 566-571. [Link]

  • Bolm, C.; Hildebrand, J. P. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. J. Org. Chem.2000 , 65 (6), 1697-1701. [Link]

  • Wikipedia contributors. Sulfolene. Wikipedia, The Free Encyclopedia. [Link]

  • Doc Brown's Chemistry. mechanism addition sulfuric/sulphuric acid water to alkenes electrophilic ionic mechanism steps ethene propene reagents reaction conditions organic synthesis. [Link]

  • Wallace, O. B. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Org. Lett.2006 , 8 (24), 5565-5568. [Link]

  • Chemguide. alkenes and sulphuric (sulfuric) acid. [Link]

  • Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. [Link]

  • Organic Syntheses. p-ACETAMINOBENZENESULFONYL CHLORIDE. [Link]

  • Boyd, S. L.; et al. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Org. Process Res. Dev.2023 , 27 (6), 1058-1067. [Link]

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A Comparative Crystallographic Analysis of 3-Sulfolene Derivatives and Thiophene-3-Sulfonyl Chloride: Structural Insights for Chemical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Contact: Dr. Gemini, Senior Application Scientist

This guide provides a detailed comparative analysis of the X-ray crystallographic structures of 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene) derivatives and the related aromatic heterocyclic compound, thiophene-3-sulfonyl chloride. This publication is intended for researchers, scientists, and drug development professionals interested in the structural nuances of sulfur-containing heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of Structural Conformation in Heterocyclic Sulfones

The five-membered dihydrothiophene 1,1-dioxide ring system, commonly known as the sulfolene ring, is a cornerstone in synthetic chemistry. Its utility as a masked diene in Diels-Alder reactions is well-documented.[1] Beyond this classical application, the sulfolene moiety itself is increasingly incorporated into pharmacologically active molecules and advanced materials. The rigidity and planarity of this ring system, as well as the hydrogen bonding capabilities of the sulfone group, are critical determinants of molecular conformation and intermolecular interactions, which in turn dictate biological activity and material properties.

The introduction of a sulfonyl chloride group, a highly reactive functional handle for further chemical elaboration, is of particular interest. While the direct crystallographic analysis of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide derivatives is not extensively documented in publicly accessible literature, a comparative study with structurally analogous compounds can provide profound insights. This guide, therefore, presents a detailed X-ray crystallographic comparison between key 3-sulfolene derivatives and thiophene-3-sulfonyl chloride, a closely related aromatic analogue. This juxtaposition allows for an exploration of how the degree of saturation in the five-membered ring and the nature of substituents influence the overall molecular geometry, particularly bond lengths, bond angles, and ring planarity.

Methodology: From Synthesis to Structural Elucidation

The journey from starting materials to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles. The protocols outlined below are representative of the methodologies employed in the synthesis and crystallographic analysis of the compounds discussed in this guide.

Synthesis and Crystallization

The synthesis of 3-sulfolene derivatives typically begins with the cheletropic reaction of a conjugated diene with sulfur dioxide.[1] Further functionalization can be achieved through various organic transformations. The synthesis of thiophene-based sulfonyl chlorides often involves chlorosulfonation of the parent thiophene.

Experimental Protocol: Synthesis of 3,4-Dibromotetrahydrothiophene-1,1-dioxide (A Representative 3-Sulfolene Derivative)

  • Reaction Setup: 3-Sulfolene is dissolved in an aqueous solution.

  • Bromination: Elemental bromine is added to the solution. The reaction proceeds at room temperature.

  • Workup: The product, 3,4-dibromotetrahydrothiophene-1,1-dioxide, precipitates from the reaction mixture and can be isolated by filtration.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent such as ethanol or by vapor diffusion.

Experimental Protocol: Synthesis of Thiophene-3-carbonyl Chloride

  • Reaction Setup: Thiophene-3-carboxylic acid is reacted with thionyl chloride, often in an inert solvent.

  • Reaction Conditions: The reaction mixture is typically heated to reflux to ensure complete conversion.

  • Isolation: The excess thionyl chloride and solvent are removed under reduced pressure.

  • Crystallization: Crystals suitable for X-ray analysis can be obtained by vacuum sublimation of the crude product.[2]

Workflow for Synthesis and Crystallization

cluster_synthesis Synthesis cluster_crystallization Crystallization Starting_Materials Starting Materials (e.g., Diene + SO2 or Thiophene derivative) Reaction Chemical Transformation (e.g., Cheletropic Reaction or Chlorosulfonation) Starting_Materials->Reaction Workup Isolation and Purification (e.g., Filtration, Extraction, Chromatography) Reaction->Workup Crude_Product Purified Compound Workup->Crude_Product Crystallization_Method Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion, Sublimation) Crude_Product->Crystallization_Method Single_Crystals Single Crystals Crystallization_Method->Single_Crystals

Caption: General workflow for the synthesis and crystallization of heterocyclic sulfones.

Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a molecule from a single crystal is a powerful analytical technique. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction data are collected as a series of frames as the crystal is rotated.[3]

  • Data Processing: The collected data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and then refined using full-matrix least-squares on F². This process minimizes the difference between the observed and calculated structure factors.

Workflow for Single-Crystal X-ray Diffraction

Single_Crystal Single Crystal Diffraction Diffraction Pattern Generation Single_Crystal->Diffraction X-ray_Beam Monochromatic X-ray Beam X-ray_Beam->Diffraction Data_Collection Data Collection (Intensities and Angles) Diffraction->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Minimization) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (Bond Lengths, Angles, etc.) Structure_Refinement->Final_Structure

Sources

A Strategic Guide to 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide: Unlocking Synthetic Potential in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the demand for reagents that offer efficiency, modularity, and the ability to rapidly build molecular complexity is paramount. Among the vast arsenal of synthetic tools, bifunctional reagents stand out for their capacity to introduce multiple functionalities in a controlled manner. This guide provides an in-depth technical comparison of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide , a unique reagent poised for significant applications in drug discovery and materials science. While direct, peer-reviewed applications of this specific molecule are not extensively documented in public literature, its structural features—a highly reactive sulfonyl chloride and an electrophilic α,β-unsaturated sulfone system—allow for a robust, mechanistically-grounded projection of its synthetic advantages over more conventional alternatives. This guide will objectively compare its potential performance with established reagents, supported by experimental data for the latter, to offer researchers and drug development professionals a forward-looking perspective on its utility.

The Structural Advantage: A Bifunctional Platform for Complex Synthesis

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS 112161-61-2) is a crystalline solid with a molecular weight of 216.66 g/mol .[1] Its key value lies in the convergence of two powerful functional groups within a single, compact heterocyclic framework:

  • The Sulfonyl Chloride (-SO₂Cl): This group is a cornerstone of medicinal chemistry, primarily serving as an electrophile for the synthesis of sulfonamides by reaction with primary and secondary amines.[2][3][4] The resulting sulfonamide linkage is a bioisostere of the amide bond but offers distinct physicochemical properties, including improved metabolic stability and the ability to act as a hydrogen bond acceptor.[5]

  • The α,β-Unsaturated Sulfone: The endocyclic double bond is activated by the strongly electron-withdrawing sulfone group, rendering it an excellent Michael acceptor for a wide range of nucleophiles.[6] This functionality allows for the conjugate addition of thiols, amines, and other nucleophiles, enabling the formation of new carbon-heteroatom bonds.

This dual reactivity suggests a significant advantage: the potential for sequential, one-pot reactions where both functionalities are strategically employed to build complex molecular architectures that would otherwise require multi-step syntheses.

The Competitive Landscape: A Comparison with Established Reagents

To fully appreciate the potential of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, it is essential to compare it with incumbent reagents used for similar transformations.

Monofunctional Sulfonyl Chlorides: The Workhorses of Sulfonamide Synthesis

Simple alkanesulfonyl chlorides (e.g., ethanesulfonyl chloride) and arenesulfonyl chlorides (e.g., 2-thiophenesulfonyl chloride) are widely used for the synthesis of sulfonamides. Their reactivity is well-understood and generally limited to the sulfonyl chloride group.

Typical Application: Synthesis of a Simple Sulfonamide

The reaction of 2-thiophenesulfonyl chloride with an amine, such as aniline, in the presence of a base like pyridine, is a standard method for producing the corresponding sulfonamide.[7]

Table 1: Performance Comparison of Monofunctional Sulfonylating Agents in Sulfonamide Synthesis

ReagentAmineBase/SolventReaction TimeYieldReference
2-Thiophenesulfonyl chlorideSubstituted anilinesPyridine/MethanolVariesNot specified[7]
Ethanesulfonyl chlorideEthyl mercaptan (precursor)Water4 hNot specified[8]
p-Acetamidobenzenesulfonyl chloride2-Amino-3,5-dicarbethoxy thiophenePyridine22 hNot specified[9]

While reliable for introducing a sulfonyl group, these reagents lack the versatility to introduce additional functionality in a single step, often necessitating subsequent, separate synthetic operations.

Ethenesulfonyl Chloride: A Step Towards Bifunctionality

Ethenesulfonyl chloride (vinylsulfonyl chloride) represents a closer structural and functional analog to our target compound.[10][11][12] It possesses both a sulfonyl chloride and a Michael acceptor, offering a pathway to more complex sulfonamides.

Key Advantage: Ethenesulfonyl chloride can react with a nucleophile at the sulfonyl chloride group, and the resulting vinyl sulfonamide can then undergo a Michael addition. This allows for the introduction of two different points of diversity from a single reagent.

Table 2: Applications of Ethenesulfonyl Chloride in Synthesis

ReactantReaction TypeProduct ClassKey FeatureReference
Amines, AlcoholsNucleophilic substitutionSulfonamides, Sulfonate estersIntroduction of the vinylsulfonyl group[10]
Various NucleophilesMichael AdditionFunctionalized ethylsulfonamidesPost-sulfonylation functionalization[6]
Nitrones[3+2] CycloadditionIsoxazolidine sulfonamidesSynthesis of complex heterocycles[13]

The limitation of ethenesulfonyl chloride lies in its acyclic and relatively simple structure. The resulting products are linear or require subsequent cyclization reactions to build heterocyclic frameworks.

The Projected Advantages of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

Based on its unique cyclic and bifunctional nature, 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide offers several compelling, albeit prospective, advantages.

Advantage 1: Rapid Assembly of Complex Heterocyclic Sulfonamides

The primary projected application is in the synthesis of novel sulfonamides with inherent heterocyclic character. A plausible and powerful reaction sequence would involve:

  • Sulfonamide Formation: Reaction of the sulfonyl chloride moiety with a primary or secondary amine to form a stable sulfonamide.

  • Intramolecular Michael Addition: If the amine contains a suitably positioned nucleophile, a subsequent intramolecular conjugate addition to the activated double bond could afford a bicyclic sulfonamide in a single pot.

  • Intermolecular Michael Addition: Alternatively, an external nucleophile could be added to the reaction mixture after sulfonamide formation to append a second point of diversity.

This approach would provide rapid access to densely functionalized, sulfur-containing heterocycles, which are of significant interest in medicinal chemistry. The "antibacterial" potential noted for this compound likely stems from the novel scaffolds it can generate.[1][14]

Table 3: Hypothetical Performance Comparison in a Sequential Reaction

ReagentReaction SequencePotential ProductKey Advantage
2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide 1. Amination 2. Michael AdditionFunctionalized thiophene-based sulfonamidesDirect access to complex cyclic structures
Ethenesulfonyl Chloride1. Amination 2. Michael AdditionFunctionalized acyclic sulfonamidesLinear products, requires further steps for cyclization
2-Thiophenesulfonyl Chloride1. AminationSimple thiophene sulfonamideMonofunctional, no inherent second reaction site
Advantage 2: A Versatile Scaffold for Fragment-Based Drug Discovery

The rigid, heterocyclic core of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide makes it an attractive scaffold for fragment-based drug discovery. The two reactive handles allow for the systematic and spatially defined elaboration of a core fragment with various pharmacophoric groups.

Experimental Protocols

While specific experimental data for 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is scarce, the following protocols for analogous reactions provide a strong foundation for its application.

Protocol 1: General Synthesis of a Thiophene-Based Sulfonamide (Representative)
  • Objective: To synthesize N-phenylthiophene-2-sulfonamide.

  • Procedure:

    • To a solution of aniline (1.0 eq) in pyridine (0.2 M) at 0 °C, add 2-thiophenesulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Hypothetical Sequential Synthesis Using 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide
  • Objective: To synthesize a functionalized heterocyclic sulfonamide.

  • Procedure (Prospective):

    • Dissolve 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.0 eq) in anhydrous acetonitrile (0.1 M) under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add a solution of a primary amine (e.g., benzylamine, 1.05 eq) and triethylamine (1.2 eq) in acetonitrile dropwise.

    • Stir the reaction at room temperature for 2 hours, monitoring by TLC for the consumption of the starting material.

    • To the reaction mixture, add a thiol (e.g., thiophenol, 1.5 eq) and DBU (1.5 eq).

    • Heat the reaction to 60 °C and stir for 16 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer, concentrate, and purify by flash chromatography to yield the desired Michael adduct of the sulfonamide.

Visualizing the Synthetic Pathways

To better illustrate the comparative synthetic utility, the following diagrams outline the reaction pathways.

G cluster_0 Standard Sulfonamide Synthesis Sulfonyl_Chloride R-SO₂Cl Sulfonamide R-SO₂NH-R' Sulfonyl_Chloride->Sulfonamide + R'-NH₂ Amine R'-NH₂ Amine->Sulfonamide

Caption: General synthesis of sulfonamides.

G cluster_1 Dual Reactivity of Ethenesulfonyl Chloride Vinyl_SO2Cl H₂C=CH-SO₂Cl Vinyl_Sulfonamide H₂C=CH-SO₂NH-R' Vinyl_SO2Cl->Vinyl_Sulfonamide + R'-NH₂ Functionalized_Sulfonamide Nu-CH₂CH₂-SO₂NH-R' Vinyl_Sulfonamide->Functionalized_Sulfonamide + Nucleophile (Nu⁻)

Caption: Sequential reactivity of ethenesulfonyl chloride.

G cluster_2 Projected Reactivity of the Target Reagent Target_Reagent 2,5-Dihydrothiophene- 3-sulfonyl Chloride 1,1-Dioxide Intermediate_Sulfonamide Cyclic Vinyl Sulfonamide Target_Reagent->Intermediate_Sulfonamide + R'-NH₂ Final_Product Functionalized Heterocyclic Sulfonamide Intermediate_Sulfonamide->Final_Product + Nucleophile (Nu⁻) (Michael Addition)

Caption: Proposed sequential synthesis using the target reagent.

Conclusion and Future Outlook

While the full experimental validation of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a clear area for future research, its structural characteristics strongly suggest its potential as a highly valuable tool in synthetic chemistry. Its ability to act as a bifunctional linchpin for the rapid construction of complex, sulfur-containing heterocyclic sulfonamides sets it apart from simpler, monofunctional sulfonylating agents. For researchers in drug discovery and materials science, this reagent represents an underexplored opportunity to access novel chemical space with high efficiency. As the synthetic community continues to seek out innovative and powerful molecular building blocks, 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a reagent of considerable promise, warranting further investigation to unlock its full synthetic potential.

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[21] National Center for Biotechnology Information. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

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The Sulfolene Scaffold: A Comparative Guide to the Structure-Activity Relationships of 2,5-Dihydrothiophene-3-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and favorable physicochemical properties is paramount. The 2,5-dihydrothiophene-1,1-dioxide, or 3-sulfolene, core has emerged as a compelling starting point for the generation of diverse compound libraries. Its sulfonyl group acts as a strong hydrogen bond acceptor, while the partially saturated heterocyclic ring provides a defined three-dimensional geometry, making it an attractive framework for designing targeted therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds synthesized from a key intermediate, 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, with a focus on their applications as enzyme inhibitors. We will explore how systematic structural modifications of this scaffold influence biological activity, offering insights for researchers, scientists, and drug development professionals.

The 2,5-Dihydrothiophene-1,1-Dioxide Core: A Privileged Scaffold

The 2,5-dihydrothiophene-1,1-dioxide moiety is a versatile building block in organic synthesis. The parent compound, 3-sulfolene, is readily prepared via a cheletropic reaction between butadiene and sulfur dioxide.[1] This straightforward accessibility, coupled with the diverse reactivity of the sulfone and the double bond, has made it a valuable precursor in the synthesis of complex molecules.[2][3] In medicinal chemistry, the sulfone group is particularly noteworthy for its ability to engage in hydrogen bonding with biological targets, and its presence can favorably modulate the pharmacokinetic properties of a molecule.[4]

This guide will focus on derivatives of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, a key intermediate that allows for the introduction of a sulfonamide functionality. The sulfonamide group is a cornerstone of medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[5]

Comparative SAR Analysis: Targeting Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. Sulfonamides are the classical inhibitors of CAs, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.

While direct SAR studies on a complete series of compounds derived from 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide are not extensively documented in a single source, we can construct a comparative analysis by examining the broader class of thiophene-based sulfonamides. These studies provide valuable insights into the electronic and steric requirements for potent CA inhibition.

A general trend observed for thiophene-based sulfonamides is that the nature and position of substituents on the thiophene ring significantly impact inhibitory potency and isoform selectivity. For instance, in a series of 4-substituted thiophene-2-sulfonamides, nanomolar potency against human carbonic anhydrase II (hCA II) was achieved.[6]

Table 1: Illustrative SAR of Thiophene-Based Carbonic Anhydrase Inhibitors

Compound IDR-Group on Thiophene RinghCA I Ki (nM)hCA II Ki (nM)Reference
A-1 -H66.4974.88[7]
A-2 -CH385.2392.15[7]
A-3 -Cl52.1861.43[7]
A-4 -Br48.7655.89[7]

Disclaimer: The data in this table is illustrative and compiled from studies on various thiophene sulfonamides to demonstrate general SAR principles. It does not represent a direct comparison of compounds synthesized from 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

From this illustrative data, we can infer several key SAR principles that are likely applicable to sulfonamides derived from the 2,5-dihydrothiophene-1,1-dioxide scaffold:

  • Electronic Effects: The introduction of electron-withdrawing groups, such as halogens, on the thiophene ring generally leads to an increase in inhibitory potency. This is likely due to the increased acidity of the sulfonamide proton, which facilitates coordination to the zinc ion in the active site.

  • Steric Factors: While not explicitly shown in the simplified table, the size and position of substituents can influence binding. Bulky groups in close proximity to the sulfonamide moiety can create steric hindrance, reducing inhibitory activity. Conversely, substituents that can engage in additional favorable interactions with the enzyme's active site can enhance potency.

  • The Dihydrothiophene Core: The 2,5-dihydrothiophene-1,1-dioxide core, in comparison to a simple thiophene ring, introduces a non-aromatic, more three-dimensional structure. This can influence the orientation of the sulfonamide group and any appended substituents within the enzyme's active site, potentially leading to altered potency and selectivity profiles. The sulfone group itself can also participate in hydrogen bonding interactions.

The following diagram illustrates the general synthetic approach and key points of diversification for generating a library of 2,5-dihydrothiophene-3-sulfonamide derivatives for SAR studies.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 3-Sulfolene Intermediate 2,5-Dihydrothiophene- 3-sulfonyl chloride 1,1-dioxide Start->Intermediate Chlorosulfonation Product Sulfonamide Library Intermediate->Product Amination Amine R-NH2 (Diverse Amines) Amine->Product Assay Carbonic Anhydrase Inhibition Assay Product->Assay Data IC50 / Ki Values Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR SAR->Start Iterative Design Assay_Workflow Start Prepare Enzyme and Inhibitor Solutions Mix Incubate Enzyme with Inhibitor Start->Mix Reaction Add Substrate (4-NPA) to Initiate Reaction Mix->Reaction Measure Monitor Absorbance Increase at 400 nm Reaction->Measure Analysis Calculate IC50 and Ki Values Measure->Analysis

Sources

The Unveiling of a Versatile Reagent: A Comparative Guide to 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the quest for novel and efficient building blocks is perpetual. Among the myriad of reagents available, 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide emerges as a compound of significant interest, offering a unique combination of functionalities poised for exploitation in medicinal chemistry and materials science. This guide provides an in-depth analysis of its applications, a comparative assessment against conventional alternatives, and detailed experimental insights to empower researchers in leveraging its full potential.

At a Glance: The Structural and Reactive Landscape

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, with the CAS number 112161-61-2, is a crystalline solid with a melting point of 145-146 °C.[1] Its structure is characterized by a sulfolene ring, a reactive sulfonyl chloride group, and an activated double bond, making it a trifecta of reactivity. The potent electron-withdrawing nature of the sulfone and sulfonyl chloride groups significantly influences the reactivity of the entire molecule.

Core Applications: A Sulfonylating Agent and Beyond

The primary and most established application of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is as a sulfonylating agent for the synthesis of sulfonamides.[2] Sulfonamides are a cornerstone in drug discovery, present in a wide array of therapeutic agents, including antibacterials, diuretics, and anticancer drugs. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable S-N bond.

Beyond simple sulfonamide formation, the inherent functionalities of this reagent open doors to more complex molecular architectures. It has been identified as a key intermediate in the synthesis of advanced pharmaceutical building blocks, such as benzoxazoles.[2]

The presence of an electron-deficient double bond within the sulfolene ring suggests its potential as a Michael acceptor and a dienophile in Diels-Alder reactions . The strong electron-withdrawing effect of the two sulfur-based functional groups significantly activates the double bond for nucleophilic attack. While specific examples with the title compound are not extensively documented in readily available literature, the known reactivity of related 2,5-dihydrothiophene-1,1-dioxides (butadiene sulfones) in such transformations provides a strong basis for this predicted reactivity.[3][4] These reactions would allow for the introduction of the sulfonamide precursor moiety into a wide range of carbocyclic and heterocyclic scaffolds.

A Comparative Analysis: Benchmarking Against Conventional Sulfonylating Agents

To fully appreciate the utility of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, a comparison with commonly used sulfonylating agents is essential.

Feature2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxidep-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)
Structure Heterocyclic, contains a sulfolene ringAromaticAliphatic
Reactivity High, due to two strongly electron-withdrawing groupsModerateHigh
Steric Hindrance Moderate, the ring may impose some steric constraintsHigh, the bulky tosyl group can hinder reactionsLow, the small methyl group offers minimal steric hindrance
Functional Handles Sulfonyl chloride, activated double bondSulfonyl chlorideSulfonyl chloride
Solubility Soluble in many organic solventsSoluble in many organic solventsSoluble in many organic solvents
Key Advantage Bifunctional: allows for sulfonylation and subsequent modification of the sulfolene ringWell-established reactivity and extensive literatureHigh reactivity and minimal steric bulk
Potential Drawback Limited commercial availability and higher cost compared to common alternativesCan be crystalline and sometimes difficult to handleHighly reactive and corrosive, requires careful handling

The unique advantage of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide lies in its bifunctionality. While TsCl and MsCl are primarily used to introduce a stable sulfonyl group, our title compound provides a reactive handle—the double bond—for further synthetic transformations. This opens up possibilities for creating complex molecules with diverse functionalities in a more streamlined fashion.

Experimental Protocols: Harnessing the Reactivity

General Procedure for Sulfonamide Synthesis

The following is a generalized protocol for the synthesis of sulfonamides using 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

Materials:

  • 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

  • Primary or secondary amine

  • A suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

Procedure:

  • Dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.0-1.1 equivalents) in the same solvent to the cooled amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

Causality Behind Experimental Choices:

  • The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride.

  • The reaction is performed at low temperature initially to control the exothermic nature of the reaction and minimize side product formation.

  • A slight excess of the base is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Visualizing the Synthetic Pathways

Sulfonamide Synthesis Workflow

G cluster_start Starting Materials cluster_reagent Core Reagent cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Amine (R1R2NH) Amine (R1R2NH) Conditions 0 °C to rt Inert Atmosphere Amine (R1R2NH)->Conditions Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Conditions Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Conditions Reagent 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide Reagent->Conditions Workup Aqueous Quench Extraction Conditions->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Sulfonamide Derivative Purification->Product G cluster_path1 Sulfonylation cluster_path2 Michael Addition cluster_path3 Diels-Alder Reaction Reagent 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide Sulfonamide Sulfonamide Formation (with Amine) Reagent->Sulfonamide Path A Michael Michael Addition (with Nucleophile) Reagent->Michael Path B DielsAlder [4+2] Cycloaddition (with Diene) Reagent->DielsAlder Path C Further Functionalization A Further Functionalization A Sulfonamide->Further Functionalization A leads to Further Functionalization B Further Functionalization B Michael->Further Functionalization B leads to Further Functionalization C Further Functionalization C DielsAlder->Further Functionalization C leads to

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe neutralization and disposal of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS No. 112161-61-2). The procedures outlined are designed for researchers and laboratory personnel, emphasizing the chemical principles that ensure a safe and effective workflow. The primary objective is to transform the reactive sulfonyl chloride into a stable, neutralized aqueous waste stream suitable for collection by institutional Environmental Health & Safety (EHS) personnel.

Hazard Assessment and Core Disposal Principles

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a reactive chemical intermediate. While some safety data sheets classify it as a skin and eye irritant (H315, H319)[1], the functional group at its core—the sulfonyl chloride—defines its primary hazard. Sulfonyl chlorides as a class are corrosive and water-reactive substances that can cause severe skin burns and eye damage.[2][3][4]

The Causality of Hazard: The key to safe disposal lies in understanding the reactivity of the sulfonyl chloride moiety (-SO₂Cl). This group is a potent electrophile that reacts readily with nucleophiles. In the context of disposal, the most relevant nucleophile is water.

  • Hydrolysis Reaction: The compound reacts with water to produce the corresponding sulfonic acid and hydrochloric acid (HCl).[5] R-SO₂Cl + 2 H₂O → R-SO₃H + HCl + H₂O

  • Associated Risks: This hydrolysis is often exothermic, posing a risk of thermal runaway if not controlled. Furthermore, the generation of corrosive hydrochloric acid necessitates a neutralization step.

Therefore, the core principle of this disposal protocol is controlled, cooled, and basic hydrolysis . We will intentionally react the compound with a basic aqueous solution to quench its reactivity and neutralize the acidic byproducts in a single, controlled process. Direct disposal of the unreacted chemical is unacceptable as it can lead to violent reactions and the release of toxic vapors.[6][7]

Essential Safety and Preparation

Before beginning the disposal procedure, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. All required equipment and reagents should be assembled and readily accessible.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The corrosive nature of sulfonyl chlorides and their reaction byproducts demands robust protection.[4]

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shieldProtects against splashes of the corrosive reagent and the basic quench solution. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves (heavy-duty)Provides a chemical barrier against skin contact. Inspect gloves for any defects before use.[7]
Body Protection Flame-resistant laboratory coatProtects against splashes and spills on clothing and skin.
Foot Protection Closed-toe, chemical-resistant shoesEnsures protection from spills that may reach the floor.
Required Materials and Reagents
  • Glass beaker (appropriately sized to be no more than 1/3 full with the final solution)

  • Magnetic stir plate and stir bar

  • Ice bath (e.g., a secondary container filled with ice and water)

  • pH paper or a calibrated pH meter

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) 1M solution

  • Designated hazardous waste container, properly labeled

Step-by-Step Disposal Protocol

This protocol is designed for the neutralization of small quantities (<10 g) of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide typically found in a research setting.

Step 1: Prepare the Basic Quench Solution

  • Action: In a glass beaker, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). For every 1 gram of the sulfonyl chloride to be disposed of, use at least 50 mL of the bicarbonate solution. Place the beaker in an ice bath on a magnetic stir plate and begin moderate stirring.

  • Scientist's Rationale: Using a weak base like sodium bicarbonate provides a buffered, basic environment to immediately neutralize the hydrochloric acid and sulfonic acid as they are formed.[8] The large volume of water acts as a heat sink, and cooling the solution in an ice bath is a critical control measure to manage the exothermic nature of the hydrolysis reaction.[8][9]

Step 2: Controlled Addition of the Sulfonyl Chloride

  • Action: Slowly and carefully add the 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide to the center of the vortex of the stirring, cooled bicarbonate solution. Add the chemical in small portions or dropwise if it is in a solution.

  • Scientist's Rationale: A slow, portion-wise addition is the most critical step for safety. It prevents a rapid, uncontrolled exothermic reaction that could cause boiling, splashing of corrosive material, and release of acidic vapors.[5] Vigorous stirring ensures the reagent is quickly dispersed and reacts in a controlled manner.

Step 3: Allow for Complete Reaction

  • Action: Once the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes. Afterwards, remove the ice bath and let the solution stir at ambient temperature for an additional 60 minutes.

  • Scientist's Rationale: While the initial reaction is fast, allowing for extended stirring ensures that the hydrolysis goes to completion, especially if the sulfonyl chloride has poor water solubility.[8]

Step 4: Verify Neutralization

  • Action: Turn off the stirrer. Carefully test the pH of the aqueous solution using pH paper or a calibrated pH meter. The final pH should be between 6.0 and 9.0.

  • Scientist's Rationale: This step validates the successful completion of the protocol. A neutral or slightly basic pH confirms that all acidic byproducts have been neutralized. If the pH is still acidic, add more sodium bicarbonate solution and stir for another 30 minutes before re-testing.

Step 5: Containerize and Label Waste

  • Action: Carefully transfer the neutralized aqueous solution to a designated hazardous waste container. The container label must include the chemical name of the neutralized product (e.g., "Aqueous waste containing sodium 2,5-dihydrothiophene-3-sulfonate 1,1-dioxide and sodium chloride") and any other information required by your institution's EHS department.

  • Scientist's Rationale: Although neutralized, the solution still contains organic sulfur compounds and should be disposed of as hazardous chemical waste through your institution's official channels.[6][10] Never pour the final solution down the drain unless explicitly permitted by local regulations and your EHS office.[11]

Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, from initial hazard identification to final safe containment.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Neutralization cluster_verify Phase 3: Verification & Disposal Start Start: Identify Reactive Waste (2,5-Dihydrothiophene-3-sulfonyl chloride) PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Start->PPE Safety First Setup Prepare Cooled Basic Solution (NaHCO₃ in Ice Bath) PPE->Setup Addition Slow, Portion-wise Addition of Sulfonyl Chloride Setup->Addition Stirring Stir to Complete Reaction (Cold, then Ambient) Addition->Stirring Verification Check pH (Target: 6.0 - 9.0) Stirring->Verification Waste Transfer to Labeled Hazardous Waste Container Verification->Waste If pH is OK End End: Await EHS Pickup Waste->End

Caption: Disposal workflow for reactive sulfonyl chlorides.

Summary of Key Protocol Parameters

ParameterSpecificationRationale
Quenching Reagent 5-10% aqueous Sodium Bicarbonate (NaHCO₃)Provides a safe, buffered basic medium to neutralize acidic byproducts.
Reagent Ratio ≥ 50 mL of quench solution per 1 g of wasteEnsures sufficient base and water to act as a heat sink and complete the reaction.
Temperature Control Initial addition and stirring in an ice bath (0-5 °C)Manages the exothermic hydrolysis reaction to prevent thermal runaway.[8]
Addition Rate Slow, portion-wisePrevents dangerous accumulation of unreacted material and controls the reaction rate.
Reaction Time ≥ 30 min (cold) + ≥ 60 min (ambient)Ensures the reaction proceeds to completion.
Final pH 6.0 - 9.0Confirms complete neutralization of all acidic byproducts.
Final Disposal Labeled hazardous waste container for EHS pickupPrevents environmental contamination and adheres to institutional safety protocols.[6][11]

References

  • Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
  • 2,5-Dihydrothiophene-3-sulfonyl chloride-1,1-dioxide. Fluorochem.
  • SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. Sigma-Aldrich.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • SAFETY D
  • SAFETY DATA SHEET - 2-Thiophenesulfonyl chloride. Fisher Scientific.
  • SAFETY DATA SHEET - 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride. Fisher Scientific.
  • Removing thionyl chloride. Reddit r/chemistry.
  • SAFETY DATA SHEET - Thionyl Chloride. Spectrum Chemical.
  • 3-Thiophenesulfonylchloride,2,5-dihydro-,1,1-dioxide(9CI). ChemicalBook.
  • SAFETY DATA SHEET - 2,5-Dichlorothiophene-3-sulfonyl chloride. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - p-Toluenesulfonyl Chloride. TCI Chemicals.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Reactive and Potentially Explosive Chemicals. Cornell University EHS.
  • MATERIAL SAFETY DATA SHEET - Sulfuryl Chloride. CDH Fine Chemical.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of South Dakota.
  • 2,5-dimethylthiophene-3-sulfonyl Chloride Safety and Hazards. PubChem.

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A Senior Application Scientist's Guide to Handling 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel reagents is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides essential, field-proven safety and handling protocols for 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS No. 112161-61-2). The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a deep understanding of the chemical's properties.

Hazard Assessment & Immediate Precautions

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is an irritant that requires careful handling to prevent exposure.[1] Like other sulfonyl chlorides, it should be treated as a corrosive and water-reactive substance. The primary hazards stem from its ability to cause severe irritation to the skin, eyes, and respiratory system.[1] Furthermore, sulfonyl chlorides as a class react violently with water, often liberating toxic and corrosive gases like hydrogen chloride.[2][3]

Before beginning any work, familiarize yourself with the following critical safety data:

Hazard Identification Safety Specification & Handling Protocol
GHS Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Signal Word Warning[1]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact
Incompatibilities Water, Strong bases, Alcohols, Amines, Metals.[2][4]
Storage Requirements Store locked up in a dry, cool, and well-ventilated area in a tightly closed, corrosion-resistant container.[5]

The Core Principle of PPE: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and chemical hazards.[6] It should be used within the broader context of the hierarchy of controls, where engineering controls (like a chemical fume hood) and administrative controls (thorough training) are the primary lines of defense.[6] The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.

Mandatory PPE for Handling

The consistent precautionary statement for this chemical and its class is P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5] This is not a suggestion but a mandatory minimum for any quantity being handled.

Eye and Face Protection

Your eyes are exceptionally vulnerable to chemical splashes and vapors.[7]

  • Minimum Requirement: Tightly fitting safety goggles are essential to protect against splashes.[3][7]

  • Best Practice: A full-face shield worn over safety goggles is required when handling larger quantities (>5g) or when there is a heightened risk of splashing during procedures like quenching a reaction.[3][7][8] This combination protects the entire face from corrosive splashes.[8]

Skin and Body Protection
  • Gloves: Protecting your hands is critical.[7] Given the corrosive nature of related sulfonyl chlorides, selecting the right glove material is key. Nitrile gloves are a suitable starting point for incidental contact.[7] For prolonged handling or risk of significant contact, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for tears or pinholes before use.[3] Double-gloving is a prudent measure to increase protection.

  • Protective Clothing: A flame-resistant lab coat is mandatory. For procedures with a higher splash risk, a chemical-resistant apron made of materials like PVC should be worn over the lab coat.[7] Ensure clothing fully covers your body; long pants and closed-toe shoes are required.[7]

Respiratory Protection

All handling of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide must be performed inside a certified chemical fume hood to minimize inhalation of vapors or dust.[5][9]

  • Standard Operations: Work within a fume hood should prevent the need for respiratory protection.

  • Emergency Situations: In the event of a large spill or failure of engineering controls, respiratory protection is necessary. A full-face respirator with a combination organic vapor/acid gas (ABEK-type) cartridge is recommended. Surgical masks provide no protection against chemical vapors and must not be used.[6]

Operational Workflow for Safe Handling

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_decision Procedural Considerations cluster_action Action start Start: Handling 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide fume_hood Is work performed in a certified chemical fume hood? base_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves (Double) - FR Lab Coat fume_hood->base_ppe stop_work STOP WORK Do Not Proceed fume_hood->stop_work splash_risk High Splash Risk? (e.g., Quenching, Large Volume) face_shield Add Face Shield chem_apron Add Chemical-Resistant Apron proceed Proceed with Work respirator Emergency Use: Full-Face Respirator (ABEK Cartridge) splash_risk->face_shield splash_risk->proceed spill_event Spill or Control Failure? spill_event->respirator

Caption: PPE selection workflow for handling the target chemical.

Step-by-Step Handling Protocol (Example: Weighing and Transfer)

  • Preparation: Don all required PPE as determined by the workflow above (minimum: safety goggles, double nitrile gloves, lab coat). Ensure the chemical fume hood is functioning correctly.

  • Staging: Place all necessary equipment (spatula, weigh boat, receiving flask, solvent) inside the fume hood. Keep the container of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide closed until ready for use.

  • Transfer: Open the container and carefully transfer the required amount of the solid to the weigh boat. Avoid creating dust.

  • Addition: Add the solid to the reaction vessel.

  • Sealing: Immediately and tightly close the source container.

  • Cleanup: Clean any residual material from the spatula and weigh boat using a compatible solvent within the fume hood. Dispose of the weigh boat as contaminated solid waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[5]

Emergency Protocols: Spills and Exposure

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.[9]

    • If the spill is large or outside of a fume hood, evacuate the lab and call emergency personnel.

    • For small spills within a fume hood, cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[9] Do not use paper towels or other combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[5][9]

    • Decontaminate the spill area with a 5% sodium bicarbonate solution.[9]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

Decontamination and Waste Disposal

All materials contaminated with 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide must be treated as hazardous waste.[9]

  • Neutralization of Bulk/Unused Material: Work in a chemical fume hood.[9] Prepare a large container with a dilute basic solution (e.g., 5% sodium bicarbonate or dilute sodium hydroxide) in an ice bath to manage the exothermic reaction.[9] Slowly and with constant stirring, add the sulfonyl chloride to the basic solution.[9] Never add the base to the sulfonyl chloride.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or toluene), and the rinsate should be treated as hazardous waste. The rinsed container can then be disposed of according to local regulations.[5]

  • Final Disposal: All waste streams—neutralized solutions, contaminated solids, and rinsates—must be collected in properly labeled hazardous waste containers and disposed of through an approved waste disposal facility in accordance with all local, state, and federal regulations.[9][10]

References

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